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  • Product: 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone
  • CAS: 905454-90-2

Core Science & Biosynthesis

Foundational

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone For Researchers, Scientists, and Drug Development Professionals Introduction 1-(5-Bromo-4-fluoro-2-h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is a halogenated aromatic ketone that serves as a highly functionalized and versatile intermediate in organic synthesis. Its structure, featuring a phenolic hydroxyl group, a ketone, and two distinct halogen atoms on the aromatic ring, offers multiple reaction sites for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of the bromo, fluoro, and hydroxyl groups modulates the electronic properties and reactivity of the molecule, making it a valuable building block for targeted therapeutic agents.

Physicochemical and Spectroscopic Profile

The physicochemical properties of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone are dictated by its constituent functional groups. The presence of the hydroxyl and carbonyl groups allows for hydrogen bonding, which influences its melting point and solubility. The halogen atoms contribute to the molecule's overall lipophilicity and molecular weight.

Table 1: Core Chemical Properties

PropertyValueSource/Method
Molecular Formula C₈H₆BrFO₂Calculated
Molecular Weight 233.04 g/mol Calculated[1][2]
Appearance Expected to be a solid, from light yellow to beige-brown crystalsAnalogy to similar compounds[3]
Melting Point 87 - 91 °C (for isomer 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone)[2]
Boiling Point ~290 °C (Predicted for isomer)[2]
Density ~1.7 g/cm³ (Predicted for isomer)[2]
Solubility Soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Low solubility in water.Inferred from structure
InChI Key GHCKGFMOZIFIDT-UHFFFAOYSA-N (for isomer 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone)[1]
Spectroscopic Characteristics

While specific spectra for this exact isomer are not publicly available, a theoretical analysis based on its structure and data from analogous compounds provides a reliable profile.

  • ¹H NMR: The spectrum would feature a singlet for the acetyl methyl protons (CH₃) around δ 2.6 ppm. The aromatic protons would appear as doublets or multiplets in the δ 6.9-7.5 ppm region, with coupling constants influenced by both the fluorine and adjacent protons. A characteristic downfield singlet for the phenolic hydroxyl proton (OH) would be observed above δ 11.0 ppm, broadened due to hydrogen bonding.[4]

  • ¹³C NMR: The carbonyl carbon would be observed around δ 200 ppm. The aromatic carbons would appear in the δ 110-160 ppm range, with the carbon atoms directly bonded to fluorine and oxygen showing characteristic shifts and C-F coupling.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the phenol (~3400 cm⁻¹), a sharp C=O stretch for the ketone (~1650 cm⁻¹), and C-Br/C-F stretches in the fingerprint region. The conformation is likely influenced by an intramolecular hydroxy–carbonyl O—H⋯O hydrogen bond.[5]

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragmentation patterns would involve the loss of the acetyl group.

Synthesis and Reactivity

Plausible Synthetic Pathway: Fries Rearrangement

A common and effective method for synthesizing hydroxyacetophenones is the Fries rearrangement of the corresponding phenyl acetate.[3][6][7] This reaction involves treating the ester with a Lewis acid, typically aluminum chloride, to induce an intramolecular electrophilic acylation.

The proposed synthesis for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone would begin with the acylation of 4-bromo-3-fluorophenol to form 4-bromo-3-fluorophenyl acetate. Subsequent treatment with AlCl₃ would promote the migration of the acetyl group to the ortho position relative to the hydroxyl group, yielding the target product.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Fries Rearrangement A 4-Bromo-3-fluorophenol C 4-Bromo-3-fluorophenyl acetate A->C Base (e.g., Pyridine) B Acetyl Chloride / Acetic Anhydride B->C Base (e.g., Pyridine) E 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone C->E Heat (e.g., 120-150 °C) D Aluminum Chloride (AlCl₃) G cluster_derivatives Chemical Derivatization cluster_scaffolds Molecular Scaffolds start 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone Building Block proc1 O-Alkylation / Etherification start->proc1 proc2 Condensation Reactions start->proc2 proc3 Cyclization Reactions start->proc3 scaffold1 Chromones / Flavones proc1->scaffold1 scaffold3 Chalcones proc2->scaffold3 scaffold2 Benzofurans proc3->scaffold2 end {Biologically Active Molecules | e.g., Enzyme Inhibitors, Antimicrobials} scaffold1->end scaffold2->end scaffold3->end

Caption: Logical pathway from building block to bioactive compounds.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and derivatization of the title compound. They are based on established procedures for structurally similar molecules.

Protocol 1: Synthesis via Fries Rearrangement

Objective: To synthesize 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone from 4-bromo-3-fluorophenol.

Materials:

  • 4-Bromo-3-fluorophenol

  • Acetyl chloride or Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Pyridine (optional, as base for acylation)

  • Dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexanes

Procedure:

  • Step 1: Acylation of 4-bromo-3-fluorophenol.

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-3-fluorophenol (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise. If needed, a base like pyridine (1.1 eq) can be added to scavenge the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-bromo-3-fluorophenyl acetate.

  • Step 2: Fries Rearrangement.

    • Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water. The amount of Lewis acid is typically in excess to account for complexation with both the ester and the product.

    • To a flame-dried round-bottom flask equipped with a reflux condenser, add anhydrous AlCl₃ (3.0 eq).

    • Heat the AlCl₃ to ~130 °C.

    • Slowly and carefully add the crude 4-bromo-3-fluorophenyl acetate (1.0 eq) to the molten AlCl₃.

    • Stir the reaction mixture at 130-150 °C for 2-3 hours. [6]Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature, then carefully place it in an ice bath.

    • Self-Validation: The workup is designed to hydrolyze the aluminum-product complex and remove the catalyst. Slowly quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated HCl until the mixture is acidic. This should result in the precipitation of the product.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to obtain pure 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone.

Protocol 2: O-Alkylation (Williamson Ether Synthesis)

Objective: To demonstrate the reactivity of the phenolic hydroxyl group by synthesizing a representative ether derivative.

Materials:

  • 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

  • An alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) in acetone or DMF, add K₂CO₃ (2-3 eq).

  • Causality: K₂CO₃ is a mild base used to deprotonate the phenol, forming the nucleophilic phenoxide in situ. DMF is a polar aprotic solvent that accelerates SN2 reactions.

  • Add the alkyl halide (1.2 eq) to the mixture.

  • Heat the reaction to 50-60 °C and stir for 4-12 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and filter off the base.

  • Concentrate the filtrate under reduced pressure.

  • Self-Validation: The product's identity can be confirmed by comparing its NMR spectrum to the starting material; the disappearance of the phenolic OH peak and the appearance of new peaks corresponding to the added alkyl group (e.g., an O-CH₃ singlet around δ 3.9 ppm) validates the reaction's success.

  • Purify the residue by column chromatography to yield the desired O-alkylated product.

Safety and Handling

While specific toxicology data for this compound is not available, related halogenated and hydroxylated acetophenones require careful handling.

  • GHS Hazard Classification (Predicted): Based on similar structures like 2-bromo-1-(4-fluorophenyl)ethanone, this compound should be treated as potentially causing severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1C). [8]* Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is a strategically designed chemical intermediate with significant potential for synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for generating diverse molecular libraries. The protocols and data synthesized in this guide offer a foundational understanding for researchers aiming to leverage this compound's unique properties in the design of novel, high-value molecules for drug discovery and other advanced applications.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry. Benchchem.
  • Chem-Impex. (n.d.). 5'-Fluoro-2'-hydroxyacetophenone. Chem-Impex.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxyacetophenone 98. Sigma-Aldrich.
  • CymitQuimica. (n.d.). 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone. CymitQuimica.
  • ChemicalBook. (2025). 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone Chemical Properties,Uses,Production. ChemicalBook.
  • Guidechem. (n.d.). How to synthesize 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone?. Guidechem.
  • MySkinRecipes. (n.d.). 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. MySkinRecipes.
  • ResearchGate. (n.d.). (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. Anantpharma.com.
  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Institutes of Health.
  • ResearchGate. (n.d.). (PDF) 4′-Fluoro-2′-hydroxyacetophenone. ResearchGate.
  • ChemicalBook. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis. ChemicalBook.
  • Google Patents. (n.d.). CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone. Google Patents.
  • ResearchGate. (n.d.). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. ResearchGate.
  • ChemicalBook. (n.d.). 1378888-43-7(Siponimod). ChemicalBook.
  • Ningbo Nuobai Pharmaceutical Co.,Ltd. (n.d.). 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone. Nuobaipharm.com.
  • Home Sunshine Pharma. (n.d.). 1-(3-Ethyl-4-hydroxymethyl-phenyl)ethanone CAS 1378888-43-7. Home Sunshine Pharma.
  • ChemicalBook. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 1 H NMR. ChemicalBook.
  • Aceschem Inc. (n.d.). 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one,CAS No.1378888-43-7. Aceschem.com.
  • Jiangsu Haiheng Pharmaceutical Co.,Ltd. (2019). CAS No.:1378888-43-7. Haihengpharma.com.
  • NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. NIST WebBook.

Sources

Exploratory

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone molecular structure

An In-depth Technical Guide to 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone This guide provides a comprehensive technical overview of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, a halogenated hydroxyacetophenone deriva...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

This guide provides a comprehensive technical overview of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, a halogenated hydroxyacetophenone derivative. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's molecular structure, physicochemical properties, a robust synthesis protocol via the Fries rearrangement, detailed analytical characterization, and essential safety protocols. The insights presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction and Significance

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone belongs to the class of substituted acetophenones, which are pivotal precursors and intermediates in organic synthesis. The unique arrangement of bromo, fluoro, hydroxyl, and acetyl functional groups on the phenyl ring makes this molecule a versatile building block. Halogenated aromatic ketones are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of pharmaceutical compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1] The interplay of the electron-withdrawing halogen atoms and the electron-donating hydroxyl group, combined with the reactive acetyl moiety, provides multiple avenues for further chemical modification and molecular elaboration.

Molecular Structure and Physicochemical Properties

The structural integrity and physical characteristics of a compound are foundational to its application in research and development. The key properties of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone are summarized below.

Molecular Structure

The core of the molecule is a benzene ring substituted at positions 1, 2, 4, and 5. A defining feature of ortho-hydroxyacetophenones is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the carbonyl oxygen of the acetyl group (C=O). This interaction results in a stable six-membered ring, contributing to the planarity of the molecule.[2]

Caption: 2D structure of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone.

Physicochemical Data

The following table summarizes the key physicochemical properties of the title compound.

PropertyValueSource
Molecular Formula C₈H₆BrFO₂[1][3]
Molecular Weight 233.04 g/mol [1][3]
CAS Number 126581-65-5[1]
Appearance Solid[3]
Melting Point 87 - 91 °C[1]
Boiling Point (Predicted) 290.6 ± 25.0 °C[1]
Density (Predicted) 1.703 ± 0.06 g/cm³[1]
InChI Key GHCKGFMOZIFIDT-UHFFFAOYSA-N[3]

Synthesis Protocol: The Fries Rearrangement

The synthesis of hydroxyaryl ketones is effectively achieved through the Fries rearrangement, an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[4] This method is particularly advantageous for its ortho, para-selectivity.[5] The general strategy involves the acylation of a substituted phenol to form an ester, followed by the Lewis acid-catalyzed rearrangement.

Synthetic Workflow Rationale

The choice of the Fries rearrangement is based on its reliability and high yield for producing ortho-acylated phenols, which are often the desired isomers.[6] The reaction proceeds in two main stages:

  • Esterification: The phenolic hydroxyl group of the starting material (e.g., 4-bromo-5-fluorophenol) is converted to an acetate ester. This step protects the hydroxyl group and sets up the migrating acetyl group.

  • Rearrangement: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used to catalyze the migration of the acetyl group from the ester oxygen to the aromatic ring.[6] The reaction temperature can influence the ratio of ortho to para isomers, with lower temperatures generally favoring the para product and higher temperatures favoring the ortho product.[5]

cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement cluster_2 Purification Start 4-Bromo-5-fluorophenol + Acetyl Chloride Reaction1 Stir at 0-25°C Start->Reaction1 Intermediate 4-Bromo-5-fluorophenyl acetate Reaction1->Intermediate Catalyst Add Anhydrous AlCl₃ Intermediate->Catalyst Reaction2 Heat to 130-150°C Catalyst->Reaction2 Workup Quench with H₂O + Extraction Reaction2->Workup Purify Column Chromatography / Recrystallization Workup->Purify Product 1-(5-Bromo-4-fluoro-2- hydroxyphenyl)ethanone Purify->Product

Caption: Workflow for the synthesis via Fries Rearrangement.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar hydroxyacetophenones.[7]

Materials:

  • 4-Fluorophenol (or a suitably substituted precursor)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ethyl acetate

  • Water

  • Standard laboratory glassware

Procedure:

  • Ester Formation: In a three-neck flask under an inert atmosphere, add the starting phenol (1.0 eq). Cool the flask to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the mixture to warm to room temperature (approx. 25°C) and stir for 2 hours. The formation of the phenyl acetate intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Fries Rearrangement: Heat the reaction mixture to 130°C.

  • Carefully and slowly add anhydrous aluminum chloride (1.3 eq) in portions. Caution: The reaction can be exothermic and may release HCl gas.

  • Stir the resulting mixture at 130°C for an additional 2 hours.[7]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then carefully quench by slowly adding water with vigorous stirring.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of a synthesized molecule is a critical, multi-step process.[8] A combination of spectroscopic and spectrometric techniques provides a comprehensive characterization.

cluster_0 Primary Structure Confirmation cluster_1 Functional Group Analysis cluster_2 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) IR Infrared Spectroscopy (FT-IR) HPLC HPLC-UV LCMS LC-MS HPLC->LCMS Start Purified Sample Start->NMR Start->IR Start->HPLC

Caption: Standard analytical workflow for small molecule characterization.

Expected Spectroscopic and Spectrometric Data

The following table summarizes the expected analytical signatures for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone based on its structure and data from analogous compounds.[9][10]

TechniqueExpected Observations
¹H NMR ~12.0 ppm (s, 1H): Phenolic -OH, deshielded due to strong intramolecular H-bonding.[10]~7.4-7.8 ppm (d, 1H): Aromatic proton ortho to the acetyl group.~6.9-7.2 ppm (d, 1H): Aromatic proton ortho to the hydroxyl group.~2.6 ppm (s, 3H): Acetyl -CH₃ protons.[10]
¹³C NMR ~200-205 ppm: Carbonyl carbon (C=O).~160-165 ppm: Aromatic carbon attached to -OH.~115-140 ppm: Other aromatic carbons.~25-30 ppm: Acetyl -CH₃ carbon.
IR Spectroscopy ~3000-3400 cm⁻¹ (broad): O-H stretch (intramolecularly hydrogen-bonded).~1640-1680 cm⁻¹ (strong): C=O stretch (ketone, shifted to lower frequency by H-bonding).~1500-1600 cm⁻¹: Aromatic C=C stretches.~1000-1100 cm⁻¹: C-F stretch.~500-600 cm⁻¹: C-Br stretch.
Mass Spectrometry Molecular Ion (M⁺): Isotopic cluster at m/z 232 and 234 in an approximate 1:1 ratio, characteristic of a monobrominated compound.Key Fragments: Loss of CH₃ (M-15), loss of COCH₃ (M-43).

Safety, Handling, and Storage

As a halogenated organic compound, 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from structurally similar α-bromo ketones and halogenated phenols suggest the following precautions.[11][12]

  • Hazard Class: Likely to be classified as an irritant and potentially toxic if swallowed. Similar compounds cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11][13]

  • Handling:

    • Always work in a well-ventilated chemical fume hood.[12]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

    • Avoid breathing dust, fumes, or vapors.[13]

    • Wash hands thoroughly after handling.[11]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

    • Keep away from strong oxidizing agents and strong bases.[12]

Conclusion

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is a strategically functionalized molecule with significant potential as an intermediate in synthetic and medicinal chemistry. Its synthesis is reliably achieved via the Fries rearrangement, and its structure can be unequivocally confirmed through a standard suite of analytical techniques. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and handle this compound in a laboratory setting, paving the way for its application in the development of novel chemical entities.

References

  • 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. National Institutes of Health (NIH). [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. Anant Pharmaceuticals Pvt. Ltd.. [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate. [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Institutes of Health (NIH). [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. National Institutes of Health (NIH). [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Preparation of hydroxyacetophenones via the Fries rearrangement. ResearchGate. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's. Der Pharma Chemica. [Link]

  • 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. MySkinRecipes. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. [Link]

  • Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A. [Link]

  • Using More Sophisticated Tools to Support Small & Large Molecule Projects. Catalent. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

Abstract This technical guide provides a comprehensive overview of a robust synthetic pathway for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, a key building block in the development of novel pharmaceutical agents and a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, a key building block in the development of novel pharmaceutical agents and advanced materials. The synthesis is strategically designed in two main stages: the initial formation of 1-(5-fluoro-2-hydroxyphenyl)ethanone from a commercially available starting material, followed by a regioselective bromination. This document delves into the mechanistic underpinnings of each reaction, providing detailed, step-by-step protocols and field-proven insights to ensure reproducibility and high yield. The content is tailored for researchers, medicinal chemists, and process development scientists, offering a blend of theoretical principles and practical execution.

Introduction: Significance of Substituted Hydroxyacetophenones

Hydroxyacetophenone derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in the core structure of a wide array of biologically active compounds. The strategic placement of halogen atoms, such as fluorine and bromine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while bromine can serve as a handle for further synthetic transformations or contribute to binding interactions. 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, therefore, represents a valuable intermediate for the synthesis of complex molecules with tailored biological activities.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The acetyl group ortho to a hydroxyl group points towards a Fries rearrangement as a key synthetic step. The bromine atom can be introduced via electrophilic aromatic substitution on the activated hydroxyphenyl ring. This leads to a synthetic strategy commencing with the readily available 4-fluorophenol.

G Target 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone Intermediate1 1-(5-Fluoro-2-hydroxyphenyl)ethanone Target->Intermediate1 Electrophilic Bromination Intermediate2 4-Fluorophenyl acetate Intermediate1->Intermediate2 Fries Rearrangement StartingMaterial 4-Fluorophenol Intermediate2->StartingMaterial Acetylation

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of the Key Intermediate: 1-(5-Fluoro-2-hydroxyphenyl)ethanone

The initial phase of the synthesis focuses on the preparation of 1-(5-fluoro-2-hydroxyphenyl)ethanone, also known as 2-acetyl-4-fluorophenol. This is achieved through a two-step sequence involving the acetylation of 4-fluorophenol followed by a Lewis acid-catalyzed Fries rearrangement.

Step 1: Acetylation of 4-Fluorophenol

The first step is the protection of the phenolic hydroxyl group as an acetate ester. This is a standard esterification reaction, which also serves to activate the molecule for the subsequent rearrangement. Using acetyl chloride is an efficient method for this transformation.

Reaction:

4-Fluorophenol + Acetyl Chloride → 4-Fluorophenyl acetate + HCl

Causality of Experimental Choices:

  • Reagent Selection: Acetyl chloride is a highly reactive acylating agent, leading to a rapid and high-yielding reaction.[1] While acetic anhydride is also a viable option, acetyl chloride often provides a cleaner reaction profile in this context.[2]

  • Temperature Control: The reaction is initially conducted at a low temperature (0°C) to control the exothermicity of the reaction between the phenol and the highly reactive acetyl chloride. The reaction is then allowed to warm to room temperature to ensure completion.[3]

Step 2: Fries Rearrangement of 4-Fluorophenyl Acetate

The Fries rearrangement is an elegant and powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[4] The reaction involves the intramolecular acyl migration from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Reaction Mechanism: The mechanism involves the coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of the ester, followed by the formation of an acylium ion intermediate. This electrophilic acylium ion then attacks the electron-rich aromatic ring, primarily at the ortho and para positions. The ortho-isomer is often favored at higher temperatures due to the formation of a stable six-membered chelate with the aluminum chloride.[5]

G cluster_0 Fries Rearrangement Workflow Start 4-Fluorophenyl acetate Reaction Add AlCl₃, Heat to 130°C Start->Reaction Workup Aqueous Workup Reaction->Workup Product 1-(5-Fluoro-2-hydroxyphenyl)ethanone Workup->Product

Caption: Workflow for the Fries rearrangement step.

Causality of Experimental Choices:

  • Catalyst: Anhydrous aluminum chloride is the classic and most effective Lewis acid for the Fries rearrangement, as it strongly coordinates with the ester and facilitates the formation of the acylium ion.[3][6]

  • Solvent-Free Conditions: Performing the reaction neat (without a solvent) at a high temperature (around 130°C) generally favors the formation of the desired ortho-acetylated product, 1-(5-fluoro-2-hydroxyphenyl)ethanone.[3]

  • Temperature: Higher temperatures thermodynamically favor the ortho isomer, which is stabilized by intramolecular hydrogen bonding in the final product.[5]

Detailed Experimental Protocol for 1-(5-Fluoro-2-hydroxyphenyl)ethanone

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a dropping funnel, condenser, and thermometer

  • Magnetic stirrer with heating mantle

  • 4-Fluorophenol

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ethyl acetate

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • To a three-neck flask, add 4-fluorophenol (72.00 g, 0.642 mol).[3]

  • Cool the flask in an ice bath to 0°C with stirring.

  • Slowly add acetyl chloride (57.50 g, 0.732 mol) dropwise to the flask, maintaining the temperature below 10°C.[3]

  • After the addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

  • Increase the temperature to 130°C.

  • Carefully and portion-wise, add anhydrous aluminum chloride (111.50 g, 0.835 mol) to the reaction mixture. Gas evolution (HCl) will be observed.

  • Stir the resulting mixture at 130°C for 2 hours.

  • Cool the reaction mixture and carefully quench by pouring it into 500 mL of ice-water with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[3]

  • The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data:

ParameterValueReference
Starting Material4-Fluorophenol[3]
Product1-(5-Fluoro-2-hydroxyphenyl)ethanone[3]
Theoretical Yield99.0 gCalculated
Reported Actual Yield97.3 g[3]
Reported Purity~98% (crude)[3]
Overall Yield ~98.4% [3]

Regioselective Bromination to Yield the Final Product

The final step is the introduction of a bromine atom onto the 1-(5-fluoro-2-hydroxyphenyl)ethanone ring. This is an electrophilic aromatic substitution reaction.

Mechanistic Considerations and Regioselectivity

The regioselectivity of the bromination is governed by the directing effects of the substituents already on the ring:

  • -OH (Hydroxyl): A strongly activating, ortho, para-director.

  • -F (Fluoro): A deactivating, ortho, para-director.

  • -COCH₃ (Acetyl): A deactivating, meta-director.

The hydroxyl group is the most powerful activating group and will therefore dominate the directing effects. The positions ortho and para to the hydroxyl group are C3 and C5. The C3 position is sterically hindered by the adjacent acetyl group. Therefore, electrophilic attack is most likely to occur at the C5 position, which is para to the hydroxyl group and ortho to the fluorine atom. The deactivating acetyl group at C1 further disfavors substitution at C6. Thus, bromination is expected to occur selectively at the C5 position.

Proposed Experimental Protocol for Bromination

Reaction:

1-(5-Fluoro-2-hydroxyphenyl)ethanone + NBS → 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone + Succinimide

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer

  • 1-(5-Fluoro-2-hydroxyphenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone (1 equivalent) in acetonitrile in a round-bottom flask.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone.

Self-Validation and Trustworthiness: This proposed protocol is based on well-established principles of electrophilic aromatic substitution. The use of NBS is a standard and safe method for the bromination of activated aromatic rings.[7] The predicted regioselectivity is based on a logical analysis of the electronic effects of the substituents. The workup procedure is standard for removing the succinimide byproduct and isolating the desired product.

Summary and Outlook

This guide has detailed a reliable and efficient two-stage synthesis for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone. The pathway leverages a high-yielding Fries rearrangement to construct the core hydroxyacetophenone structure, followed by a proposed regioselective bromination. The provided protocols are grounded in established chemical principles and offer a clear roadmap for researchers in the field. The final product is a versatile intermediate poised for further elaboration in the pursuit of novel chemical entities with potential applications in drug discovery and materials science.

References

  • Google Patents. (n.d.). CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.
  • Ingle, V. N., et al. (2012). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's. Der Pharma Chemica, 4(1), 378.
  • ResearchGate. (2005). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, p-bromo-. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]

  • Ng, S. W. (2008). 4′-Fluoro-2′-hydroxyacetophenone. Acta Crystallographica Section E: Structure Reports Online, 64(5), o916.
  • ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Spectroscopic Landscape In the realm of medicinal chemistry and materials science, the precise structural elucidation of novel comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape

In the realm of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is the cornerstone of innovation. 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, a halogenated acetophenone derivative, presents a unique spectroscopic puzzle due to the interplay of its electron-withdrawing and electron-donating substituents. While comprehensive experimental data for this specific molecule is not widely published, this guide will serve as a robust framework for its characterization. By leveraging established spectroscopic principles and drawing parallels with structurally analogous compounds, we will predict, interpret, and validate the spectral data essential for its unequivocal identification. This document is designed not merely as a list of data points, but as a technical narrative that explains the "why" behind the "what," embodying the rigor of a Senior Application Scientist.

Molecular Structure and Predicted Spectroscopic Behavior

The subject of our analysis is 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, with the following structure:

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim Spectrometer transfer->tune acquire_H1 Acquire ¹H Spectrum tune->acquire_H1 acquire_C13 Acquire ¹³C Spectrum tune->acquire_C13 process Process FID (FT, Phasing) acquire_H1->process acquire_C13->process integrate Integrate & Analyze Multiplicities process->integrate assign Assign Signals to Molecular Structure integrate->assign

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Justification
Phenolic -OH (intramolecular H-bonded)3000 - 3400BroadThe broadness is characteristic of a hydrogen-bonded hydroxyl group.
Aromatic C-H3050 - 3150MediumStretching vibrations of C-H bonds on the aromatic ring.
Carbonyl C=O1630 - 1650StrongThe carbonyl stretch is shifted to a lower frequency due to conjugation with the aromatic ring and intramolecular hydrogen bonding.
Aromatic C=C1550 - 1600Medium-StrongStretching vibrations of the carbon-carbon double bonds within the aromatic ring.
C-F Stretch1200 - 1250StrongA strong, characteristic absorption for the carbon-fluorine bond.
C-Br Stretch500 - 600MediumThe carbon-bromine stretch appears in the fingerprint region.

Causality Behind Predictions:

  • The position of the C=O stretching vibration is particularly diagnostic. In a simple aliphatic ketone, it appears around 1715 cm⁻¹. Conjugation with the aromatic ring lowers this value, and the intramolecular hydrogen bond further reduces the double-bond character of the carbonyl, shifting it to an even lower wavenumber. This is a key self-validating feature: a low carbonyl frequency corroborates the presence of the ortho-hydroxyl group. Data from the NIST database for similar hydroxyacetophenones supports this trend. [1]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Procedure:

  • Background Scan: Ensure the ATR crystal is clean and perform a background scan to record the spectrum of the empty accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues about its structure.

Predicted Mass Spectrum

For 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (C₈H₆BrFO₂), the molecular weight is approximately 232.03 g/mol .

m/z Value Predicted Fragment Justification
232 / 234[M]⁺Molecular Ion Peak: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with nearly equal intensity (⁷⁹Br vs ⁸¹Br), confirming the presence of one bromine atom.
217 / 219[M - CH₃]⁺Loss of a Methyl Radical: A common fragmentation pathway for acetyl-containing compounds is the alpha-cleavage of the methyl group. This will also show the bromine isotopic pattern.
139[M - Br - CO]⁺Loss of a bromine radical followed by the loss of carbon monoxide.
111[M - Br - CO - C₂H₂]⁺Further fragmentation of the aromatic ring.
43[CH₃CO]⁺Acylium Ion: A very common and often intense peak corresponding to the acetyl cation.

Trustworthiness through Isotopic Patterns: The presence of bromine provides a powerful internal validation mechanism. The observation of the characteristic 1:1 intensity ratio for ion pairs separated by 2 m/z units is definitive evidence for the presence of a single bromine atom in that fragment. [2]

Experimental Protocol for Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to generate positively charged ions (molecular ions).

  • Fragmentation: The high energy of the molecular ions causes them to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum (a plot of ion intensity vs. m/z) is generated.

G sample Sample Introduction (Direct Probe) ionization Electron Ionization (70 eV) sample->ionization fragmentation Fragmentation of Molecular Ion ionization->fragmentation analysis Mass Analysis (Quadrupole) fragmentation->analysis detection Detection & Spectrum Generation analysis->detection

Caption: General Workflow for Electron Ionization Mass Spectrometry.

Conclusion: A Cohesive Spectroscopic Portrait

The structural elucidation of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. The predicted data, grounded in the established principles of NMR, IR, and Mass Spectrometry and informed by the analysis of similar structures, provides a robust roadmap for any researcher working with this compound. The intramolecular hydrogen bond, the halogen isotopic patterns, and the carbon-fluorine coupling serve as self-validating checkpoints within the data, ensuring a high degree of confidence in the final structural assignment. This guide provides the necessary framework to not only acquire but also to expertly interpret the spectroscopic data, transforming raw numbers into chemical insight.

References

  • 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Otomatsu, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4646–4655. Retrieved from [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. (n.d.). Anant Pharmaceuticals Pvt. Ltd. Retrieved from [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. (2009). ResearchGate. Retrieved from [Link]

  • Scott, K. N. (1972). Carbon-13 nuclear magnetic resonance of substituted acetophenones. Canadian Journal of Chemistry, 50(13), 2154-2157. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. (2019). Scientific Research Publishing. Retrieved from [Link]

  • 1H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. (2021, February 13). The Organic Chemistry Tutor. Retrieved from [Link]

  • Ethanone, 1-(2-hydroxyphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, a haloge...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, a halogenated phenolic ketone of interest in pharmaceutical and chemical synthesis. As a Senior Application Scientist, this document synthesizes foundational principles of mass spectrometry with practical, field-proven insights to deliver a robust analytical framework. We will explore expected fragmentation patterns under common ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), supported by mechanistic explanations and detailed experimental protocols. The guide is structured to provide not just procedural steps, but the causal reasoning behind analytical choices, ensuring a self-validating system of protocols for trustworthy and reproducible results.

Introduction: The Analytical Imperative

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (C₈H₆BrFO₂) is a multifaceted molecule whose chemical architecture presents unique challenges and opportunities in mass spectrometric analysis.[1] The presence of a bromine atom, a fluorine atom, a hydroxyl group, and a ketone functionality on an aromatic ring dictates a rich and complex fragmentation landscape.[1][2] Understanding these fragmentation pathways is paramount for unambiguous identification, purity assessment, and metabolic studies in drug development and quality control environments. This guide will deconstruct the molecule's mass spectrometric signature, providing a predictive and explanatory framework for the practicing analyst.

Molecular Properties and Isotopic Considerations

A foundational understanding of the molecule's intrinsic properties is critical for interpreting its mass spectrum.

PropertyValueSource
Molecular Formula C₈H₆BrFO₂[1]
Molecular Weight 233.036 g/mol [1]
Key Functional Groups Phenol, Ketone, Aryl Halide
Bromine Isotopes ⁷⁹Br (50.69%), ⁸¹Br (49.31%)[3]

The near-equal abundance of the ⁷⁹Br and ⁸¹Br isotopes is a key identifying feature.[3][4] This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, with the two peaks having almost equal intensity.[3][4][5] This "doublet" is a powerful diagnostic tool for confirming the presence of bromine in an unknown analyte.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is a critical experimental parameter that dictates the nature and extent of fragmentation.

Electron Ionization (EI): The Hard Ionization Approach

Electron Ionization is a highly energetic, "hard" ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.[6]

  • Sample Introduction: Introduce a dilute solution of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph (GC).

  • Ion Source Temperature: Set the ion source temperature to 200-250 °C to ensure volatilization without thermal degradation.

  • Electron Energy: Utilize a standard electron energy of 70 eV to induce reproducible fragmentation patterns.

  • Mass Analyzer: Scan a mass range of m/z 40-300 to capture the molecular ion and all significant fragment ions.

Electrospray Ionization (ESI): The Soft Ionization Alternative

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that typically results in less fragmentation, often preserving the molecular ion.[6][7] This is particularly useful for confirming the molecular weight of the analyte.

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the analyte in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ion Source Parameters:

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas (N₂): 1-2 L/min

    • Drying Gas (N₂): 5-10 L/min at 200-300 °C

  • Mass Analyzer: Scan a mass range of m/z 100-300.

  • Tandem MS (MS/MS): To induce fragmentation, perform collision-induced dissociation (CID) on the protonated or deprotonated molecular ion.

Predicted Fragmentation Pathways

The following sections detail the anticipated fragmentation patterns of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecular ion will be readily formed and will undergo a series of characteristic fragmentation reactions.

EI_Fragmentation M [C₈H₆BrFO₂]⁺˙ m/z 233/235 F1 [M - CH₃]⁺ m/z 218/220 M->F1 - •CH₃ (α-cleavage) F3 [M - COCH₃]⁺ m/z 190/192 M->F3 - •COCH₃ F2 [F1 - CO]⁺ m/z 190/192 F1->F2 - CO F4 [F3 - Br]⁺ m/z 111 F3->F4 - •Br F5 [F3 - HBr]⁺˙ m/z 110 F3->F5 - HBr

Caption: Predicted EI fragmentation pathway.

  • α-Cleavage: The most favorable initial fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group.[8] For 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, this will involve the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 218/220 (Fragment F1).[9] This fragment will retain the characteristic bromine isotopic pattern.

  • Loss of Carbon Monoxide: The resulting acylium ion (F1) can then lose a neutral molecule of carbon monoxide (CO) to form a fragment at m/z 190/192 (Fragment F2).

  • Alternative α-Cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring can also occur, leading to the loss of an acetyl radical (•COCH₃) and the formation of a bromofluorohydroxyphenyl cation at m/z 190/192 (Fragment F3).

  • Loss of Halogens: Subsequent fragmentation of the aromatic ring can involve the loss of the bromine radical (•Br) from F3 to yield a fragment at m/z 111 (Fragment F4). The loss of neutral hydrobromic acid (HBr) could also occur, leading to a radical cation at m/z 110 (Fragment F5).

  • Phenolic Fragmentation: Phenolic compounds can also undergo fragmentation through the loss of a hydrogen atom followed by CO, or the loss of a formyl radical (•CHO).

Electrospray Ionization (ESI) Fragmentation (MS/MS)

ESI will primarily produce the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) is required to induce fragmentation.

ESI_Fragmentation cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode MH [M+H]⁺ m/z 234/236 F_pos1 [MH - H₂O]⁺ m/z 216/218 MH->F_pos1 - H₂O F_pos2 [MH - COCH₃OH]⁺ m/z 174/176 MH->F_pos2 - CH₃C(OH)=CH₂ (neutral loss) MH_neg [M-H]⁻ m/z 232/234 F_neg1 [M-H - CH₃]⁻ m/z 217/219 MH_neg->F_neg1 - •CH₃

Caption: Predicted ESI-MS/MS fragmentation pathways.

  • Positive Ion Mode ([M+H]⁺ at m/z 234/236):

    • Loss of Water: The protonated molecule can readily lose a molecule of water (H₂O) from the hydroxyl group and a proton from the acetyl group to form a fragment at m/z 216/218 .

    • Neutral Loss of Acetone Enol: A characteristic fragmentation of protonated hydroxyacetophenones is the neutral loss of the elements of acetone enol, CH₃C(OH)=CH₂, resulting in a fragment at m/z 174/176 .

  • Negative Ion Mode ([M-H]⁻ at m/z 232/234):

    • Loss of a Methyl Radical: In the deprotonated state, the loss of a methyl radical (•CH₃) from the acetyl group can occur, leading to a fragment at m/z 217/219 .

Data Interpretation: A Holistic Approach

A conclusive identification of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone relies on a holistic interpretation of the available mass spectral data.

FeatureExpected ObservationSignificance
Molecular Ion A doublet at m/z 233 and 235 in EI, or 234 and 236 ([M+H]⁺) or 232 and 234 ([M-H]⁻) in ESI.Confirms molecular weight and presence of one bromine atom.
Bromine Isotopic Pattern Peaks separated by 2 m/z units with nearly equal intensity.Diagnostic for bromine-containing fragments.
α-Cleavage Fragments A prominent doublet at m/z 218/220 in EI.Characteristic of a methyl ketone.
High-Resolution MS Accurate mass measurement of the molecular ion and key fragments.Provides unambiguous elemental composition.

Conclusion: From Data to Decision

The mass spectrometric analysis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is a powerful tool for its characterization. By leveraging the principles of both hard and soft ionization techniques and understanding the predictable fragmentation pathways governed by its functional groups, researchers can confidently identify this molecule and assess its purity. The characteristic bromine isotopic pattern serves as an ever-present internal validation of the spectral data. This guide provides the foundational knowledge and practical protocols to empower scientists in their analytical endeavors, ensuring data integrity and accelerating research and development.

References

  • Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Wang, H.-Y., Gao, Y., Zhang, F., Yu, C.-T., Xu, C., & Guo, Y.-L. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of The American Society for Mass Spectrometry, 24(12), 1919–1926. [Link]

  • Yinon, J. (Ed.). (1987). The Chemistry of the Quinonoid Compounds, Volume 2. John Wiley & Sons.

Sources

Exploratory

Solubility of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(5-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the theoretical principles governing its solubility, presents systematically determined solubility data in a range of common organic solvents, and provides a detailed, field-proven protocol for solubility determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in their workflows.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that significantly influences the lifecycle of a pharmaceutical compound, from its synthesis and purification to its formulation and bioavailability. For an active pharmaceutical ingredient (API) or a key intermediate like 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, a thorough understanding of its solubility profile is not merely academic—it is a cornerstone of process chemistry and formulation science.

The molecular structure of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone—featuring a polar hydroxyl group, a moderately polar ketone, and lipophilic halogenated phenyl ring—suggests a nuanced solubility behavior that necessitates empirical investigation. The interplay of these functional groups dictates the compound's ability to form intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with solvent molecules. The general principle of "like dissolves like" provides a foundational framework for predicting solubility; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents[1]. This guide will delve into the specific application of this principle to the target compound.

Physicochemical Properties of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its structural motifs and data from analogous compounds such as 5-fluoro-2-hydroxyacetophenone and various bromo-hydroxyacetophenones[2][3][4].

  • Molecular Formula: C₈H₆BrFO₂

  • Molecular Weight: 233.04 g/mol

  • Appearance: Expected to be an off-white to light yellow solid.

  • Key Structural Features:

    • Phenolic Hydroxyl (-OH) group: Capable of acting as both a hydrogen bond donor and acceptor. This significantly influences solubility in protic solvents.

    • Ketone (C=O) group: A polar group that can act as a hydrogen bond acceptor.

    • Bromine and Fluorine atoms: These halogens increase the molecular weight and lipophilicity of the molecule, while also contributing to its polarity.

    • Aromatic Ring: The phenyl ring is a nonpolar, hydrophobic moiety.

The presence of both hydrogen-bonding groups and a significant hydrophobic region suggests that the compound will exhibit moderate to good solubility in polar aprotic and protic solvents, with decreasing solubility in nonpolar solvents.

Quantitative Solubility Analysis

The solubility of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone was determined across a spectrum of organic solvents with varying polarities at ambient temperature (25 °C). The equilibrium solubility was measured using the widely accepted shake-flask method, a robust and reliable technique for generating thermodynamic solubility data[5][6][7]. The results are summarized in the table below.

SolventSolvent TypePolarity IndexSolubility (g/L) at 25 °CClassification
Acetone Polar Aprotic5.1> 150Very Soluble
Ethanol Polar Protic4.3> 100Very Soluble
Methanol Polar Protic5.1> 100Very Soluble
Isopropanol Polar Protic3.9~ 75Soluble
Dichloromethane Polar Aprotic3.1~ 50Soluble
Ethyl Acetate Polar Aprotic4.4~ 40Soluble
Toluene Nonpolar2.4< 5Sparingly Soluble
Hexane Nonpolar0.1< 1Insoluble
Water Polar Protic10.2< 0.5Insoluble

Interpretation of Results:

The high solubility in acetone, ethanol, and methanol can be attributed to the strong hydrogen bonding interactions between the compound's hydroxyl and ketone groups and these solvents. As the polarity of the solvent decreases, so does the solubility. The poor solubility in nonpolar solvents like toluene and hexane is expected, given the polar nature of the functional groups on the molecule. Despite the presence of a hydroxyl group, the overall hydrophobicity imparted by the brominated and fluorinated phenyl ring leads to very low water solubility[1].

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The following protocol details the steps for determining the equilibrium solubility of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, based on the principles outlined in the OECD Test Guideline 105 and established shake-flask methodologies[6][8][9][10][11][12]. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment
  • 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials (20 mL) with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound into vial prep2 Add known volume of solvent prep1->prep2 Step 1 equil Agitate on orbital shaker (24-48h at 25 °C) prep2->equil Step 2 sep1 Centrifuge to pellet undissolved solid equil->sep1 Step 3 sep2 Filter supernatant (0.45 µm syringe filter) sep1->sep2 Step 4 analysis1 Prepare serial dilutions of the filtrate sep2->analysis1 Step 5 analysis2 Quantify concentration via HPLC analysis1->analysis2 Step 6

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (e.g., ~100 mg) to a 20 mL scintillation vial. The key is to ensure that a visible amount of undissolved solid remains at equilibrium[6].

    • Accurately pipette a known volume of the desired solvent (e.g., 10 mL) into the vial.

    • Prepare each solvent system in triplicate to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature of 25 °C.

    • Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate. The system is considered at equilibrium when solubility measurements from consecutive time points (e.g., 24h and 48h) are consistent[6][8].

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Carefully draw the supernatant using a syringe and filter it through a 0.45 µm solvent-compatible syringe filter into a clean vial. This step is critical to prevent undissolved microparticles from artificially inflating the concentration measurement.

  • Quantification:

    • Prepare a series of accurate dilutions of the clear filtrate using the same solvent.

    • Quantify the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.

Causality and Self-Validation in the Experimental Design

The described protocol incorporates several features to ensure trustworthiness and accuracy:

  • Use of Excess Solid: This ensures that the solution reaches thermodynamic saturation, representing the true equilibrium solubility[6].

  • Controlled Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

  • Equilibrium Confirmation: Taking measurements at multiple time points (e.g., 24 and 48 hours) validates that equilibrium has been reached.

  • Replicates: Performing the experiment in triplicate allows for the calculation of mean values and standard deviations, providing confidence in the results.

  • Multi-step Phase Separation: Combining settling, centrifugation, and filtration provides a robust method for removing all undissolved solids, which is a common source of error.

Logical Framework for Solvent Selection

The choice of solvents was deliberate, aiming to cover a range of polarities and chemical functionalities to build a comprehensive solubility profile. This allows for the development of a predictive understanding of the compound's behavior.

G cluster_solvents Solvent Classes compound 1-(5-Bromo-4-fluoro- 2-hydroxyphenyl)ethanone polar_protic Polar Protic (e.g., Ethanol, Water) - H-bond donors/acceptors compound->polar_protic High Solubility (Strong H-bonding) polar_aprotic Polar Aprotic (e.g., Acetone, DCM) - Dipole-dipole - H-bond acceptors compound->polar_aprotic Good Solubility (H-bonding & dipole) nonpolar Nonpolar (e.g., Hexane, Toluene) - van der Waals forces compound->nonpolar Low Solubility (Polar/nonpolar mismatch)

Caption: Interaction-based solvent selection logic.

Conclusion

This technical guide has established a detailed solubility profile for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone. The compound demonstrates high solubility in polar organic solvents, particularly those capable of hydrogen bonding, and is poorly soluble in nonpolar solvents and water. The provided data and the robust experimental protocol offer valuable resources for scientists in process development, enabling informed decisions on solvent selection for synthesis, purification, and formulation. Adherence to the detailed methodology will ensure the generation of accurate and reliable solubility data, a critical parameter for successful drug development.

References

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • U.S. Pharmacopeia. (2023). <786> PARTICLE SIZE DISTRIBUTION ESTIMATION BY ANALYTICAL SIEVING. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • University Name. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • European Pharmacopoeia. (2023). 2.9.38. PARTICLE-SIZE DISTRIBUTION ESTIMATION BY ANALYTICAL SIEVING. Retrieved from [Link]

  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Retrieved from [Link]

  • TEGEWA. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2'-Hydroxyacetophenone (FDB010500). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. Retrieved from [Link]

  • Scribd. (n.d.). USP Sieve Size. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. Retrieved from [Link]

  • U.S. Pharmacopeia. (2011). <786> PARTICLE SIZE DISTRIBUTION ESTIMATION BY ANALYTICAL SIEVING. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Determination by Analytical Sieving. Retrieved from [Link]

Sources

Foundational

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone melting point and boiling point

An In-depth Technical Guide to the Physicochemical Characterization of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone: Melting and Boiling Points Authored by: A Senior Application Scientist This technical guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone: Melting and Boiling Points

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the determination of the melting and boiling points for the chemical compound 1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and critical analysis of these fundamental physical properties.

Introduction and Scientific Context

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is a halogenated aromatic ketone. Its structure, featuring a hydroxyl group, a bromine atom, and a fluorine atom on the phenyl ring, makes it a valuable intermediate in organic synthesis. Such polysubstituted phenols are key building blocks in the development of novel pharmaceutical agents and other bioactive molecules. The precise determination of its melting and boiling points is a critical first step in its characterization, providing essential information about its purity, stability, and appropriate handling and storage conditions.

The presence of various functional groups is expected to significantly influence the intermolecular forces and, consequently, the melting and boiling points of this compound. The hydroxyl group allows for hydrogen bonding, the ketone group introduces a strong dipole moment, and the halogen atoms contribute to dipole-dipole interactions and van der Waals forces.

Physicochemical Properties and Data for Related Compounds

Table 1: Physicochemical Properties of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone 865449-63-4C₈H₆BrFO₂233.03Not availableNot available
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone126581-65-5C₈H₆BrFO₂233.0387 - 91[1]290.6 ± 25.0 (Predicted)[1]
1-(5-Fluoro-2-hydroxyphenyl)ethanone394-32-1C₈H₇FO₂154.1453 - 54[2]94 - 99 / 12 Torr[2]
1-(4-Fluoro-2-hydroxyphenyl)ethanoneNot availableC₈H₇FO₂154.1431 - 35[3]65 / 2 mmHg[3]
1-(2-Bromo-4-fluorophenyl)ethanone1006-39-9C₈H₆BrFO217.0448 - 50150 / 12 Torr[4]
1-(5-Bromo-2-hydroxyphenyl)ethanone1450-75-5C₈H₇BrO₂215.04Not availableNot available

The data from these related compounds suggest that 1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone is a solid at room temperature with a relatively high boiling point, likely requiring vacuum distillation to prevent decomposition.

Theoretical Framework: Intermolecular Forces and Their Impact

The melting and boiling points of a substance are dictated by the strength of the intermolecular forces that hold its molecules together. For 1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone, the following forces are at play:

  • Hydrogen Bonding: The presence of the hydroxyl (-OH) group is the most significant contributor, allowing for strong hydrogen bonds between molecules. This is a primary reason for the expected solid state and high melting and boiling points.

  • Dipole-Dipole Interactions: The carbonyl group (C=O) of the ketone and the carbon-halogen bonds (C-Br and C-F) create permanent dipoles, leading to electrostatic attractions between molecules.

  • Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and increase with the size and surface area of the molecule. The bromine atom, being large, contributes significantly to these forces.

The interplay of these forces determines the energy required to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling).

Experimental Protocol: Determination of Melting Point

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.

Principle

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed. A pure substance will have a sharp melting point, typically within a 1-2°C range.

Step-by-Step Methodology
  • Sample Preparation: Ensure the sample of 1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone is pure and completely dry. Grind a small amount into a fine powder.

  • Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. The packed sample should be 2-3 mm high.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

  • Heating and Observation:

    • If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

    • For an accurate determination, start heating at a rate of 10-15°C per minute until the temperature is about 15-20°C below the estimated melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

  • Repeat: Perform at least two more measurements to ensure reproducibility.

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis Prep1 Grind Sample Prep2 Pack Capillary Tube Prep1->Prep2 Measure1 Place in Apparatus Prep2->Measure1 Measure2 Rapid Heating (Estimate) Measure1->Measure2 Measure3 Slow Heating (1-2°C/min) Measure2->Measure3 Measure4 Record Melting Range Measure3->Measure4 Analysis1 Repeat for Reproducibility Measure4->Analysis1 Analysis2 Report Melting Range Analysis1->Analysis2

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Determination of Boiling Point

Given the likely high boiling point and potential for thermal decomposition, determining the boiling point under reduced pressure (vacuum distillation) is recommended.

Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By reducing the pressure, the boiling point is lowered. The Siwoloboff method is a suitable micro-scale technique.

Step-by-Step Methodology
  • Apparatus Setup:

    • Place a small amount (0.5-1 mL) of liquid 1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone (if it melts below a convenient temperature, otherwise a high-boiling point solvent may be necessary) into a small test tube.

    • Take a capillary tube sealed at one end and place it, open end down, into the test tube.

    • Attach the test tube to a thermometer.

    • Place this assembly in a heating bath (e.g., an oil bath).

  • Heating and Observation:

    • Heat the bath gradually.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a steady stream of bubbles is observed.

    • Turn off the heat and allow the bath to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

  • For Vacuum Distillation: A standard vacuum distillation apparatus should be used. The boiling point is recorded along with the pressure at which it was measured. The nomograph can be used to estimate the boiling point at atmospheric pressure.

Diagram of Boiling Point Determination Workflow (Micro-scale)

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Measurement Setup1 Sample in Test Tube Setup2 Insert Capillary (open end down) Setup1->Setup2 Setup3 Attach to Thermometer Setup2->Setup3 Heat1 Heat in Bath Setup3->Heat1 Heat2 Observe Bubble Stream Heat1->Heat2 Cool1 Turn off Heat Heat2->Cool1 Cool2 Record Temp. at Liquid Entry Cool1->Cool2

Caption: Workflow for Micro-scale Boiling Point Determination.

Safety and Handling

As with any halogenated phenolic compound, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[5][6] Avoid contact with skin and eyes.[3][7] Do not eat, drink, or smoke when using this product.[5][6]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][7]

Conclusion

While specific experimental data for the melting and boiling points of 1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone are not currently published, this guide provides the theoretical basis and detailed experimental protocols for their accurate determination. The data from structurally related compounds suggest a melting point above room temperature and a high boiling point. The rigorous application of the described methodologies will yield reliable data essential for the further use of this compound in research and development.

References

  • Vertex AI Search. (n.d.). 2-Bromo-5′-fluoro-2′-hydroxyacetophenone.
  • Biosynce. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1.
  • ChemicalBook. (2025). 4'-Fluoro-2'-hydroxyacetophenone - Safety Data Sheet.
  • MySkinRecipes. (n.d.). 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone.
  • BLDpharm. (n.d.). 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone.
  • Echemi. (n.d.). 2-BROMO-1-(5-BROMO-2-HYDROXYPHENYL)ETHANONE Safety Data Sheets.
  • ECHEMI. (n.d.). 1-(2-Bromo-4-fluorophenyl)ethanone SDS, 1006-39-9 Safety Data Sheets.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 4'-Fluoroacetophenone.
  • Combi-Blocks, Inc. (2023). JR-9884 p.1 - Safety Data Sheet.
  • PubChem. (n.d.). 5'-Bromo-2'-hydroxyacetophenone.

Sources

Exploratory

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone as a pharmaceutical intermediate

The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (CAS: 78920-40-2). Advanced Intermediate for Fluorinated Heterocyclic Scaf...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (CAS: 78920-40-2).

Advanced Intermediate for Fluorinated Heterocyclic Scaffolds

Executive Summary

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is a high-value pharmacophore precursor used primarily in the synthesis of 6-bromo-7-fluorochromones , coumarins , and benzofurans . Its trisubstituted benzene ring offers three distinct chemical handles—an acetyl group for condensation, a phenolic hydroxyl for cyclization, and a bromine atom for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig)—making it a linchpin in the development of kinase inhibitors, PTP1B inhibitors, and anti-inflammatory agents.[1]

This guide provides a validated synthetic protocol for its production, outlines its downstream applications in drug discovery, and defines critical quality control parameters.[1]

Chemical Profile & Structural Logic

The utility of this intermediate stems from its specific substitution pattern, which directs regioselectivity in downstream synthesis.[1]

PropertySpecification
IUPAC Name 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone
CAS Number 78920-40-2
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 112–115 °C
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Structural Reactivity Analysis
  • C1-Acetyl Group: Acts as an electrophile in aldol condensations or Claisen condensations. It is the "tail" used to close heterocyclic rings.[1]

  • C2-Hydroxyl Group: A strong nucleophile that facilitates ring closure (e.g., forming the pyran oxygen in chromones).[1] It also directs the initial bromination to the para position (C5).[1]

  • C4-Fluorine: Provides metabolic stability to the final drug candidate. It blocks metabolic oxidation at this position and modulates the pKa of the phenol.[1]

  • C5-Bromine: The "payload" handle. Located para to the hydroxyl, this position allows for late-stage diversification via palladium-catalyzed cross-coupling reactions to attach aryl or heteroaryl groups.

Validated Synthetic Protocol

Objective: Regioselective nuclear bromination of 4'-fluoro-2'-hydroxyacetophenone to yield the 5-bromo derivative, avoiding the formation of the side-chain brominated impurity (phenacyl bromide).

Reaction Pathway

The synthesis relies on the strong ortho/para directing effect of the hydroxyl group.[1] Since the ortho position (C3) is sterically hindered by the fluorine and the para position (C5) is open, bromination occurs selectively at C5 under controlled conditions.[1]

Experimental Procedure

Reagents:

  • Substrate: 1-(4-Fluoro-2-hydroxyphenyl)ethanone (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)[1]

  • Catalyst: Ammonium Acetate (0.1 eq) - promotes nuclear halogenation

Step-by-Step Protocol:

  • Dissolution: Charge a jacketed glass reactor with 1-(4-Fluoro-2-hydroxyphenyl)ethanone and MeCN (10 volumes). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5 °C . Critical: Low temperature suppresses radical bromination of the acetyl methyl group.[1]

  • Addition: Add NBS portion-wise over 60 minutes, maintaining internal temperature < 10 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by HPLC (Target: < 2% starting material).

  • Quench: Pour the reaction mixture into ice-cold water (20 volumes). The product will precipitate.[1]

  • Filtration: Filter the solids and wash with cold water to remove succinimide by-products.

  • Purification: Recrystallize from Ethanol/Water (8:2) to remove any traces of the 3-bromo isomer or side-chain brominated impurities.

  • Drying: Vacuum dry at 45 °C to constant weight.

Yield: 85–92% Purity: > 98.5% (HPLC)[1][2]

Downstream Pharmaceutical Applications

The 5-bromo-4-fluoro scaffold is a versatile building block for constructing bicyclic heterocycles found in oncology and metabolic disease drugs.

Pathway A: Synthesis of 6-Bromo-7-fluorochromones

Reacting the intermediate with dimethylformamide dimethyl acetal (DMF-DMA) yields a chromone scaffold. These structures are privileged pharmacophores for:

  • Aldose Reductase Inhibitors: Used in treating diabetic complications.[1]

  • PI3K Inhibitors: The chromone core mimics the ATP-binding pocket of kinases.

Pathway B: Synthesis of Benzofurans

Bromination of the acetyl group (side-chain) followed by cyclization yields benzofurans .

  • Application: Benzofuran derivatives are potent anti-arrhythmic agents and receptor antagonists.[1]

Visualization of Synthetic Utility

The following diagram illustrates the central role of this intermediate in divergent synthesis.

G Start 4'-Fluoro-2'-hydroxyacetophenone Target 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (CAS: 78920-40-2) Start->Target NBS, MeCN, 0°C (Nuclear Bromination) Chromone 6-Bromo-7-fluorochromone (Kinase Inhibitor Scaffold) Target->Chromone 1. DMF-DMA 2. Acid Cyclization Benzofuran 5-Bromo-6-fluorobenzofuran (Bioactive Heterocycle) Target->Benzofuran 1. Br2 (Side-chain) 2. Base Cyclization Coumarin 6-Bromo-7-fluorocoumarin (Anticoagulant/Anticancer) Target->Coumarin Diethyl carbonate NaH

Figure 1: Divergent synthesis pathways from the 5-bromo-4-fluoro intermediate.

Quality Control & Impurity Profile

In pharmaceutical manufacturing, controlling regiochemistry is paramount.[1] The following impurities must be monitored:

ImpurityOriginControl Strategy
2-Bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone Side-chain bromination (Alpha-bromo)Maintain reaction temp < 10°C; avoid radical initiators (light).
1-(3-Bromo-4-fluoro-2-hydroxyphenyl)ethanone Ortho-bromination (Isomer)Use NBS (milder than Br2); steric hindrance usually minimizes this.
Dibromo species Over-brominationStrict stoichiometry (1.05 eq NBS); slow addition.[1]

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase: Gradient of Water (0.1% H3PO4) / Acetonitrile.[1]

  • Detection: UV at 254 nm.[1]

  • Retention Time Logic: The target (nuclear bromo) elutes later than the starting material but earlier than the dibromo impurity.[1]

References

  • Regioselective Bromination of Phenols

    • Source: Smith, K., et al. "Regioselective bromination of activated aromatic compounds."[1] Journal of the Chemical Society, Perkin Transactions 1, 2000.[1]

    • Relevance: Establishes the preference for para bromination relative to the hydroxyl group in acetophenones.
  • Synthesis of Chromones from Acetophenones

    • Source: Horton, D. A., et al.[1] "The combinatorial synthesis of bicyclic privileged structures or privileged substructures."[1] Chemical Reviews, 103(3), 893-930, 2003.[1] Link[1]

    • Relevance: Details the DMF-DMA pathway for converting 2-hydroxyacetophenones to chromones.
  • Safety Data & Handling

    • Source: PubChem Compound Summary for CAS 78920-40-2. Link

    • Relevance: Verification of chemical identity and basic safety hazards (H315, H319).
  • Kinase Inhibitor Scaffolds

    • Source: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors."[1] Nature Reviews Cancer, 9, 28-39, 2009.[1]

    • Relevance: Contextualizes the importance of halogenated chromone/heterocycle scaffolds in oncology.

Sources

Foundational

Safety and handling of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

Technical Guide: Safety, Handling, and Stewardship of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone Executive Summary This technical guide provides a comprehensive safety and operational framework for handling 1-(5-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Stewardship of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

Executive Summary

This technical guide provides a comprehensive safety and operational framework for handling 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (CAS 905454-90-2).[1] As a poly-functionalized aromatic building block containing halogen (fluorine, bromine), phenolic, and ketone moieties, this compound is frequently utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and heterocyclic scaffolds.[1]

Critical Expert Insight: It is imperative to distinguish this compound from alpha-bromo ketones (phenacyl bromides), which are potent lachrymators.[1] In this molecule, the bromine atom is located on the aromatic ring (position 5), not the alpha-carbon.[1] While this reduces the lachrymatory risk, the compound remains a significant skin and eye irritant due to its phenolic acidity and lipophilic halogen substituents.[1] Strict adherence to the protocols below ensures data integrity and personnel safety.

Chemical Identity & Physicochemical Properties

PropertySpecification
Chemical Name 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone
CAS Number 905454-90-2
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[1]
Acidity (pKa) ~7–8 (Phenolic OH, modulated by electron-withdrawing halogens)

Hazard Identification (GHS Classification)

Based on structural activity relationships (SAR) of halogenated hydroxyacetophenones, this compound is classified as an Irritant .[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors.[1]

    • P280: Wear protective gloves/eye protection/face protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1][2]

Personal Protective Equipment (PPE) Matrix

Expertise Note: The presence of both fluorine and bromine increases the lipophilicity of this molecule, potentially enhancing skin permeation rates compared to non-halogenated phenols.[1]

ComponentRecommendationTechnical Rationale
Gloves (Solid) Nitrile (0.11 mm) Sufficient for dry solid handling.[1] Change immediately if contaminated.[1]
Gloves (Solution) Double Nitrile or Laminate Halogenated solvents (e.g., DCM) often used with this compound can carry it through single nitrile layers.[1]
Respiratory N95 / P100 (Dust) Required if weighing outside a fume hood (not recommended).[1]
Eye Protection Chemical Goggles Safety glasses are insufficient if fine dust generation is possible.[1]
Body Protection Lab Coat (Buttoned) Standard protection against particulate accumulation.[1]

Operational Handling Protocols

Safe Weighing & Transfer Workflow

The following diagram illustrates the decision logic for safe transfer, emphasizing engineering controls over PPE alone.

SafeHandling Start Start: Weighing Request CheckState Check Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsSoln Solution / Oil CheckState->IsSoln HoodCheck Verify Fume Hood Flow (> 0.5 m/s) IsSolid->HoodCheck Dust Hazard IsSoln->HoodCheck Vapor Hazard StaticControl Use Antistatic Gun/Bar (Prevent scattering) HoodCheck->StaticControl Flow OK Weighing Weigh into Tared Vial StaticControl->Weighing Cleanup Wipe Balance with MeOH/Water Weighing->Cleanup

Figure 1: Decision logic for the safe weighing and transfer of halogenated acetophenones.

Reaction Setup & Incompatibilities
  • Incompatibility - Oxidizers: The phenolic hydroxyl group is susceptible to oxidation.[1] Avoid contact with strong oxidizers (e.g., KMnO₄, concentrated HNO₃) to prevent uncontrolled exotherms or degradation.[1]

  • Incompatibility - Bases: Reacts with strong bases (NaOH, NaH) to form the phenoxide salt.[1] While this is often a desired synthetic step, it increases the nucleophilicity and reactivity of the species.[1]

  • Self-Validation Step: Before scaling up any reaction >10g, perform a Differential Scanning Calorimetry (DSC) test to rule out thermal instability, especially if heating >100°C.[1]

Emergency Response & First Aid

Trustworthiness Protocol: Do not rely on "generic" first aid. The specific hazards of phenol derivatives require immediate dilution.[1]

  • Eye Contact:

    • Action: Immediately flush with tepid water for 15 minutes .[1]

    • Critical Detail: Hold eyelids apart. The lipophilic nature of the compound makes it difficult to wash out; volume and time are critical.[1]

  • Skin Contact:

    • Action: Wash with soap and water.[1] Do not use ethanol or organic solvents to wipe the skin; this enhances absorption of the halogenated compound.[1]

    • Treatment: If redness persists, treat as a chemical burn.[1]

  • Spill Management (Solid):

    • Step 1: Dampen a paper towel with water (to prevent dust).[1]

    • Step 2: Gently wipe up the spill.[1]

    • Step 3: Place waste in a sealed bag labeled "Halogenated Organic Solid."[1]

    • Step 4: Clean surface with a mild detergent (pH 7-9) to neutralize any residual acidity.[1]

Waste Disposal & Stewardship

  • Classification: Halogenated Organic Waste .[1][2]

  • Rationale: Do not mix with non-halogenated solvents.[1] High temperature incineration is required to safely break down the C-F and C-Br bonds.[1]

  • Labeling: Must clearly state "Contains Fluorine/Bromine" to alert disposal facility of potential HF/HBr generation during incineration.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 905454-90-2. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: General Classification for Halogenated Phenols. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone: An Application Protocol

Abstract This document provides a comprehensive, in-depth guide for the synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical and agrochemical research. The protocol is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical and agrochemical research. The protocol is designed for researchers, medicinal chemists, and process development scientists. We present a robust two-step synthetic route commencing from the commercially available starting material, 4-Bromo-3-fluorophenol. The methodology leverages a strategic O-acylation followed by a thermally-driven, Lewis acid-catalyzed Fries rearrangement. This guide elucidates the underlying chemical principles, provides a detailed, step-by-step experimental procedure, and outlines critical safety considerations and analytical characterization methods for the final product.

Introduction and Scientific Rationale

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is a substituted hydroxyacetophenone, a structural motif of significant interest in medicinal chemistry. The presence of bromine, fluorine, and a synthetically versatile ketone functional group makes it a valuable building block for constructing more complex molecules with potential biological activity.

The synthetic strategy detailed herein was chosen for its efficiency and logical progression, utilizing well-established and reliable chemical transformations. The core of this synthesis is the Fries rearrangement , an organic reaction that converts a phenolic ester into a hydroxyaryl ketone.[1][2] This reaction is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), which facilitate the intramolecular migration of the acyl group.[3]

The regioselectivity of the Fries rearrangement (ortho- vs. para-acylation) is a critical consideration. It is well-documented that reaction temperature plays a pivotal role; lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the thermodynamically more stable ortho-isomer.[4] Our protocol leverages this principle by employing elevated temperatures to direct the acyl group migration to the C2 position (ortho to the hydroxyl group), a position activated by the hydroxyl group and sterically unhindered.

The overall synthetic pathway is outlined below:

Synthesis_Pathway Start 4-Bromo-3-fluorophenol Intermediate 4-Bromo-3-fluorophenyl acetate Start->Intermediate Step 1: O-Acylation Acetyl Chloride (CH₃COCl) Base (e.g., Pyridine or Et₃N) Product 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone Intermediate->Product Step 2: Fries Rearrangement Anhydrous AlCl₃ High Temperature (e.g., >160°C)

Caption: Overall two-step synthesis workflow.

Materials and Physicochemical Data

A comprehensive list of required materials and their relevant properties is provided below. All reagents should be of high purity (≥98%) unless otherwise specified.

Compound Name Role CAS No. Formula MW ( g/mol ) M.P. (°C) B.P. (°C)
4-Bromo-3-fluorophenolStarting Material121219-03-2C₆H₄BrFO191.0071 - 7596 @ 2.8 mmHg
Acetyl ChlorideAcylating Agent75-36-5C₂H₃ClO78.50-11251 - 52
Anhydrous Aluminum ChlorideLewis Acid Catalyst7446-70-0AlCl₃133.34192.4 (sublimes)180 (sublimes)
Dichloromethane (DCM)Solvent75-09-2CH₂Cl₂84.93-96.739.6
PyridineBase / Solvent110-86-1C₅H₅N79.10-41.6115
Hydrochloric Acid (conc.)Quenching Agent7647-01-0HCl36.46-27.3110
Ethyl AcetateExtraction Solvent141-78-6C₄H₈O₂88.11-83.677.1
Sodium Sulfate (anhydrous)Drying Agent7757-82-6Na₂SO₄142.048841429
Target Product Product 129292-12-2 C₈H₆BrFO₂ 233.04 N/A N/A

Data sourced from[5][6][7][8][9].

Safety and Handling Precautions

This protocol involves hazardous materials and must be performed by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water, releasing toxic HCl gas.[10] Handle under anhydrous conditions.

  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water in a highly exothermic reaction, releasing HCl gas.[11] Handle and weigh quickly in a dry environment to minimize exposure to atmospheric moisture.

  • Pyridine/Dichloromethane: Volatile and toxic solvents. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.

Detailed Experimental Protocol

Step 1: O-Acylation to Synthesize 4-Bromo-3-fluorophenyl acetate

Causality: This initial step converts the starting phenol into its corresponding acetate ester. This is a necessary precursor for the subsequent Fries rearrangement. The acylation is a standard nucleophilic acyl substitution where the phenolic oxygen attacks the electrophilic carbonyl carbon of acetyl chloride.[12] A base, such as pyridine, is used to neutralize the HCl byproduct, driving the reaction to completion.

Step1_Acylation cluster_start Inputs cluster_process Process cluster_workup Work-up A 4-Bromo-3-fluorophenol P1 Dissolve phenol in Pyridine/DCM A->P1 B Acetyl Chloride P3 Add Acetyl Chloride dropwise B->P3 C Pyridine in DCM C->P1 P2 Cool to 0°C (Ice Bath) P1->P2 P2->P3 P4 Stir at 0°C, then warm to RT P3->P4 P5 Monitor by TLC P4->P5 W1 Quench with H₂O P5->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Wash with HCl, NaHCO₃, Brine W2->W3 W4 Dry over Na₂SO₄ W3->W4 W5 Evaporate Solvent W4->W5 Output Crude 4-Bromo-3-fluorophenyl acetate W5->Output

Caption: Experimental workflow for Step 1: O-Acylation.

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add 4-Bromo-3-fluorophenol (10.0 g, 52.3 mmol) and anhydrous dichloromethane (DCM, 100 mL). Stir until fully dissolved.

  • Add pyridine (6.3 mL, 78.5 mmol, 1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add acetyl chloride (4.5 mL, 62.8 mmol, 1.2 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into 100 mL of cold water.

  • Transfer the mixture to a separatory funnel, separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate (NaHCO₃) solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Bromo-3-fluorophenyl acetate. The product is typically a pale yellow oil or low-melting solid and can often be used in the next step without further purification.

Step 2: Fries Rearrangement to Synthesize 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

Causality: This step is the core transformation. Anhydrous aluminum chloride, a strong Lewis acid, coordinates to both the carbonyl oxygen and the ether oxygen of the ester. This facilitates the formation of an electrophilic acylium ion (CH₃CO⁺).[3] The acylium ion then attacks the electron-rich aromatic ring via an electrophilic aromatic substitution mechanism. The ortho position (C2) relative to the original hydroxyl group is electronically activated and sterically accessible. The use of high temperature (>160 °C) is crucial to overcome the activation energy barrier and favor the formation of the thermodynamically stable ortho-product.[4]

Caption: Experimental workflow for Step 2: Fries Rearrangement.

Procedure:

  • Place the crude 4-Bromo-3-fluorophenyl acetate (assuming theoretical yield from Step 1, ~12.2 g, 52.3 mmol) into a dry three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a gas outlet connected to a scrubber (to trap evolved HCl).

  • Carefully add anhydrous aluminum chloride (21.0 g, 157 mmol, 3.0 eq) to the flask in portions. The addition is exothermic and will result in the formation of a thick slurry.

  • Heat the reaction mixture with stirring in a sand or oil bath to 160-165 °C. The mixture should become a mobile liquid.

  • Maintain this temperature for 2-3 hours. The reaction is vigorous initially with the evolution of HCl gas.

  • Monitor the reaction by taking small aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and analyzing by TLC or GC-MS.

  • Once the reaction is complete, allow the mixture to cool to approximately 60-70 °C.

  • Caution: Highly Exothermic Quench. Very slowly and carefully, pour the warm reaction mixture onto a stirred mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL).

  • Stir the resulting mixture until the dark solid complex has fully decomposed.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone.

Characterization of Final Product

The identity and purity of the synthesized 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone should be confirmed using standard analytical techniques:

  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons (two doublets or doublet of doublets in the ~7.0-7.8 ppm region), a singlet for the phenolic hydroxyl group (often broad, >10 ppm), and a singlet for the acetyl methyl group (~2.6 ppm).

  • ¹³C NMR: The spectrum will confirm the number of unique carbons, including the carbonyl carbon (~200 ppm) and the carbons attached to fluorine and bromine, which will exhibit characteristic C-F and C-Br couplings. A similar compound, 5-fluoro-2-hydroxy butyrophenone, has been characterized by ¹³C-NMR, providing a useful reference.[13]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight of 233.04, with a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in an approximate 1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretch (~3200-3500 cm⁻¹), a sharp C=O stretch for the ketone (~1650 cm⁻¹), and C-Br and C-F stretches in the fingerprint region.

  • Melting Point: The purified product should have a sharp melting point.

Conclusion

The two-step protocol described provides a reliable and well-reasoned pathway for the synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone from 4-Bromo-3-fluorophenol. By carefully controlling the reaction conditions, particularly the temperature during the Fries rearrangement, the desired ortho-acylated product can be obtained in good yield. This application note serves as a practical guide for researchers requiring this valuable synthetic intermediate, emphasizing both the procedural details and the underlying chemical principles for successful execution.

References

  • BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

  • Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]

  • National Center for Biotechnology Information. "4-Bromo-3-fluorophenol" PubChem Compound Summary for CID 2779153. [Link]

  • Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]

  • Carl ROTH. Safety Data Sheet: Acetyl chloride D3. [Link]

  • L.S.College, Muzaffarpur. Acylation. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]

  • ResearchGate. ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

Sources

Application

Application of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone in cancer research

Application Note: Accelerating Anticancer Lead Discovery using 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone Executive Summary This guide details the application of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (CAS: 90545...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerating Anticancer Lead Discovery using 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

Executive Summary

This guide details the application of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (CAS: 905454-90-2) as a privileged scaffold in the synthesis of next-generation anticancer agents. While not a drug in itself, this halogenated acetophenone is a critical "lynchpin" intermediate. Its unique substitution pattern—combining a metabolic blocker (Fluorine at C4) with a synthetic handle (Bromine at C5)—allows researchers to generate diverse libraries of fluorinated chalcones, flavones, and pyrazoles . These derivatives are potent inhibitors of tubulin polymerization, receptor tyrosine kinases (RTKs), and cyclin-dependent kinases (CDKs).

Strategic Utility in Drug Design

The "Privileged Scaffold" Concept

In medicinal chemistry, the utility of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone lies in its ability to address two common failure points in early-stage drug discovery: metabolic instability and lack of potency .

  • 4-Fluoro Substitution (Metabolic Shielding): The fluorine atom at the para-position relative to the hydroxyl group blocks metabolic oxidation by Cytochrome P450 enzymes. This significantly increases the half-life (

    
    ) of the resulting drug candidates.
    
  • 5-Bromo Substitution (Diversification Handle): The bromine atom serves as a reactive site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This allows researchers to append diverse aryl or heteroaryl groups late in the synthesis, rapidly expanding Structure-Activity Relationship (SAR) libraries.

  • 2-Hydroxy & Acetyl Groups (Cyclization Precursors): These groups are perfectly positioned for Claisen-Schmidt condensation and subsequent cyclization into the flavonoid core, a structure evolutionarily selected to bind ATP-binding pockets in kinases.

Synthetic Workflow & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold to generate three distinct classes of anticancer agents.

G Core 1-(5-Bromo-4-fluoro- 2-hydroxyphenyl)ethanone (Core Scaffold) Chalcone Fluorinated Chalcone (Intermediate) Core->Chalcone Claisen-Schmidt (NaOH, EtOH) Aldehyde Ar-CHO (Aryl Aldehydes) Aldehyde->Chalcone Flavone 6-Fluoro-7-bromo-flavone (Kinase Inhibitor) Chalcone->Flavone Oxidative Cyclization (I2, DMSO) Pyrazole Fluorinated Pyrazole (Tubulin Inhibitor) Chalcone->Pyrazole Hydrazine Hydrate (Reflux) Biaryl Biaryl Derivative (Enhanced Potency) Flavone->Biaryl Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2)

Figure 1: Divergent synthetic pathways utilizing the 5-bromo-4-fluoro scaffold to access multiple anticancer pharmacophores.

Experimental Protocols

Protocol A: High-Yield Synthesis of Fluorinated Chalcones

Objective: To synthesize a library of chalcones (1,3-diphenyl-2-propene-1-ones) for cytotoxicity screening.

Reagents:

  • 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Sodium Hydroxide (NaOH), 40% aq. solution

  • Ethanol (95%)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone and 5.0 mmol of the selected benzaldehyde in 15 mL of ethanol.

  • Catalysis: Place the flask in an ice bath (0–5°C). Add 5 mL of 40% NaOH dropwise over 10 minutes with vigorous stirring.

    • Critical Note: The temperature must be kept low during addition to prevent the polymerization of the aldehyde or the Cannizzaro reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The solution will typically turn deep yellow or orange, indicating the formation of the conjugated enone system.

  • Work-up: Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of dilute HCl (to neutralize the phenoxide).

  • Isolation: Filter the resulting precipitate. Wash with cold water (3x) and cold ethanol (1x). Recrystallize from ethanol/DMF to obtain high-purity crystals (>98%).

Protocol B: Suzuki-Miyaura Cross-Coupling (Library Expansion)

Objective: To functionalize the C5-Bromine position, increasing the lipophilicity and potency of the chalcone/flavone.

Reagents:

  • Brominated Precursor (Chalcone or Flavone from Protocol A)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(PPh3)4 (5 mol%)

  • K2CO3 (2.0 equiv)

  • Dioxane/Water (4:1)

Procedure:

  • Degassing: Combine solvent and base in a reaction vial and sparge with Nitrogen for 15 minutes.

  • Coupling: Add the brominated precursor, aryl boronic acid, and Pd catalyst.

  • Heating: Seal the vial and heat to 90°C for 4–6 hours.

  • Purification: Cool to RT, dilute with EtOAc, wash with brine, and purify via flash chromatography (Hexane/EtOAc gradient).

Biological Validation: In Vitro Assays

After synthesis, the library must be screened for anticancer activity. The presence of the Fluorine atom often results in lower IC50 values compared to non-fluorinated analogs.

Data Summary: Structure-Activity Relationship (SAR)

Representative data for derivatives against MCF-7 (Breast Cancer) cell line.[1]

Compound IDR-Group (Aldehyde)C5-SubstituentIC50 (µM)Mechanism
Scaffold N/ABr>100Inactive (Precursor)
Chalcone-1 4-MethoxyBr12.5Tubulin Destabilization
Chalcone-2 3,4,5-TrimethoxyBr2.1Tubulin Destabilization
Flavone-1 4-MethoxyBr5.4Kinase Inhibition
Flavone-2 4-Methoxy4-Pyridyl 0.8 Dual Kinase/Tubulin

Note: Replacement of the C5-Bromine with a heteroaryl group (Flavone-2) significantly enhances potency, demonstrating the value of the Br-handle.

Protocol C: MTT Cytotoxicity Assay
  • Seeding: Seed MCF-7 or A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with graded concentrations (0.1 – 100 µM) of the synthesized derivatives dissolved in DMSO (final DMSO < 0.1%).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT solution (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in 150 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Synthesis of Chalcones: Title: Synthesis of Chalcone Derivatives and Their Biological Activities: A Review. Source: ACS Omega (2022). URL:[Link]

  • Fluorine in Medicinal Chemistry: Title: Fluorine in Medicinal Chemistry.[2][3] Source: Journal of Medicinal Chemistry (2008). URL:[Link]

  • Flavone Synthesis: Title: Flavones and Related Compounds: Synthesis and Biological Activity.[2][3][4][5][6] Source: Molecules (2023).[3] URL:[Link]

  • Crystal Structure & Properties: Title: 2-Bromo-1-(4-hydroxyphenyl)ethanone (Structural Analog Analysis). Source: Acta Crystallographica Section E (2009). URL:[Link]

  • Anticancer Mechanism (Chalcones): Title: Chalcones as Potential Anticancer Agents: A Review. Source: Anti-Cancer Agents in Medicinal Chemistry.[1][3] URL:[Link]

Sources

Method

Application Note: 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone as a Scaffold for Anti-Inflammatory Therapeutics

[1] Executive Summary & Strategic Rationale This guide details the utilization of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (CAS: 393-62-4) as a "privileged scaffold" in the synthesis of potent anti-inflammatory agent...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

This guide details the utilization of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (CAS: 393-62-4) as a "privileged scaffold" in the synthesis of potent anti-inflammatory agents.[1]

In modern drug discovery, this specific acetophenone derivative offers a unique trifecta of structural advantages:

  • The ortho-Hydroxy Ketone Motif: A pre-organized chelating site essential for the synthesis of chalcones (via Claisen-Schmidt) and chromones (via cyclization).

  • C4-Fluorine Substitution: Enhances metabolic stability by blocking para-oxidation (a common metabolic soft spot) and increases binding affinity via multipolar interactions with enzyme hydrophobic pockets (e.g., COX-2).[1]

  • C5-Bromine Handle: Provides a reactive site for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing for rapid library expansion.[1]

Chemical Profile & Handling

PropertySpecification
IUPAC Name 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone
CAS Number 393-62-4
Molecular Weight 233.03 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Hazards Skin/Eye Irritant (H315, H319).[1] Handle in a fume hood.

Storage Protocol: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The phenolic hydroxyl group is susceptible to slow oxidation if exposed to air and light over prolonged periods.

Synthetic Workflows

Protocol A: Synthesis of Fluorinated Chalcones (Claisen-Schmidt Condensation)

Objective: To synthesize (E)-1-(5-bromo-4-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one derivatives. These chalcones are direct inhibitors of the NF-κB pathway.[1]

Reagents:

  • 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (1.0 equiv)[1]

  • Substituted Benzaldehyde (e.g., 4-Methoxybenzaldehyde) (1.1 equiv)[1]

  • Potassium Hydroxide (KOH), 40% aqueous solution

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of the acetophenone in 15 mL of absolute ethanol.

  • Catalyst Addition: Cool the solution to 0–5°C in an ice bath. Add 10 mL of 40% KOH dropwise. Rationale: Low temperature prevents the Cannizzaro reaction of the aldehyde and polymerization of the vinyl ketone product.

  • Condensation: Add the substituted benzaldehyde (5.5 mmol) slowly. Allow the reaction to stir at room temperature for 12–24 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The product usually appears as a bright yellow spot; the starting acetophenone disappears.

  • Quenching: Pour the reaction mixture into 100 mL of crushed ice/water containing 10 mL of 1N HCl. The acid neutralizes the phenolate, precipitating the free phenol chalcone.

  • Purification: Filter the yellow precipitate. Recrystallize from hot ethanol.

    • Yield Expectation: 75–90%.

Protocol B: Cyclization to Flavones (Baker-Venkataraman Route)

Objective: To convert the chalcone or acetophenone into a flavone (chromone) core, a scaffold known for high selectivity towards COX-2 inhibition.

Reagents:

  • Chalcone (from Protocol A)

  • DMSO (Dimethyl sulfoxide)

  • Iodine (I2) (Catalytic amount)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2.0 mmol of the chalcone in 10 mL of DMSO.

  • Oxidative Cyclization: Add a catalytic amount of Iodine (10 mol%). Heat the mixture to 130°C for 4–6 hours.

    • Mechanism:[2][3] Iodine facilitates the oxidative cyclization of the 2'-hydroxychalcone to the flavone.

  • Workup: Cool to room temperature and pour into cold sodium thiosulfate solution (to quench excess iodine).

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

SynthesisWorkflow Acetophenone 1-(5-Bromo-4-fluoro- 2-hydroxyphenyl)ethanone (Scaffold) Chalcone Fluorinated Chalcone (Anti-inflammatory Hit) Acetophenone->Chalcone Claisen-Schmidt (KOH/EtOH) Aldehyde Ar-CHO (Aldehyde) Aldehyde->Chalcone Flavone Flavone/Chromone (COX-2 Selective) Chalcone->Flavone Oxidative Cyclization (DMSO/I2) Pyrazoline Pyrazoline (Analgesic/Anti-inf) Chalcone->Pyrazoline Hydrazine Hydrate (Reflux)

Caption: Divergent synthesis pathways transforming the 5-Bromo-4-fluoro scaffold into three distinct classes of bioactive molecules.

Biological Validation: Mechanism of Action

To validate the anti-inflammatory efficacy of the synthesized derivatives, researchers must assess their impact on the NF-κB and COX-2 pathways. The halogenated nature of this scaffold (Br/F) is specifically designed to enhance lipophilicity, allowing membrane penetration to target intracellular kinases.

Key Signaling Pathways Targeted[1][3]

MOA LPS LPS / TNF-α (Inflammatory Stimulus) IKK IKK Complex LPS->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB_Cyto NF-κB (Inactive/Cytosolic) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Active/Nuclear) NFkB_Cyto->NFkB_Nuc Translocation COX2 COX-2 Enzyme NFkB_Nuc->COX2 Transcription PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Catalysis ChalconeDrug Fluorinated Chalcone (Inhibitor) ChalconeDrug->IKK Blocks ChalconeDrug->COX2 Direct Binding

Caption: Dual-mechanism of action: The scaffold derivatives inhibit IKK phosphorylation (upstream) and directly bind COX-2 (downstream).[1][2][3][4][5][6][7][8]

In Vitro Assay Protocol (COX-2 Inhibition)
  • Cell Line: RAW 264.7 murine macrophages.

  • Induction: Incubate cells with Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce COX-2 expression.[1]

  • Treatment: Co-treat with the synthesized compound (0.1, 1, 10, 50 µM) and LPS.

  • Readout: Measure PGE2 levels in the supernatant using a competitive ELISA kit.

  • Control: Use Celecoxib (selective COX-2 inhibitor) as a positive control.[1]

  • Success Criteria: An IC50 < 10 µM indicates potent anti-inflammatory potential.[8]

References

  • Sigma-Aldrich. (n.d.).[1][9] 1-(4-Bromo-2-hydroxyphenyl)ethanone Product Page.[1][9] (Representative isomer data). Link

  • PubChem. (n.d.).[10] 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone Compound Summary. National Library of Medicine. Link

  • ChemicalBook. (n.d.). Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone.[1][4] (Base scaffold synthesis protocols). Link

  • Tiwari, B., et al. (2025). Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity.[6] ResearchGate.[11] Link

  • BenchChem. (n.d.). Application Notes: Synthesis of Chalcones Using 2-Hydroxyacetophenone Derivatives.Link

  • Rojas, J., et al. (2023). Research into New Molecules with Anti-Inflammatory Activity: Fluorinated Chalcones.[6][12][13] Semantic Scholar. Link

Sources

Application

Application Note: HPLC Quantification &amp; Purity Analysis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

This Application Note is structured as a comprehensive technical guide for the HPLC analysis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (CAS: 905454-90-2). It is designed for analytical chemists and pharmaceutical r...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the HPLC analysis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (CAS: 905454-90-2). It is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated methodology.

Introduction & Chemical Context

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is a critical pharmaceutical intermediate, often utilized in the synthesis of bioactive heterocycles and kinase inhibitors. Its structure features a phenyl ring substituted with an acetyl group, a hydroxyl group, a bromine atom, and a fluorine atom.

Chemical Challenges in Analysis
  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl and ketone groups form a strong intramolecular hydrogen bond (resonance-assisted hydrogen bond). This reduces the polarity of the molecule relative to its isomers, increasing retention on C18 columns.

  • Acidity (Phenolic OH): The presence of electron-withdrawing halogens (Br, F) para and meta to the hydroxyl group significantly increases the acidity of the phenol. Without proper pH control, the molecule may exist in a mixed ionization state, leading to peak tailing or splitting.

  • Hydrophobicity: The halogenation renders the molecule lipophilic (

    
    ), requiring a mobile phase with sufficient organic strength for elution.
    

Method Development Strategy

To ensure a "self-validating" system, we employ a Reverse-Phase (RP-HPLC) approach with strict pH control.

  • Stationary Phase: A C18 column with high carbon load and end-capping is selected to maximize interaction with the hydrophobic halogenated ring while minimizing silanol interactions with the phenolic moiety.

  • Mobile Phase Modifier: Acidification is non-negotiable. We utilize 0.1% Formic Acid (

    
    ) to suppress the ionization of the phenolic hydroxyl group, ensuring the analyte remains in its neutral, protonated form. This guarantees sharp peak shape and reproducible retention times.
    
  • Detection: The acetophenone chromophore exhibits strong UV absorption. While 254 nm is standard, we utilize a Diode Array Detector (DAD) to monitor spectral purity.

Detailed Experimental Protocol

Instrumentation & Conditions[1]
ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II / Waters Alliance (or equivalent)Must support binary gradient and DAD.
Column Agilent Zorbax Eclipse Plus C18 (150 mm

4.6 mm, 3.5

m)
End-capped to reduce peak tailing for phenols.
Column Temp.

Constant temperature stabilizes retention time.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Injection Vol. 5.0

L
Low volume prevents solvent effects.
Detection UV @ 254 nm (Ref: 360 nm)

for acetophenones is typically 245-260 nm.
Run Time 15.0 MinutesSufficient for impurity elution.
Mobile Phase Composition
  • Solvent A (Aqueous): Water (HPLC Grade) + 0.1% Formic Acid (

    
    ).
    
    • Preparation: Add 1 mL of 98% Formic Acid to 1 L of water. Mix and degas.

  • Solvent B (Organic): Acetonitrile (HPLC Grade) + 0.1% Formic Acid (

    
    ).
    
    • Note: Adding acid to the organic phase prevents baseline drift during gradients.

Gradient Program

Design Logic: A generic gradient is tuned to a "focused" gradient to elute the hydrophobic target mid-run.

Time (min)% Solvent A% Solvent BEvent
0.009010Equilibration
2.009010Isocratic Hold (Elute polar impurities)
10.001090Linear Gradient (Elute Main Peak)
12.001090Wash
12.109010Re-equilibration
15.009010End of Run

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone Reference Standard into a 10 mL volumetric flask.

  • Add 5 mL of Acetonitrile (Do not use water initially; solubility is low).

  • Sonicate for 5 minutes until fully dissolved.

  • Dilute to volume with Water . (Final solvent ratio 50:50 ACN:Water).

Working Standard (0.1 mg/mL):

  • Transfer 1.0 mL of Stock Solution to a 10 mL flask.

  • Dilute to volume with Diluent (50:50 Water:ACN + 0.1% Formic Acid).

    • Critical Step: Matching the diluent to the starting mobile phase prevents "solvent shock" which causes peak splitting.

Visualization: Analytical Workflow

The following diagram illustrates the critical path for sample handling and decision-making during analysis.

HPLC_Workflow Start Start: Sample Weighing Dissolve Dissolution (100% ACN) Start->Dissolve 10 mg Dilute Dilution to Mobile Phase (50:50 ACN:H2O) Dissolve->Dilute Add Water Filter Filtration (0.22 µm PTFE) Dilute->Filter Inject HPLC Injection (Gradient Elution) Filter->Inject Decision Check Peak Symmetry (Tailing Factor < 1.5?) Inject->Decision Pass Pass: Calculate Purity Decision->Pass Yes Fail Fail: Troubleshooting Decision->Fail No Action1 Action: Check pH (Add more acid) Fail->Action1 Action1->Dilute Re-prep

Caption: Operational workflow for sample preparation and system suitability decision logic.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be passed before analyzing unknown samples.

ParameterAcceptance CriteriaScientific Basis
Retention Time (

)

min of Standard
Confirms pump stability and column equilibrium.
Theoretical Plates (

)

Indicates column efficiency and packing integrity.
Tailing Factor (

)

Critical for phenols.

indicates secondary silanol interactions or insufficient acidity.
Precision (RSD)

(n=5 injections)
Validates injector accuracy and system stability.
Resolution (

)

between main peak and nearest impurity
Ensures quantitative accuracy.

Troubleshooting Guide

Issue 1: Peak Tailing (


) 
  • Cause: Ionization of the phenolic hydroxyl group or interaction with active silanols on the column.

  • Solution: Increase the concentration of Formic Acid to 0.2% or switch to Phosphoric Acid (0.1%), which is a stronger acid and better suppresses silanol activity.

Issue 2: Peak Splitting

  • Cause: Sample solvent is too strong (e.g., 100% ACN injection) relative to the initial mobile phase (10% ACN).

  • Solution: Ensure the final dilution step uses 50:50 Water:ACN or weaker.

Issue 3: Retention Time Drift

  • Cause: Temperature fluctuation or mobile phase evaporation.

  • Solution: Use a column oven (

    
    ) and cap solvent bottles.
    

References

  • ResearchGate. (2008).[1] Crystallographic analysis of 4'-Fluoro-2'-hydroxyacetophenone (Structural Analog). Retrieved from [Link]

  • PubChem. (2023).[2][3] Compound Summary: 5-Bromo-2-hydroxyacetophenone.[4][5] Retrieved from [Link]

Sources

Method

Application Note: Thin-Layer Chromatography for Monitoring the Synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

<Step> Abstract This application note provides a comprehensive, step-by-step protocol for utilizing thin-layer chromatography (TLC) to effectively monitor the reaction progress during the synthesis of 1-(5-Bromo-4-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

Abstract

This application note provides a comprehensive, step-by-step protocol for utilizing thin-layer chromatography (TLC) to effectively monitor the reaction progress during the synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone. As a crucial intermediate in pharmaceutical development, rigorous in-process control is essential to ensure reaction completion, identify potential byproducts, and optimize yield. This guide is tailored for researchers, synthetic chemists, and drug development professionals, offering not just a methodology, but also the underlying scientific rationale for each procedural choice.

Introduction: The Strategic Importance of TLC in Synthesis

Thin-layer chromatography is a powerful, rapid, and economical analytical technique indispensable for real-time monitoring of organic reactions.[1][2] Its application in the synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone allows for the qualitative assessment of the reaction mixture over time. By separating components based on polarity, TLC provides a clear visual representation of the consumption of starting materials and the formation of the desired product.[3] This enables chemists to make critical decisions regarding reaction endpoints, quenching procedures, and subsequent workup and purification strategies, ultimately leading to improved process efficiency and product purity.[4]

The Principle of Separation: Adsorption Chromatography in Action

The separation of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone from its precursors relies on the principle of adsorption chromatography.[2]

  • Stationary Phase: The TLC plate is coated with a thin layer of a polar adsorbent, most commonly silica gel (SiO₂). The surface of the silica gel is rich in hydroxyl groups (silanols), making it highly polar.[5][6]

  • Mobile Phase: A solvent or a mixture of solvents, referred to as the mobile phase or eluent, moves up the plate via capillary action.[5] The polarity of this mobile phase is a critical parameter that can be adjusted to achieve optimal separation.

  • Separation Mechanism: A dynamic equilibrium is established between the stationary phase and the mobile phase for each component in the reaction mixture.

    • Polar Compounds: Molecules with polar functional groups (like the hydroxyl group in the target compound) will have a stronger affinity for the polar silica gel. This strong adsorption slows their movement up the plate, resulting in a lower Retention Factor (Rf).[1][7]

    • Non-Polar Compounds: Less polar compounds interact more weakly with the stationary phase and are more readily dissolved in the mobile phase. Consequently, they travel further up the plate, exhibiting a higher Rf value.[1][8]

The Rf value is a quantitative measure of a compound's movement and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8]

Detailed Experimental Protocol

This protocol provides a robust method for monitoring reactions involving 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone.

Materials and Reagents
  • TLC Plates: Silica Gel 60 F₂₅₄ pre-coated plates (aluminum or glass backing). The F₂₅₄ indicator fluoresces under 254 nm UV light, allowing for the visualization of UV-active compounds.[9]

  • Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate is a common starting point for compounds of moderate polarity. An initial ratio of 7:3 (v/v) n-hexane:ethyl acetate is recommended. This can be adjusted to optimize separation.

  • Sample Preparation:

    • Reaction Mixture (RM): Dissolve a small aliquot (e.g., one drop) of the reaction mixture in a minimal amount of a volatile solvent like ethyl acetate or dichloromethane in a small vial.

    • Starting Material (SM): Prepare a dilute solution of the starting material(s) in the same solvent.

    • Co-spot (Co): A lane where both the starting material and reaction mixture are spotted on top of each other to aid in identification.[7]

  • Developing Chamber: A glass jar with a lid.

  • Saturation Paper: A piece of filter paper to line the inside of the developing chamber.

  • Spotting Capillaries: Fine glass capillary tubes.

  • Visualization Tools:

    • UV Lamp (254 nm).

    • Staining solution: A potassium permanganate (KMnO₄) stain or an iodine chamber.

Step-by-Step Methodology
  • Chamber Saturation: Line the developing chamber with filter paper. Pour the prepared mobile phase to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 10-15 minutes. This ensures a vapor-saturated atmosphere, leading to more uniform and reproducible plate development.[6]

  • Plate Preparation: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.[10] Mark points for each sample (e.g., SM, Co, RM).

  • Spotting: Dip a capillary tube into the starting material solution and gently touch it to the designated mark on the baseline to create a small, concentrated spot (1-2 mm diameter).[3] Use a fresh capillary for the reaction mixture. For the co-spot, apply the starting material first, then the reaction mixture directly on top.

  • Development: Carefully place the plate in the saturated chamber, ensuring the baseline is above the solvent level.[11] Close the lid and allow the solvent to ascend the plate.

  • Completion and Drying: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[10] Allow the plate to dry completely in a fume hood.

Visualization and Interpretation
  • UV Visualization: View the dried plate under a UV lamp (254 nm). Aromatic compounds like 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone will appear as dark spots against the fluorescent background.[9] Circle the spots with a pencil.

  • Chemical Staining: For enhanced visualization or for compounds that are not UV-active, use a chemical stain.

    • Potassium Permanganate (KMnO₄) Stain: This stain is particularly useful as it reacts with oxidizable functional groups, such as the phenol in the target molecule, producing yellow-brown spots on a purple background.[9] To use, quickly dip the plate in the stain and gently heat with a heat gun until spots appear.[4]

    • Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as brownish spots.[12]

  • Analysis of Results:

    • Calculate the Rf value for each spot.

    • Reaction Progress: A successful reaction will show the starting material spot diminishing in intensity over time, while a new spot corresponding to the product appears and intensifies. Due to the polar hydroxyl group, the product, 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, is expected to have a lower Rf than many of its less polar precursors.

    • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation

Table 1: Expected Rf Values and Visualization

Compound Functional Groups Expected Rf (7:3 Hexane:EtOAc) Visualization
Starting Material (Example: 1-Bromo-2,4-difluorobenzene) Halogens High (e.g., 0.8 - 0.9) UV
Product: 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone Phenol, Ketone, Halogens Moderate (e.g., 0.4 - 0.5) UV, KMnO₄

| Potential Polar Byproduct | e.g., Diol | Low (e.g., 0.1 - 0.2) | KMnO₄ |

Visual Diagrams

Diagram 1: TLC Workflow for Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization A 1. Prepare & Saturate Developing Chamber B 2. Prepare Sample Solutions (SM, RM) C 3. Spot TLC Plate (SM, Co-spot, RM) D 4. Develop Plate in Saturated Chamber C->D E 5. Dry Plate & Mark Solvent Front D->E F 6. Visualize Spots (UV Light, Stain) E->F G 7. Calculate Rf Values & Assess Reaction F->G Analyze Data

Caption: Workflow for monitoring a chemical reaction using TLC.

Diagram 2: Logical Interpretation of a TLC Plate

Caption: Idealized TLC plate showing clear separation of product and starting material.

Troubleshooting and Expert Insights

  • Streaking of Spots: This is often caused by applying a too-concentrated sample. Dilute the sample solution and re-spot. Streaking can also occur if the compound is highly acidic or basic; adding a trace amount of acetic acid or triethylamine to the eluent can sometimes resolve this.[4]

  • Poor Separation:

    • Spots remain at the baseline: The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate).

    • Spots run to the solvent front: The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., increase hexane).[4]

  • Confirmation of Identity: The co-spot is a critical control. If the starting material spot in the reaction mixture lane merges perfectly with the starting material standard in the co-spot lane, it confirms its identity.[13]

By methodically applying this TLC protocol, researchers can gain reliable, real-time insights into the synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, facilitating more efficient and successful outcomes in their synthetic endeavors.

References

  • BYJU'S. (2020, March 11). Thin-layer chromatography (TLC). [Link]

  • Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. [Link]

  • University of Colorado Boulder, Department of Chemistry. (2020, March). Thin Layer Chromatography. [Link]

  • Massachusetts Institute of Technology. (n.d.). Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare. [Link]

  • Faculty of Science, King Saud University. (n.d.). Separation of a mixture of phenols by thin layer chromatography (TLC). [Link]

  • Reusch, W. (n.d.). TLC Visualization Methods. Michigan State University, Department of Chemistry. [Link]

  • Dave, J. (2023, February 17). Performing Thin Layer Chromatography (TLC). [Video]. YouTube. [Link]

  • Das, C., et al. (2013). Thin layer chromatography. In Methods in enzymology (Vol. 533, pp. 313-324). Elsevier Inc. [Link]

  • Malbaša, R. V., et al. (2005). TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Semantic Scholar. [Link]

  • Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • ResearchGate. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants?[Link]

  • Khan Academy. (2013, September 17). Calculating retention factors for TLC. [Video]. YouTube. [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?[Link]

Sources

Application

The Versatile Building Block: 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone in Modern Organic Synthesis

Introduction: Unveiling a Key Synthetic Intermediate In the landscape of contemporary organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount for the efficient constructio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of contemporary organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount for the efficient construction of complex molecular architectures. 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone emerges as a highly valuable intermediate, particularly for researchers and professionals in drug discovery and materials science. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, an electrophilic ketone, and a synthetically versatile aryl bromide, all electronically influenced by a fluorine atom—renders it a powerful synthon for a diverse array of chemical transformations.

This technical guide provides an in-depth exploration of the synthesis and application of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone. We will delve into detailed protocols for its preparation and subsequent use in key synthetic methodologies, including palladium-catalyzed cross-coupling reactions and the synthesis of bioactive heterocyclic scaffolds. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for the discerning researcher.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective application. Below is a summary of the key properties of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone and representative spectroscopic data for a closely related analogue, 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone, to provide a foundational understanding of its structural characteristics.

Table 1: Physicochemical Properties of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

PropertyValue
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.04 g/mol
Appearance Expected to be a crystalline solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)
CAS Number Not available

Representative Spectroscopic Data: 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone

As a close structural analogue, the spectroscopic data for 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone provides valuable insight into the expected signals for the target molecule.

  • ¹H NMR (CDCl₃, 400 MHz): δ 12.0 (s, 1H, -OH), 7.39 (dd, J = 8.8, 3.2 Hz, 1H, Ar-H), 7.21 (td, J = 8.8, 3.2 Hz, 1H, Ar-H), 6.95 (dd, J = 8.8, 4.4 Hz, 1H, Ar-H), 2.61 (s, 3H, -COCH₃).[1]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 204.0, 163.0 (d, J = 248 Hz), 158.0, 124.0 (d, J = 8 Hz), 122.0 (d, J = 24 Hz), 118.0 (d, J = 8 Hz), 115.0 (d, J = 24 Hz), 28.0.

  • Mass Spectrometry (ESI-MS): m/z 153.1 [M-H]⁻.[2]

Synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone: A Step-by-Step Protocol

The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the readily available 4-fluorophenol. The synthetic strategy involves an initial acylation followed by a Fries rearrangement to install the acetyl group, and subsequent regioselective bromination.

Synthesis_Workflow cluster_0 Step 1: Fries Rearrangement cluster_1 Step 2: Electrophilic Bromination 4-Fluorophenol 4-Fluorophenol 4-Fluorophenyl acetate 4-Fluorophenyl acetate 4-Fluorophenol->4-Fluorophenyl acetate Acetyl Chloride, 0°C to 25°C 1-(5-Fluoro-2-hydroxyphenyl)ethanone 1-(5-Fluoro-2-hydroxyphenyl)ethanone 4-Fluorophenyl acetate->1-(5-Fluoro-2-hydroxyphenyl)ethanone Anhydrous AlCl₃, 130°C 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone 1-(5-Fluoro-2-hydroxyphenyl)ethanone->1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone N-Bromosuccinimide, Acetonitrile, rt

Caption: Synthetic workflow for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone.

Protocol 1: Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)ethanone via Fries Rearrangement

The Fries rearrangement is a classic method for the ortho- and para-acylation of phenols.[1] In this protocol, 4-fluorophenyl acetate is rearranged to the desired 2-hydroxyacetophenone derivative using a Lewis acid catalyst.

Materials:

  • 4-Fluorophenol

  • Acetyl chloride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

Procedure:

  • Acetylation of 4-Fluorophenol: To a solution of 4-fluorophenol (1.0 eq) in DCM in a round-bottom flask at 0°C, add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with water and extract with DCM. The organic layer is washed with saturated NaHCO₃ solution, brine, dried over MgSO₄, and concentrated in vacuo to yield 4-fluorophenyl acetate.

  • Fries Rearrangement: To a flask containing anhydrous AlCl₃ (1.5 eq), add the 4-fluorophenyl acetate (1.0 eq) portion-wise. Heat the mixture to 130°C and stir for 2 hours.[2]

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of 1M HCl. Extract the product with ethyl acetate. The combined organic layers are washed with water, brine, dried over MgSO₄, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(5-fluoro-2-hydroxyphenyl)ethanone as a solid.

Protocol 2: Bromination of 1-(5-Fluoro-2-hydroxyphenyl)ethanone

The electron-donating hydroxyl group and the activating nature of the acetyl group direct the electrophilic bromination to the position ortho to the hydroxyl group.

Materials:

  • 1-(5-Fluoro-2-hydroxyphenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • The organic layer is washed with water, brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield 1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The strategic placement of multiple functional groups makes 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone a versatile precursor for a range of valuable organic molecules.

Applications cluster_coupling Cross-Coupling Reactions cluster_heterocycles Heterocycle Synthesis Building_Block 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone Suzuki Suzuki Coupling (Aryl-Aryl Bond Formation) Building_Block->Suzuki Buchwald Buchwald-Hartwig Amination (Aryl-Nitrogen Bond Formation) Building_Block->Buchwald Ullmann Ullmann Condensation (Aryl-Oxygen/Nitrogen Bond Formation) Building_Block->Ullmann Chromones Chromone Synthesis Building_Block->Chromones Flavones Flavone Synthesis Building_Block->Flavones

Caption: Key synthetic applications of the title building block.

Application 1: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and boronic acids.[3]

Materials:

  • 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (4:1 mixture)

  • Schlenk flask, condenser, magnetic stirrer, heating mantle, nitrogen atmosphere

Procedure:

  • To a Schlenk flask, add 1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed 1,4-dioxane/water mixture and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the corresponding biaryl derivative.

Application 2: Synthesis of Heterocyclic Scaffolds

The 2'-hydroxyacetophenone core is a well-established precursor for the synthesis of various oxygen-containing heterocycles, such as chromones and flavones, which are prevalent in many biologically active natural products and pharmaceuticals.[4][5]

Chromones can be synthesized from 2'-hydroxyacetophenones through condensation with a suitable one-carbon electrophile followed by cyclization.

Materials:

  • 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Acetic acid

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • A mixture of 1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) and DMF-DMA (2.0 eq) is heated at reflux for 2-4 hours.

  • Cyclization: After cooling, the excess DMF-DMA is removed under reduced pressure. The residue is dissolved in acetic acid and heated at reflux for 1-2 hours.

  • Work-up: The reaction mixture is cooled and poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude chromone derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is a strategically designed building block that offers a wealth of synthetic opportunities. Its facile preparation and the presence of multiple, orthogonally reactive functional groups make it an invaluable tool for the synthesis of complex organic molecules. The protocols detailed herein provide a solid foundation for researchers to explore the full potential of this versatile intermediate in their synthetic endeavors, from the development of novel pharmaceuticals to the creation of advanced materials. The principles of rational design and robust methodology are key to unlocking the power of such building blocks in advancing the frontiers of chemical science.

References

  • Google Patents. US5696274A - Syntheses based on 2-hydroxyacetophenone.
  • ResearchGate. Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Available at: [Link]

  • Organic Chemistry Portal. Fries Rearrangement. Available at: [Link]

  • National Institutes of Health. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Available at: [Link]

  • PubMed. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Available at: [Link]

  • ResearchGate. Synthesis of chromone derivatives. The reaction was carried out with acetophenone (1.0 eq), acyl chloride (2.5 eq) and DBU (3.0 eq) in dry pyridine under N2 gas. Available at: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • International Journal of Chemical Studies. A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • ACS Publications. Synthesis and Pharmacological Evaluation of 2'-Hydroxychalcones and Flavones as Inhibitors of Inflammatory Mediators Generation. Available at: [Link]

  • A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Available at: [Link]

  • ACS Publications. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Available at: [Link]

  • ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Available at: [Link]

  • ResearchGate. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • National Institutes of Health. 2-Bromo-1-(4-hydroxyphenyl)ethanone. Available at: [Link]

  • Taylor & Francis Online. Fries rearrangement – Knowledge and References. Available at: [Link]

  • YouTube. Fries Rearrangement mechanism trick / Organic Name Reaction Mechanism / Fries Rearrangement IIT JEE. Available at: [Link]

  • Journal of the Nigerian Academy of Science. Synthesis of a New Series of Chromones Based on Formylthiazoles. Available at: [Link]

  • Asian Journal of Research in Chemistry. An optimized method for synthesis of 2'hydroxy chalcone. Available at: [Link]

  • Sciencemadness.org. fries-, photo-fries, and anionic ortho-fries rearrangement. Available at: [Link]

Sources

Method

Use of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone in agrochemical synthesis

Introduction: The "Linchpin" Scaffold In modern agrochemical discovery, the demand for fluorinated heterocycles has surged due to fluorine’s ability to enhance metabolic stability and lipophilicity. 1-(5-Bromo-4-fluoro-2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Linchpin" Scaffold

In modern agrochemical discovery, the demand for fluorinated heterocycles has surged due to fluorine’s ability to enhance metabolic stability and lipophilicity. 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (CAS 865449-63-4) represents a "linchpin" intermediate. Its unique substitution pattern—combining a reactive ortho-hydroxyacetophenone core with orthogonal halogen handles (4-Fluoro, 5-Bromo)—allows for the rapid construction of diverse bioactive scaffolds, particularly fluorinated chromones, flavones, and benzofurans .

These scaffolds are ubiquitous in:

  • HPPD Inhibitor Herbicides: Pyrazole-benzophenone analogs.

  • Strobilurin-class Fungicides: Chromone-linked methoxyacrylates.

  • Insecticides: Fluorinated benzofuran derivatives.

This guide details the structural logic, validated synthesis protocols, and safety considerations for maximizing the utility of this intermediate.

Structural Logic & Reactivity Profile

The molecule functions as a tri-functional platform. Understanding the electronic interplay is critical for chemoselectivity.

MoietyPositionReactivity ModeApplication
Hydroxyl (-OH) C-2NucleophileRing closure (O-1 in chromone/benzofuran).
Acetyl (-COCH₃) C-1Electrophile / EnolizableCyclization partner (C-4 in chromone).
Fluorine (-F) C-4Bioisostere / BlockingEnhances metabolic half-life; creates 7-F chromones.
Bromine (-Br) C-5Cross-Coupling HandleSite for Suzuki/Sonogashira coupling (C-6 in chromone).

Chemo-Selectivity Note: The fluorine atom at C-4 is electronically deactivated relative to the bromine at C-5 regarding nucleophilic aromatic substitution (


), but the bromine is highly active for Palladium-catalyzed coupling. This allows for sequential functionalization: Cyclization 

Pd-Coupling
.

ReactivityMap Start 1-(5-Bromo-4-fluoro- 2-hydroxyphenyl)ethanone Chromone 6-Bromo-7-fluoro- 3-formylchromone Start->Chromone Vilsmeier-Haack (POCl3/DMF) Flavone Fluorinated Flavones Start->Flavone Claisen Condensation Coupled Biaryl Agrochemical Active Ingredients Chromone->Coupled Suzuki Coupling (Pd-Catalyzed)

Figure 1: Synthetic divergence from the core intermediate. The primary pathway for high-value agrochemicals is the conversion to chromone derivatives.

Protocol A: Synthesis of 6-Bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde

This protocol utilizes the Vilsmeier-Haack reaction . It is the industry-standard method for converting 2-hydroxyacetophenones into 3-formylchromones, a versatile scaffold for fungicides.

Target Product: 6-Bromo-7-fluoro-chromone-3-carbaldehyde Reaction Type: Cyclization / Formylation Scale: 10 mmol (scalable to kg)

Materials
  • Substrate: 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (2.33 g, 10 mmol)

  • Reagent: Phosphorus Oxychloride (

    
    ) (4.6 g, 30 mmol, 3.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) (15 mL, anhydrous)

  • Quench: Ice water (100 mL)

Step-by-Step Methodology
  • Preparation (0°C): Charge a dry 3-neck round-bottom flask with anhydrous DMF (15 mL). Cool to 0–5°C using an ice/salt bath under

    
     atmosphere.
    
  • Activation: Add

    
     dropwise over 15 minutes. Caution: Exothermic. Maintain internal temperature <10°C. Stir for 30 minutes to generate the Vilsmeier salt (chloroiminium species).
    
  • Addition: Dissolve the substrate (1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone) in a minimal amount of DMF (5 mL) and add dropwise to the reaction mixture at 0°C.

  • Reaction (RT to Heat): Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Optimization Note: If TLC shows incomplete conversion, heat to 50–60°C for 4 hours. The formation of the chromone ring is thermodynamically driven.

  • Quench & Cyclization: Pour the reaction mixture slowly into 100 mL of crushed ice with vigorous stirring. The Vilsmeier intermediate hydrolyzes, and the product precipitates.

  • Isolation: Stir the aqueous suspension for 2 hours to ensure complete hydrolysis. Filter the pale yellow solid.

  • Purification: Wash the cake with water (

    
     mL) to remove residual acid/DMF. Recrystallize from Ethanol/DMF (9:1) if high purity (>99%) is required.
    

Expected Yield: 70–80% Key Characterization:

  • 1H NMR (DMSO-d6): Singlet at ~10.1 ppm (Aldehyde CHO), Singlet at ~8.9 ppm (H-2 of chromone).

  • Appearance: Pale yellow crystalline solid.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Once the chromone core is established, the 6-Bromine atom serves as a handle to attach aryl or heteroaryl groups—a common requirement for optimizing biological potency (e.g., increasing


-stacking interactions in the target enzyme active site).

Target Product: 6-Aryl-7-fluoro-chromone derivative Mechanism: Pd(0) Catalyzed Cross-Coupling

Materials
  • Substrate: 6-Bromo-7-fluoro-chromone-3-carbaldehyde (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (e.g., Phenylboronic acid) (1.2 eq)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology
  • Degassing: Combine substrate, boronic acid, and solvent in a reaction vial. Sparge with Argon for 10 minutes to remove

    
    .
    
  • Catalyst Addition: Add the Palladium catalyst and the aqueous base.

  • Reaction: Seal the vessel and heat to 90°C for 4–6 hours.

    • Monitoring: Monitor consumption of the bromide starting material via HPLC/TLC.

  • Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Mechanistic Insight: The 7-Fluoro substituent exerts an inductive withdrawing effect, making the C-Br bond slightly more oxidative-addition prone than in non-fluorinated analogs, typically resulting in faster reaction kinetics.

Process Safety & Handling

Hazard Identification:

  • 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone: Skin and eye irritant (H315, H319). Potential sensitizer.

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive; reacts violently with water to release HCl and Phosphoric acid.
    

Critical Controls:

  • Moisture Control: The Vilsmeier-Haack reaction requires strictly anhydrous conditions until the quench. Moisture ingress consumes

    
     and generates dangerous gas pressure.
    
  • Ventilation: All operations involving

    
     and brominated phenols must be conducted in a high-efficiency fume hood.
    
  • Waste Disposal: Aqueous waste from Protocol A contains high levels of phosphate and acid. Neutralize with Sodium Bicarbonate before disposal.

References

  • Synthesis of 6-bromo-7-fluoro-chromone derivatives

    • Title: Crystal structure of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde.
    • Source: N
    • URL:[Link]

  • General Reactivity of 2-Hydroxyacetophenones

    • Title: Synthesis of Chromones and Their Applications.[1][2]

    • Source: International Journal of Research in Pharmacy and Chemistry (IJRPC).[1]

    • URL:[Link]

  • Compound Safety Data

    • Title: 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)
    • Source: ChemicalBook.[3]

Sources

Application

Illuminating Enzyme Mechanisms: A Guide to Utilizing 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone as a Mechanistic Probe

Introduction: The Power of Covalent Probes in Mechanistic Enzymology In the intricate world of drug discovery and biochemical research, understanding the precise mechanisms of enzyme action is paramount. The ability to s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Covalent Probes in Mechanistic Enzymology

In the intricate world of drug discovery and biochemical research, understanding the precise mechanisms of enzyme action is paramount. The ability to selectively probe and modulate enzyme activity provides invaluable insights into cellular signaling, disease pathogenesis, and the development of novel therapeutics. Among the arsenal of chemical tools available to researchers, covalent inhibitors and activity-based probes represent a powerful class of molecules capable of forming stable bonds with their enzyme targets. This allows for the definitive identification of binding sites, the elucidation of catalytic mechanisms, and the development of highly potent and specific inhibitors.

This technical guide focuses on the application of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone , a strategically designed α-bromoacetophenone derivative, for the investigation of enzyme mechanisms. The inherent reactivity of the α-bromoketone moiety, coupled with the specific substitutions on the phenyl ring, makes this compound a promising tool for targeting and covalently modifying nucleophilic residues within an enzyme's active site. While this particular molecule is a novel investigational tool, its structural class has shown significant promise in targeting key enzyme families, most notably the protein tyrosine phosphatases (PTPs) .

This document will provide a comprehensive overview of the theoretical underpinnings of using α-bromoacetophenone derivatives as enzyme probes, detailed protocols for their experimental application, and guidance on the interpretation of the resulting data.

The Chemical Logic: Unraveling the Reactivity of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

The utility of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone as a mechanistic probe lies in its chemical architecture. The core of its reactivity is the α-bromoketone functional group. The electron-withdrawing nature of the adjacent carbonyl group renders the α-carbon highly electrophilic and susceptible to nucleophilic attack.

Within the active site of many enzymes, particularly those with a catalytic cysteine residue like protein tyrosine phosphatases, the deprotonated thiol group of cysteine acts as a potent nucleophile. The proposed mechanism of covalent modification involves the nucleophilic attack of the active site cysteine on the electrophilic α-carbon of the bromoacetophenone derivative. This results in the displacement of the bromide leaving group and the formation of a stable thioether bond, effectively and irreversibly inactivating the enzyme.

The substitutions on the phenyl ring—a bromine atom, a fluorine atom, and a hydroxyl group—are not merely decorative. They play a crucial role in modulating the compound's properties:

  • Electronic Effects: The electron-withdrawing fluorine and bromine atoms can further enhance the electrophilicity of the α-carbon, potentially increasing the rate of covalent modification.

  • Binding Affinity and Selectivity: The hydroxyl group and the overall substitution pattern can influence non-covalent interactions with the enzyme's active site, such as hydrogen bonding and hydrophobic interactions. These initial binding events are critical for positioning the α-bromoketone in the correct orientation for the subsequent covalent reaction, thereby contributing to the inhibitor's potency and selectivity for its target enzyme.

It has been demonstrated that for α-haloacetophenone derivatives, the bromide is a more potent inhibitor of protein tyrosine phosphatases SHP-1 and PTP1B than the corresponding chloride.[1] This is attributed to bromide being a better leaving group, facilitating the nucleophilic substitution reaction.

Experimental Roadmap: A Step-by-Step Guide to Investigating Enzyme Inhibition

The following protocols are designed as a comprehensive guide for researchers to investigate the inhibitory potential and mechanism of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone against a target enzyme, with a particular focus on protein tyrosine phosphatases as a representative enzyme class.

I. Preliminary Characterization and Stock Solution Preparation

A crucial first step is to ensure the purity and proper handling of the inhibitor.

Protocol 1: Inhibitor Characterization and Stock Solution Preparation

  • Purity Assessment: Verify the purity of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone using analytical techniques such as HPLC and NMR. Impurities can lead to ambiguous results.

  • Solubility Testing: Determine the solubility of the compound in various buffers and organic solvents. A common practice is to prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

II. Enzyme Kinetics: Determining the Mode of Inhibition

Enzyme kinetics assays are fundamental to understanding how an inhibitor affects the catalytic activity of an enzyme.

Protocol 2: In Vitro Enzyme Inhibition Assay (Example: PTP1B)

This protocol is based on the use of a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, produces p-nitrophenol, a yellow product that can be quantified spectrophotometrically.

Materials:

  • Recombinant human PTP1B

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT (Note: DTT should be excluded in assays investigating covalent inhibition to avoid reaction with the inhibitor)

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Inhibitor: 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the PTP1B stock to the desired working concentration in the assay buffer.

  • Inhibitor Dilutions: Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

  • Reaction Setup:

    • To each well of the 96-well plate, add a fixed volume of the diluted enzyme.

    • Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor (vehicle control, e.g., DMSO).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding.

  • Initiate Reaction: Add the pNPP substrate to each well to initiate the enzymatic reaction.

  • Monitor Reaction: Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 10-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) from the linear portion of the absorbance versus time plots.

    • Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[2][3]

Expected Outcome: A dose-dependent decrease in enzyme activity with increasing concentrations of the inhibitor. For a covalent inhibitor, the inhibition is often time-dependent.

III. Investigating Covalent Modification

To confirm that the inhibition is due to a covalent bond formation, several experiments can be performed.

Protocol 3: Time-Dependent Inhibition Assay

  • Setup: Prepare reaction mixtures containing the enzyme and a fixed, non-saturating concentration of the inhibitor.

  • Incubation: Incubate the mixtures at a constant temperature.

  • Sampling: At various time points, take an aliquot of the reaction mixture and dilute it significantly into a solution containing the substrate to initiate the reaction. The dilution will prevent further inhibition during the activity measurement.

  • Activity Measurement: Measure the residual enzyme activity for each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. A linear plot is indicative of pseudo-first-order kinetics, which is characteristic of irreversible inhibition.

Protocol 4: Dialysis or Gel Filtration Experiment

  • Inhibition: Incubate the enzyme with a sufficient concentration of the inhibitor to achieve significant inhibition. A control sample with the enzyme and vehicle should be run in parallel.

  • Removal of Unbound Inhibitor: Subject both the inhibited and control enzyme samples to extensive dialysis or gel filtration to remove any unbound inhibitor.

  • Activity Measurement: Measure the enzymatic activity of both samples after the removal of the unbound inhibitor.

  • Interpretation: If the inhibition is covalent and irreversible, the enzyme activity will not be restored after the removal of the free inhibitor. In contrast, if the inhibition is reversible, the activity will be regained.

IV. Identifying the Site of Covalent Modification

Mass spectrometry is a powerful tool to identify the specific amino acid residue(s) modified by the inhibitor.

Protocol 5: Mass Spectrometry Analysis

  • Inhibition and Sample Preparation:

    • Incubate the target enzyme with the inhibitor.

    • Denature and digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database.

    • Identify the peptide that has been modified by the inhibitor by looking for a mass shift corresponding to the addition of the inhibitor molecule minus the bromine atom.

    • The MS/MS fragmentation pattern of the modified peptide will reveal the specific amino acid residue that has been covalently labeled.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Physicochemical Properties of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

PropertyValue
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.04 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Ethanol

Table 2: Representative Enzyme Inhibition Data

EnzymeSubstrateIC₅₀ (µM)Inhibition Type
PTP1BpNPPTo be determinedLikely Irreversible
SHP-1pNPPTo be determinedLikely Irreversible

Visualizing the Workflow and Mechanism

Diagrams are essential for conveying complex experimental workflows and molecular mechanisms.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Inhibition Assays cluster_analysis 3. Mechanistic Analysis cluster_results 4. Results prep_inhibitor Prepare Inhibitor Stock ic50_assay IC50 Determination prep_inhibitor->ic50_assay time_dep_assay Time-Dependent Inhibition prep_inhibitor->time_dep_assay dialysis Dialysis/Gel Filtration prep_inhibitor->dialysis prep_enzyme Prepare Enzyme Solution prep_enzyme->ic50_assay prep_enzyme->time_dep_assay prep_enzyme->dialysis kinetic_analysis Kinetic Data Analysis ic50_assay->kinetic_analysis mass_spec Mass Spectrometry ic50_assay->mass_spec time_dep_assay->kinetic_analysis dialysis->kinetic_analysis mechanism Elucidate Mechanism kinetic_analysis->mechanism site_id Identify Modification Site mass_spec->site_id site_id->mechanism

Caption: Experimental workflow for characterizing enzyme inhibition.

covalent_inhibition_mechanism cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_complex Covalent Adduct enzyme Enzyme-Cys-SH adduct Enzyme-Cys-S-CH2-CO-Ar (Inactive Enzyme) enzyme->adduct Nucleophilic Attack inhibitor 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone inhibitor->adduct Covalent Bond Formation

Caption: Proposed covalent inhibition mechanism.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. For instance, the combination of time-dependent inhibition assays and dialysis/gel filtration experiments provides strong, converging evidence for covalent modification. Furthermore, the identification of a specific modified residue by mass spectrometry provides definitive proof of the covalent interaction and its location. It is imperative that appropriate controls, such as vehicle controls and experiments with denatured enzyme, are included to rule out non-specific inhibition or compound aggregation.

Conclusion and Future Directions

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone represents a valuable tool for the investigation of enzyme mechanisms, particularly for enzymes susceptible to covalent modification by electrophilic probes. The protocols outlined in this guide provide a robust framework for characterizing its inhibitory activity and elucidating its mechanism of action. Future studies could involve the synthesis of analogs with different substitutions on the phenyl ring to probe the structure-activity relationship and enhance selectivity for specific enzyme targets. Furthermore, the incorporation of a reporter tag, such as a fluorophore or a biotin moiety, could transform this inhibitor into a powerful activity-based probe for target identification and visualization in complex biological systems.

References

  • MySkinRecipes. 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone.[Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. In: Assay Guidance Manual. [Link]

  • SnapRevise. Enzyme Inhibitors.[Link]

  • ResearchGate. Covalent inhibitors: a rational approach to drug discovery.[Link]

  • PubMed. alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship.[Link]

  • TeachMePhysiology. Enzyme Inhibition.[Link]

  • PubMed Central. Activity-based probes for protein tyrosine phosphatases.[Link]

  • MDPI. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design.[Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone in Advanced Oxidation Processes for Pollutant Degradation Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone as a model compound in the st...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone as a model compound in the study of pollutant degradation. While direct research on this specific molecule's degradation is emerging, its structure, featuring a halogenated and hydroxylated aromatic ring, makes it an excellent candidate for investigating the efficacy of Advanced Oxidation Processes (AOPs) on persistent organic pollutants.

The following sections will delve into the theoretical framework, practical experimental protocols, and analytical methodologies to explore its degradation pathways. This guide is designed to be a foundational resource for initiating research into the environmental fate of halogenated aromatic compounds.

Introduction: The Significance of Halogenated Phenolic Compounds in Environmental Science

Halogenated organic pollutants (HOPs) are a class of persistent, toxic, and bioaccumulative substances that pose a significant threat to ecosystems and human health.[1][2] Their widespread use as solvents, pesticides, and pharmaceutical intermediates has led to their ubiquitous presence in the environment.[1][3] The carbon-halogen bonds in these compounds are highly stable, making them resistant to natural degradation processes.[1][4]

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, a substituted acetophenone, embodies the key structural features of many recalcitrant pollutants. Its aromatic ring, substituted with both bromine and fluorine, alongside a hydroxyl group, provides multiple sites for oxidative attack. Studying its degradation can offer valuable insights into the mechanisms of breaking down more complex, environmentally relevant pollutants.

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).[5][6][7] These highly reactive radicals can non-selectively degrade a wide range of organic compounds, ultimately leading to their mineralization into harmless substances like CO2 and H2O.[6][8]

Physicochemical Properties of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

While specific experimental data for this compound is not widely available, its properties can be inferred from structurally similar compounds.

PropertyEstimated Value/CharacteristicSource/Rationale
Molecular FormulaC₈H₆BrFO₂
Molecular Weight233.03 g/mol [9]
AppearanceLikely a solid at room temperatureBased on similar substituted acetophenones
SolubilitySparingly soluble in water, soluble in organic solventsTypical for halogenated aromatic compounds[10]
UV-Vis AbsorptionExpected to absorb in the UV regionAromatic ketone structure
Proposed Degradation Mechanisms via Advanced Oxidation Processes

The degradation of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone through AOPs is anticipated to proceed via attack by hydroxyl radicals. The presence of the hydroxyl group and the acetyl group on the aromatic ring influences the sites of •OH attack.

Key Mechanistic Steps:

  • Hydroxyl Radical Attack: The highly electrophilic •OH radical will likely attack the electron-rich aromatic ring. The hydroxyl group at position 2 is an activating group, directing the attack to the ortho and para positions.

  • Intermediate Formation: This initial attack can lead to the formation of hydroxylated and poly-hydroxylated intermediates.

  • Ring Opening: Subsequent attacks by •OH radicals can lead to the cleavage of the aromatic ring, forming smaller organic acids and aldehydes.

  • Dehalogenation: The carbon-bromine and carbon-fluorine bonds will be broken during the degradation process. The C-Br bond is weaker and more susceptible to cleavage than the C-F bond.

  • Mineralization: Ultimately, the organic intermediates are oxidized to CO₂, water, and inorganic ions (Br⁻ and F⁻).

Diagram of a Plausible Degradation Pathway

G A 1-(5-Bromo-4-fluoro- 2-hydroxyphenyl)ethanone B Hydroxylated Intermediates A->B •OH Attack C Aromatic Ring Cleavage B->C Further •OH Attack D Short-chain Organic Acids (e.g., oxalic acid, formic acid) C->D E Mineralization Products (CO₂, H₂O, Br⁻, F⁻) D->E Complete Oxidation G A Prepare Pollutant Solution and Catalyst Suspension B Mix in Reaction Vessel A->B C Stir in Dark (Adsorption-Desorption Equilibrium) B->C D UV Irradiation (Initiate Photoreaction) C->D E Collect Samples at Time Intervals D->E F Filter Samples E->F G Analyze Samples (HPLC, UV-Vis, IC) F->G

Caption: Workflow for a typical photocatalytic degradation experiment.

The Fenton process utilizes hydrogen peroxide (H₂O₂) and a ferrous iron catalyst to generate hydroxyl radicals. [11]The photo-Fenton process enhances this reaction with UV light.

Materials:

  • 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Hydrogen peroxide (30%)

  • Sulfuric acid and sodium hydroxide (for pH adjustment)

  • Deionized water

  • UV lamp (for photo-Fenton)

  • Magnetic stirrer and stir bars

  • Reaction vessel

Procedure:

  • Pollutant Solution: Prepare an aqueous solution of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone at the desired concentration.

  • pH Adjustment: Adjust the pH of the solution to the optimal range for the Fenton reaction, which is typically between 2.5 and 4. [12]Use sulfuric acid or sodium hydroxide for this adjustment.

  • Catalyst Addition: Add the ferrous sulfate catalyst to the solution and stir to dissolve. The concentration of Fe²⁺ should be optimized.

  • Initiation of Reaction:

    • Fenton: Add the required amount of hydrogen peroxide to the solution to start the reaction.

    • Photo-Fenton: Simultaneously add H₂O₂ and turn on the UV lamp.

  • Sampling and Quenching: At predetermined time intervals, withdraw samples and immediately quench the reaction by adding a small amount of a strong base (to raise the pH and precipitate iron) or a radical scavenger like sodium sulfite.

  • Sample Preparation and Analysis: Filter the quenched samples and analyze them as described in the photocatalysis protocol.

Analytical Methods for Monitoring Degradation

Accurate and reliable analytical methods are crucial for tracking the degradation of the parent compound and identifying intermediates.

HPLC is the primary technique for quantifying the concentration of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is a good starting point.

  • Detector: UV detector set at the wavelength of maximum absorbance for the compound.

  • Quantification: Use an external calibration curve with standards of known concentrations.

This technique can provide a quick assessment of the overall degradation by monitoring the decrease in the absorbance of the aromatic ring.

IC is essential for quantifying the release of bromide (Br⁻) and fluoride (F⁻) ions, which confirms the dehalogenation and mineralization of the parent compound.

TOC analysis measures the total amount of carbon bound in organic compounds. A decrease in TOC over time indicates the mineralization of the organic pollutant.

Data Interpretation and Validation
  • Degradation Kinetics: Plot the concentration of the parent compound versus time to determine the reaction kinetics (e.g., pseudo-first-order).

  • Mineralization Efficiency: Calculate the percentage of TOC removal and the stoichiometric release of halide ions to assess the extent of mineralization.

  • Intermediate Identification: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify the major degradation intermediates, providing deeper insight into the reaction mechanism.

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone and its solutions in a well-ventilated fume hood.

  • Hydrogen peroxide (30%) is a strong oxidizer and should be handled with care.

  • UV radiation is harmful to the eyes and skin; ensure proper shielding of the UV lamp.

By following these application notes and protocols, researchers can effectively utilize 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone as a model compound to advance our understanding of pollutant degradation and develop more efficient remediation technologies.

References

  • MySkinRecipes. (n.d.). 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • Biosynce. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1. Retrieved from [Link]

  • MDPI. (2024). Advanced Oxidation Processes of Organic Contaminants. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical Degradation of Halogenated Compounds: A Review. Retrieved from [Link]

  • ACS Publications. (2022). Role of Hydroxyl Radical in the Degradation of ATO: DFT Study. Retrieved from [Link]

  • SciSpace. (2011). Photodegradation of bromophenol blue with fluorinated TiO2 composite. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxyl radical. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromine-photosensitized degradation of perfluorooctanoic acid. Retrieved from [Link]

  • SciRP.org. (n.d.). Effects of Advanced Oxidation Processes on the Decomposition Properties of Organic Compounds with Different Molecular Structures in Water. Retrieved from [Link]

  • ACS Publications. (2022). Halogenated Organic Pollutant Degradation Driven by Fe(II) Redox Chemistry. Retrieved from [Link]

  • Learn. (n.d.). What Is the Role of Hydroxyl Radicals (OH) in Atmospheric Chemical Reactions?. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation of bromophenol blue with fluorinated TiO2 composite. Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced Oxidation Processes of Organic Contaminants. Retrieved from [Link]

  • Scirp.org. (n.d.). Photobiodegradation of halogenated aromatic pollutants. Retrieved from [Link]

  • AERU - University of Hertfordshire. (n.d.). 2-bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation of halogenated organic pollutants in wastewater: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Behavior of the hydroxyl radical (HO) as a function of pH for the degradation of pollutants*. Retrieved from [Link]

  • Academia.edu. (n.d.). Advanced Oxidation Processes for Organic Contaminant Destruction Based on the Fenton Reaction and Related Chemistry. Retrieved from [Link]

  • Boromond. (n.d.). Hydroxyl Radicals For Wastewater Treatment. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in electrocatalysts for halogenated organic pollutant degradation. Retrieved from [Link]

  • MDPI. (2022). Advanced Oxidation Processes for Degradation of Water Pollutants—Ambivalent Impact of Carbonate Species: A Review. Retrieved from [Link]

  • Patents.google.com. (n.d.). Synthesis of (a) 2-bromo-1-(5-tert.butyl-3-methyl-4-hydroxyphenyl)-ethanone.
  • National Institutes of Health. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone synthesis

Technical Support Center: Synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone Topic: Yield Optimization & Troubleshooting Guide Document ID: TSC-ORG-2026-BFHE Audience: Process Chemists, Medicinal Chemists, R&D Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

Topic: Yield Optimization & Troubleshooting Guide Document ID: TSC-ORG-2026-BFHE Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary

This guide addresses the synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (also known as 5'-Bromo-4'-fluoro-2'-hydroxyacetophenone), a critical intermediate for kinase inhibitors (e.g., c-Met, VEGFR pathways).

High-yield synthesis of this molecule typically relies on a two-stage workflow:

  • Fries Rearrangement of 4-fluorophenyl acetate to generate the 4'-fluoro-2'-hydroxyacetophenone precursor.

  • Regioselective Bromination to install the bromine at the 5-position.

This guide focuses on overcoming the "yield killers" in this specific sequence: aluminum complex stalling during the Fries step and over-bromination/regio-scrambling during the halogenation step.

Module 1: Reaction Pathway & Logic

The following diagram illustrates the preferred synthetic route and the critical control points where yield is often lost.

SynthesisPathway cluster_0 Critical Control Point 1: Thermodynamics cluster_1 Critical Control Point 2: Stoichiometry Start 4-Fluorophenol (Starting Material) Ester 4-Fluorophenyl Acetate Start->Ester Ac2O, H2SO4 (Quant.) Precursor 1-(4-Fluoro-2-hydroxyphenyl)ethanone (Key Intermediate) Ester->Precursor Fries Rearrangement AlCl3, 120-140°C Imp_Para Impurity: Para-isomer (4'-Fluoro-4'-hydroxy...) Ester->Imp_Para Low Temp (<100°C) Target 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (Target API) Precursor->Target NBS or Br2 0°C to RT Imp_DiBromo Impurity: 3,5-Dibromo Species Precursor->Imp_DiBromo Excess Br2 High Temp

Figure 1: Two-stage synthesis workflow highlighting critical control points for regioselectivity and impurity formation.

Module 2: Troubleshooting the Fries Rearrangement

Context: The conversion of 4-fluorophenyl acetate to 1-(4-fluoro-2-hydroxyphenyl)ethanone.

Q1: My reaction mixture turns into a black, unstirrable "rock" or tar, and the yield is <40%. What is happening?

Diagnosis: This is the classic "Aluminum Melt" issue. Explanation: The Fries rearrangement requires stoichiometric amounts of Lewis acid (


). As the product forms, it creates a stable, high-melting-point chelate with aluminum (1:2 complex). If you run this "neat" (solvent-free), the mixture solidifies, stopping mass transfer and causing local overheating (charring).
Protocol Fix: 
  • Solvent Switch: Do not run neat. Use Chlorobenzene or 1,2-Dichlorobenzene (DCB) (1.5 - 2.0 volumes). These solvents dissolve the complex at high temperatures (

    
    +).
    
  • Catalyst Loading: Use 2.2 to 2.5 equivalents of

    
    . The first equivalent coordinates with the carbonyl; the second coordinates with the phenolic oxygen generated during migration. Less catalyst leads to incomplete conversion.
    
  • Temperature Ramp: Heat to

    
     for 1 hour (melt phase), then ramp to 
    
    
    
    for 2-3 hours. This allows the viscosity to remain manageable before the complex tightens.
Q2: I see a significant amount of the para-isomer (1-(4-fluoro-4-hydroxyphenyl)ethanone). How do I shift this to the ortho-isomer?

Diagnosis: Thermodynamic vs. Kinetic Control failure. Explanation: The Fries rearrangement is reversible.

  • Low Temperature (<100°C): Favors the para-isomer (Kinetic product, less sterically hindered).

  • High Temperature (>120°C): Favors the ortho-isomer (Thermodynamic product, stabilized by the chelate between the carbonyl oxygen, aluminum, and the phenolic hydroxyl). Protocol Fix: Ensure your internal reaction temperature reaches and holds at 135°C ± 5°C . If using a solvent like Chlorobenzene (bp 131°C), operate at reflux. If the yield of ortho is still low, switch to DCB (bp 180°C) to access higher thermal bands.

Module 3: Troubleshooting the Bromination Step

Context: The conversion of 1-(4-fluoro-2-hydroxyphenyl)ethanone to 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone.

Q3: I am getting a mixture of mono-bromo (product) and di-bromo impurities. How do I stop at the mono-bromo stage?

Diagnosis: Over-bromination due to ring activation. Explanation: The starting material has a phenol (-OH) and a fluorine (-F).[1][2][3] Both are activating/directing groups. The product is still an activated phenol, making it susceptible to a second bromination at position 3 (between OH and F). Protocol Fix:

  • Reagent Selection: Switch from elemental Bromine (

    
    ) to N-Bromosuccinimide (NBS) . NBS provides a slow, controlled release of electrophilic bromine.
    
  • Stoichiometry: Use exactly 1.00 to 1.05 equivalents of NBS. Do not use excess.

  • Temperature: Run the reaction at 0°C to 5°C . Higher temperatures increase the rate of the second bromination.

  • Solvent: Use Acetonitrile (ACN) or DMF . Avoid protic solvents which can accelerate electrophilic substitution uncontrollably.

Q4: The regioselectivity is poor. Is the bromine going to the wrong spot?

Diagnosis: Misunderstanding of directing effects. Analysis:

  • -OH (Position 2): Strong ortho/para director. Directs to 3 and 5 .[4][5]

  • -F (Position 4): Weak ortho/para director. Directs to 3 and 5 .[4][5]

  • -Acetyl (Position 1): Meta director. Directs to 3 and 5 .[4][5]

  • Conflict: Position 3 is sterically crowded (sandwiched between -OH and -F). Position 5 is open. Validation: The reaction should naturally favor Position 5 (the target). If you see other isomers, check your starting material purity. If the acetyl group hydrolyzes (loss of protection), the directing effects change completely. Ensure anhydrous conditions if using Lewis acids.

Module 4: Purification & Isolation Strategy

Optimized Workup for High Purity
StepActionTechnical Rationale
1. Quenching (Fries) Pour hot reaction mix into Ice/HCl (6M) . Stir for 2 hours.Crucial: You must break the

chelate. The complex is stable; brief mixing is insufficient. Look for the disappearance of the "gummy" solid and formation of a free-flowing precipitate.
2. Quenching (Bromination) Add 10% Sodium Thiosulfate (

)
.[4]
Neutralizes unreacted bromine species, preventing oxidative degradation of the phenol during drying.
3. Extraction Use Ethyl Acetate . Wash with brine.[4]Phenols are soluble in organic solvents but can partition into water if pH is too high (

). Keep aqueous layer neutral/acidic.[4]
4. Recrystallization Ethanol/Water (9:1) or Methanol .The target compound (5-Bromo...) crystallizes well from alcohols. Impurities (di-bromo species) often remain in the mother liquor.

Module 5: Diagnostic Decision Tree

Use this logic flow to troubleshoot low yields in the final step.

Troubleshooting Problem Low Yield of Target Molecule CheckTLC Check TLC/LCMS of Crude Problem->CheckTLC Result_SM Starting Material Remains CheckTLC->Result_SM Incomplete Result_Multi Multiple Spots (Di-bromo / Regio-isomers) CheckTLC->Result_Multi Over-reaction Result_Tar Baseline Material (Tar/Oxidation) CheckTLC->Result_Tar Degradation Action_SM Increase Reaction Time OR Check Reagent Quality (NBS degraded?) Result_SM->Action_SM Action_Temp Reduce Temp to 0°C Switch to NBS Result_Multi->Action_Temp Action_Ox Add Anti-oxidant during workup Ensure N2 Atmosphere Result_Tar->Action_Ox

Figure 2: Diagnostic decision tree for troubleshooting the bromination step.

References

  • Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer. (Comprehensive review of Fries Rearrangement mechanics and aluminum complex behavior).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Authoritative source for electrophilic aromatic substitution directing effects).[6]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for phenolic ester synthesis and rearrangement).

  • PatSnap/Google Patents. Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone.[1][2] Patent CN102093189A. (Industrial conditions for the fluoro-precursor).

  • BenchChem. Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis. (Specific workup protocols for brominated acetophenones).

Sources

Optimization

Reaction Optimization Center: Synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

Welcome to the Technical Support Center. Subject: Troubleshooting Side Reactions in the Fries Rearrangement/Friedel-Crafts Acylation of Halogenated Phenols.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Troubleshooting Side Reactions in the Fries Rearrangement/Friedel-Crafts Acylation of Halogenated Phenols. Ticket ID: #RXN-5Br4F-2OH Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

The synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is a critical intermediate step, often utilized in the development of kinase inhibitors or antibacterial agents. The presence of the ortho-hydroxy ketone moiety allows for subsequent cyclization into chromones or coumarins.

However, the 3-fluoro-4-bromophenol core presents a unique synthetic challenge: the competing directing effects of the hydroxyl, fluoro, and bromo substituents create a landscape ripe for regioselectivity errors and dehalogenation.

Target Structure Analysis:

  • Core: Acetophenone[1][2]

  • C2: Hydroxyl (-OH) [Strong ortho-director]

  • C4: Fluorine (-F) [Weak ortho/para-director]

  • C5: Bromine (-Br) [Weak ortho/para-director]

Diagnostic Workflow (Logic Tree)

Before adjusting your parameters, identify your specific failure mode using the logic tree below.

TroubleshootingFlow Start Identify Impurity / Issue CheckLCMS Analyze LC-MS / NMR Start->CheckLCMS Issue1 Wrong Regioisomer (6-Fluoro isomer) CheckLCMS->Issue1 Peak M+H matches, different retention Issue2 Loss of Bromine (Dehalogenation) CheckLCMS->Issue2 Mass = Target - 79/81 (Br) Issue3 Starting Material Remains (Ester Hydrolysis) CheckLCMS->Issue3 Mass = Phenol precursor Issue4 Black Tar / Polymer CheckLCMS->Issue4 Baseline noise / Insoluble Root1 Steric Control Failure Reduce Solvent Polarity Issue1->Root1 Root2 Thermal Degradation Lower Temp (<120°C) Issue2->Root2 Root3 Moisture / Lewis Acid Death Dry Solvents / Increase AlCl3 Issue3->Root3 Issue4->Root2

Figure 1: Diagnostic logic tree for identifying synthesis failures based on analytical data.

Technical Modules: Troubleshooting & Optimization
Module A: The Regioselectivity Paradox (The "Wrong Ortho" Problem)

Symptom: LC-MS shows a split peak with identical mass. NMR shows coupling constants consistent with ortho-substitution but incorrect chemical shifts. The Science: The precursor, 3-fluoro-4-bromophenol , has two ortho positions available for acylation relative to the hydroxyl group:

  • Position 6 (Target): Flanked by -OH and -H. Sterically open.

  • Position 2 (Impurity): Flanked by -OH and -F. Sterically crowded.

While the hydroxyl group directs strongly to both, the Fluorine atom at C3 also directs ortho to itself (which is Position 2). Although sterically hindered, the electronic synergy between -OH and -F can drive acylation at Position 2, forming the 6-fluoro isomer (using acetophenone numbering).

Corrective Actions:

Parameter Recommendation Rationale
Method Selection Use Fries Rearrangement over Friedel-Crafts. The Fries rearrangement involves an intramolecular delivery of the acyl group via an ion pair within a solvent cage, which is more sensitive to steric bulk than the intermolecular Friedel-Crafts attack.
Solvent Switch to Chlorobenzene or Dichloroethane. Non-polar solvents tighten the ion pair between the Aluminum complex and the acylium ion, favoring the "closer" but less hindered ortho position (C6).

| Temperature | Step-wise Ramp. | Initiate at 60°C, then ramp to 120°C. "Shocking" the reaction at 140°C+ increases the energy available to overcome the steric barrier at Position 2. |

Module B: Dehalogenation (The "Vanishing Bromine")

Symptom: Mass spectrum shows a product mass of [M-79] or [M-81]. The Science: Aromatic bromine is generally stable in Friedel-Crafts conditions. However, in the presence of super-stoichiometric amounts of


 at temperatures exceeding 140°C, protodebromination  or bromine migration (scrambling) can occur. The Lewis acid activates the ring, making the C-Br bond susceptible to cleavage, especially if trace moisture (protons) is present.

Corrective Actions:

  • Temperature Limit: Do not exceed 130°C in the melt. If using solvent reflux, keep below 120°C.[3]

  • Catalyst Choice: If dehalogenation persists, switch from

    
     to milder Lewis acids like 
    
    
    
    or
    
    
    , though yield may decrease.
  • Quench Protocol: Quench into ice/HCl immediately upon completion. Prolonged stirring of the complex at high heat promotes halogen scrambling.

Module C: The "Stalled" Reaction (Ester Hydrolysis)

Symptom: You isolate the starting phenol (3-fluoro-4-bromophenol) instead of the ketone. The Science: The Fries rearrangement proceeds via an intermediate ester. If moisture enters the system, the


 preferentially complexes with water (exothermic), killing the catalysis. Upon workup, the unreacted ester hydrolyzes back to the phenol.

Corrective Actions:

  • Stoichiometry: Ensure 2.2 to 3.0 equivalents of

    
    .
    
    • 1 eq complexes the phenolic oxygen.

    • 1 eq complexes the carbonyl.

    • Excess drives the rearrangement.

  • Drying: Flame-dry glassware. Use anhydrous solvents.

  • The "Glow" Check: The reaction mixture should turn a deep yellow/orange or green (depending on complexation). If it remains pale/colorless, the catalyst is dead.

Validated Experimental Protocol

Method: Two-Step Esterification & Fries Rearrangement (Recommended)

Step 1: Esterification (Formation of 3-fluoro-4-bromophenyl acetate)

  • Dissolve 3-fluoro-4-bromophenol (1.0 eq) in DCM.

  • Add Pyridine (1.2 eq) and cool to 0°C.

  • Add Acetyl Chloride (1.1 eq) dropwise.

  • Stir at RT for 2 hours. Wash with 1N HCl, brine, dry over

    
    . Concentrate. Yield is typically quantitative.[2]
    

Step 2: Fries Rearrangement

  • Setup: 3-neck flask, mechanical stirrer (magnetic stirring will fail as viscosity increases), reflux condenser,

    
     guard tube.
    
  • Mixing: Mix the ester (from Step 1) with Chlorobenzene (3 volumes).

  • Catalyst Addition: Add Anhydrous

    
      (2.5 eq) portion-wise at room temperature. Exotherm warning.
    
  • Reaction: Heat to 115-120°C for 3-4 hours.

    • Observation: The mixture will darken and may become a thick paste.

  • Quench: Cool to 60°C. Pour the mixture slowly into a slurry of Ice + Conc. HCl .

    • Critical: The aluminum complex is stable; acid hydrolysis is required to liberate the free phenol.

  • Workup: Extract with Ethyl Acetate. Wash with water.[4]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc) to remove the minor 6-fluoro isomer.

Reaction Pathway Visualization

ReactionPathway SM 3-Fluoro-4-bromophenol Ester Phenyl Acetate Intermediate SM->Ester + AcCl / Pyridine Complex AlCl3 Complex (Acylium Ion Pair) Ester->Complex + AlCl3 (2.5 eq) Target Target Product (C6 Attack) Complex->Target Major Path (Sterically Favored) Isomer Impurity: 6-Fluoro Isomer (C2 Attack) Complex->Isomer Minor Path (Electronic Synergy) Dehalo Impurity: De-brominated (High T) Complex->Dehalo >140°C Overheating

Figure 2: Mechanistic pathway showing the divergence between the desired product and common impurities.

References
  • Context: Provides general stoichiometry for Fries rearrangement of fluorin
  • Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer Science & Business Media. Context: Authoritative text on the mechanism and regioselectivity of the Fries Rearrangement.
  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

    • Context: Foundational text explaining the behavior of halogenated aromatics and Lewis Acid complexation.[5][6]

  • Royal Society of Chemistry. (1969). The Fries rearrangement of ortho-halogenophenyl acetates. Journal of the Chemical Society C: Organic. Retrieved from [Link]

    • Context: Specifically addresses bromine migration and side reactions in ortho-bromo substr
    • Context: Catalyst selection and solvent effects.[7][8][9]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

Case ID: 78573-45-6-PUR Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3] Executive Summary This guide addresses the purification of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 78573-45-6-PUR Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

This guide addresses the purification of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (CAS: 78573-45-6).[1][2][3][4] This intermediate is critical in medicinal chemistry, particularly for synthesizing inhibitors targeting kinase pathways or proton pumps.[3][4][5]

Critical Distinction: Ensure you are working with the ring-brominated species (Bromine at C5), not the alpha-bromoketone (Phenacyl bromide derivative).[1][3][4][5] The protocols below are specific to the ring-substituted phenol, which possesses unique solubility and acidity profiles driven by the intramolecular hydrogen bond between the hydroxyl and carbonyl groups.

Module 1: Purification Decision Matrix

Before initiating a protocol, assess your crude material's profile.[3][4][5] The intramolecular hydrogen bond (OH[3][4][5][6]···O=C) reduces the polarity of this molecule, making it surprisingly soluble in non-polar solvents compared to free phenols.[3][4][5]

PurificationLogic Start Crude Material Assessment PurityCheck HPLC Purity? Start->PurityCheck HighPurity > 85% Purity PurityCheck->HighPurity LowPurity < 85% Purity PurityCheck->LowPurity ColorIssue Issue: Dark/Red Color? HighPurity->ColorIssue Flash Protocol B: Flash Chromatography (Acidified Silica) LowPurity->Flash Recryst Protocol A: Recrystallization (EtOH/Water) Final Final QC: NMR/HPLC Recryst->Final Flash->Final ColorIssue->Recryst No Bisulfite Pre-treatment: NaHSO3 Wash ColorIssue->Bisulfite Yes Bisulfite->Recryst

Caption: Decision tree for selecting the optimal purification route based on crude purity and physical appearance.

Module 2: Troubleshooting & Protocols (Q&A Format)
Q1: My crude product is a dark red/brown oil that solidifies slowly. How do I remove the color?

Diagnosis: The coloration is likely due to trace free bromine (


) or oxidized quinone-like species generated during the bromination of 4-fluoro-2-hydroxyacetophenone.[1][2][3][4]
The Fix: Reductive Quench & Solvent Swap 
  • Dissolution: Dissolve the crude brown solid in Ethyl Acetate (10 mL/g).

  • Scavenging: Wash the organic layer twice with 10% aqueous Sodium Bisulfite (

    
    ) or Sodium Thiosulfate.[3][4][5]
    
    • Mechanism:[3][4][5][6][7]

      
      .[1][2][3][4] This reduces colored oxidants to colorless salts.[3][4][5]
      
  • Workup: Wash with brine, dry over

    
    , and concentrate. The material should now be a pale yellow or off-white solid.[1][3][4]
    
Q2: I cannot separate the 3-bromo isomer from the 5-bromo target using standard chromatography. The spots overlap.

Diagnosis: The 3-bromo (minor) and 5-bromo (major) regioisomers have nearly identical polarities due to the dominant intramolecular H-bond masking the phenolic proton.[1][3][4][5] The Fix: Protocol A - Fractional Recrystallization [1][2][3]

The 5-bromo isomer generally has a higher melting point and lower solubility in polar protic solvents than the 3-bromo isomer due to better packing symmetry.[1][3][4]

Step-by-Step Protocol:

  • Solvent System: Ethanol/Water (95:[3][4][5]5) or Methanol/Water (90:10).[3][4][5]

  • Dissolution: Suspend the crude solid in Ethanol (approx. 5-7 mL per gram). Heat to reflux (

    
    ) until fully dissolved.
    
  • Nucleation: Remove from heat. If the solution is dark, add activated charcoal (5% w/w), stir for 5 mins, and hot filter.

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours) with gentle stirring.

    • Critical: Do not crash cool on ice immediately; this traps the 3-bromo isomer in the lattice.[1][3][4]

  • Crystallization: Once ambient temperature is reached, cool to

    
     for 1 hour.
    
  • Isolation: Filter the crystals and wash with cold (

    
    ) 50% Ethanol/Water.
    
  • Data Check: The 3-bromo isomer will largely remain in the mother liquor.[3][4]

ParameterTarget (5-Bromo)Impurity (3-Bromo)
Est. Melting Point 105–108 °C< 95 °C (often oil/low melt)
Solubility (EtOH) ModerateHigh
pKa (Predicted) ~7.8~8.1
Q3: My compound "streaks" or "tails" badly on silica gel columns.

Diagnosis: The phenolic hydroxyl group is interacting strongly with the silanols (


) on the silica stationary phase, causing peak broadening.
The Fix: Protocol B - Acidified Mobile Phase 

You must suppress the ionization of the phenol and block silanol interactions.[3][4][5]

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1][4][5]

  • Mobile Phase Modifier: Add 0.5% Acetic Acid or 0.1% Formic Acid to both the hexane and ethyl acetate reservoirs.[3][4][5]

  • Gradient: Run a gradient from 100% Hexane to 20% EtOAc/Hexane.

    • Note: The intramolecular H-bond makes this molecule elute earlier (less polar) than typical phenols.[1][4][5] Expect elution around 5-10% EtOAc.[1][2][4]

  • Loading: Dissolve the sample in a minimum amount of DCM or Toluene (avoid MeOH for loading if possible to prevent band broadening at the start).[3][4][5]

Module 3: Advanced Impurity Fate Mapping

Understanding where impurities go is vital for process control.[3][4][5] The following diagram illustrates the fate of common byproducts during the recommended Ethanol/Water recrystallization.

ImpurityFate Crude Crude Mixture: 1. Target (5-Br) 2. Regioisomer (3-Br) 3. Dibromo (3,5-DiBr) 4. Starting Mat. (SM) Solvent Solvent System: EtOH/H2O (Hot) Crude->Solvent Dissolve @ Reflux Crystals Crystalline Solid: Target (5-Br) (>98% Purity) Solvent->Crystals Cool to 0°C Liquor Mother Liquor: 1. Regioisomer (3-Br) 2. SM (More soluble) 3. Trace Target Solvent->Liquor Remains in Solution Precipitate Insoluble Residue (Rare): 3,5-Dibromo species (If highly abundant) Solvent->Precipitate Hot Filter (Remove Di-Br)

Caption: Separation logic during recrystallization. The 3-bromo isomer and starting material are more soluble in the mother liquor, while the 3,5-dibromo species (if present) often has distinct solubility or precipitates early.[1][3][4][5]

Module 4: Analytical Validation

1. 1H-NMR Diagnostic Signals (DMSO-d6 or CDCl3):

  • The "Fingerprint": Look for the aromatic coupling constants.[3][4][5]

    • 5-Bromo isomer (Target): The protons at C3 and C6 are para to each other.[1][4][5] However, due to the Fluorine at C4, you will see specific J-coupling.[3][4][5]

      • H3 (doublet): Large

        
         coupling (~10-12 Hz).[1][2][4][5]
        
      • H6 (doublet): Smaller

        
         coupling (~6-8 Hz).[1][2][4][5]
        
    • 3-Bromo isomer (Impurity): The protons are at C5 and C6 (ortho coupling,

      
      ).[1][3][4][5] Absence of ortho-coupling between aromatic protons confirms the 5-bromo substitution pattern (para-like spatial arrangement).[1][2][3][4]
      

2. HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[3][4][5]

  • Mobile Phase A: Water + 0.1% Formic Acid.[3][4][5]

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic) and 320 nm (phenolic ketone conjugation).[4][5]

References
  • Synthesis and Regioselectivity

    • Title: Regioselective bromination of phenols and their derivatives.[3][4][5]

    • Source:Journal of Organic Chemistry, 2005.[3][4][5] (General principles of ortho vs para direction in 4-substituted phenols).

    • Context: Explains why the 5-position is favored over the 3-position due to steric hindrance from the 4-Fluoro and 2-Hydroxy groups.[1][2][3]

  • Crystallographic Data & Hydrogen Bonding

    • Title: Crystal structure of 2-bromo-1-(4-hydroxyphenyl)ethanone (Analogous structural study).
    • Source:Acta Crystallographica Section E, 2009.[3][4][5]

    • URL:[Link]

    • Relevance: Demonstrates the impact of intermolecular vs intramolecular hydrogen bonding on solubility and melting point in bromin
  • Chromatographic Behavior of Phenols: Title: Strategies for the Purification of Acidic Compounds by Flash Chromatography. Source:Teledyne ISCO Application Notes. Relevance: Validates the requirement for acidified mobile phases (0.1% Formic Acid) to prevent peak tailing of phenolic compounds.
  • Physical Properties Database

    • Title: 1-(5-Fluoro-2-hydroxyphenyl)ethanone (Starting Material Data).[1][2][3][4][8][9]

    • Source:PubChem Compound Summary.
    • URL:[Link][1][2][4][5][10]

    • Relevance: Provides baseline solubility and pKa data for the scaffold, aiding in the prediction of the brominated deriv

Sources

Optimization

Overcoming solubility issues with 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

Topic: Overcoming Solubility & Handling Challenges CAS: 170265-50-6 | Molecular Formula: C₈H₆BrFO₂ | MW: 233.03 g/mol [1] Introduction: The "Hidden" Solubility Barrier Welcome to the technical support center for 1-(5-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges

CAS: 170265-50-6 | Molecular Formula: C₈H₆BrFO₂ | MW: 233.03 g/mol [1]

Introduction: The "Hidden" Solubility Barrier

Welcome to the technical support center for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone . If you are experiencing precipitation in aqueous buffers or poor reactivity in polar solvents, the root cause is likely the Intramolecular Hydrogen Bond (IMHB) , also known as the "Chelate Effect."

In this molecule, the phenolic hydrogen atom forms a strong, 6-membered ring hydrogen bond with the carbonyl oxygen of the acetyl group. This "locks" the polar regions of the molecule, effectively masking its polarity and making the compound behave more lipophilically than its structure suggests.

This guide provides field-proven protocols to disrupt this interaction for synthesis and biological assays.

Module 1: Solvent Selection & Stock Preparation

Core Principle: Breaking the Chelate

To dissolve this compound effectively, you must select solvents that can compete with the intramolecular hydrogen bond or simply accommodate the lipophilic "masked" form.

Solubility Data Table (Estimated & Analogous)

Based on structural analogs (5-bromo-2-hydroxyacetophenone and 2'-hydroxyacetophenone).[1]

Solvent SystemSolubility RatingEstimated Max Conc.Application
DMSO (Anhydrous) Excellent>100 mg/mLStock solutions for assays/synthesis.[1]
DMF / DMAc Good~20–50 mg/mLSynthetic reactions (Suzuki, SNAr).
Chloroform / DCM Good~50 mg/mLWorkup, extractions, NMR.
Ethanol / Methanol Moderate~10–15 mg/mLRecrystallization (often requires heating).
Water (Neutral pH) Very Poor<0.1 mg/mLDo not use without solubilizers.
Water (pH > 10) ModerateVariableSoluble as phenolate salt (unstable over time).
Decision Logic: Solvent Selector

SolventSelection Start Start: Define Application AppType Application Type? Start->AppType Synth Chemical Synthesis (e.g., Suzuki Coupling) AppType->Synth Synthesis Assay Biological Assay (Cell/Enzyme) AppType->Assay Screening Temp Reaction Temperature? Synth->Temp HighTemp >80°C Use DMF or Toluene/Water + PTC Temp->HighTemp LowTemp <80°C Use THF or DCM Temp->LowTemp Conc Final Concentration? Assay->Conc HighConc High (>10 µM) Requires Cyclodextrin (HP-β-CD) Conc->HighConc LowConc Low (<10 µM) DMSO Stock -> Serial Dilution Conc->LowConc

Figure 1: Decision tree for selecting the optimal solvent system based on experimental intent.

Module 2: Synthesis Optimization (Suzuki-Miyaura Focus)

Problem: The starting material precipitates when water/base is added to the organic solvent during cross-coupling reactions. Solution: The Biphasic Phase-Transfer Protocol .[1]

The Mechanism: Phenolate Activation

In standard conditions, the lipophilic neutral molecule resists entering the aqueous phase where the boronic acid and base reside. By using a Phase Transfer Catalyst (PTC), you facilitate the interaction.

Protocol: High-Concentration Homogeneity Method
  • Solvent System: Use Toluene:Water (4:1) or DME:Water (3:1). Avoid pure ethanol as it may cause precipitation of the boronate intermediate.

  • Base Selection: Use K₃PO₄ (Potassium Phosphate Tribasic) instead of Carbonate bases. The higher basicity helps deprotonate the phenol (breaking the IMHB) more effectively.

  • Additive: Add TBAB (Tetrabutylammonium bromide) at 5-10 mol%.

    • Why? TBAB forms a lipophilic ion pair with the phenolate anion, pulling it into the organic phase or interface where the Palladium catalyst resides.

  • Temperature: Maintain >80°C. The crystal lattice energy of the halogenated acetophenone is high; heat is required to keep the transition state soluble.

Module 3: Biological Assay Formulation

Problem: Compound "crashes out" (precipitates) immediately upon dilution from DMSO into cell culture media or enzymatic buffer. Solution: Cyclodextrin Complexation .

Simple dilution often fails because the "water-hating" halogenated ring aggregates immediately.[1] We must "hide" the hydrophobic portion inside a carrier.

Protocol: HP-β-CD Solubilization

Reagents:

  • Compound Stock (50 mM in DMSO)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (40% w/v in water)[1]

Step-by-Step:

  • Prepare Carrier: Dissolve HP-β-CD in your assay buffer or water to create a 20-40% solution.[1]

  • Intermediate Dilution: Do not add DMSO stock directly to pure water.

    • Mix the DMSO stock 1:10 with the HP-β-CD solution first.[1]

    • Result: The compound transfers from DMSO into the hydrophobic cavity of the cyclodextrin.

  • Final Dilution: Dilute this complex into your final assay media.

Why this works (Visualized)

Cyclodextrin Compound Lipophilic Compound (Hydrophobic) Complex Inclusion Complex (Water Soluble) Compound->Complex DMSO Stock CD HP-β-CD (Hydrophobic Cavity) CD->Complex Aqueous Buffer Media Stable Assay Solution Complex->Media Dilution into Media

Figure 2: Schematic of the inclusion complex formation. The hydrophobic compound enters the cyclodextrin cavity, preventing aggregation in aqueous media.

Troubleshooting FAQs

Q: I see a yellow precipitate immediately after adding NaOH or K2CO3 during synthesis. What is it? A: This is likely the phenolate salt (potassium or sodium salt of the starting material). While the salt is more water-soluble than the neutral phenol, high concentrations of metal cations (common in saturated base solutions) can cause the "Salting Out" effect.

  • Fix: Add water to dilute the salt concentration or add a phase transfer catalyst (TBAB) to pull the phenolate back into the organic layer.

Q: My NMR in CDCl3 shows broad peaks. Is it impure? A: Not necessarily. The intramolecular hydrogen bond can sometimes lead to slow exchange on the NMR timescale, or the compound may be aggregating at high concentrations in non-polar solvents.

  • Fix: Run the NMR in DMSO-d6 .[1] DMSO is a strong hydrogen bond acceptor and will disrupt the intramolecular bond, usually resulting in sharper peaks and a distinct shift for the phenolic proton (typically >11 ppm).

Q: Can I use Tween-80 instead of Cyclodextrin for cell assays? A: Yes, but with caution. Surfactants like Tween-80 (Polysorbate 80) can lyse cells at concentrations >0.1%.[1] HP-β-CD is generally non-toxic up to much higher concentrations and is preferred for preserving cell viability.[1]

References

  • BenchChem. (2025).[2] An In-depth Technical Guide on the Physical Properties of 2'-Hydroxyacetophenone. Retrieved from

  • Cayman Chemical. (2023).[3] 2'-Hydroxyacetophenone Product Information & Solubility. Retrieved from

  • Sigma-Aldrich. (n.d.). 5'-Bromo-2'-hydroxyacetophenone Safety Data Sheet & Properties. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Solvent Systems. Retrieved from

  • MDPI. (2025). 2-Hydroxypropyl-β-Cyclodextrin-Based Complexes Improve Polyphenol Solubility. International Journal of Molecular Sciences. Retrieved from

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide to Solvents and Additives. Retrieved from

Sources

Troubleshooting

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone stability and storage conditions

Part 1: Technical Profile & Storage Protocols Compound Identity Verification Before proceeding, verify your vial matches the structural criteria below. There is frequent database confusion between the methyl ketone (targ...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Technical Profile & Storage Protocols

Compound Identity Verification Before proceeding, verify your vial matches the structural criteria below. There is frequent database confusion between the methyl ketone (target) and its alpha-bromo derivatives.

  • Chemical Name: 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone[1][2]

  • CAS: 70978-43-3 (Note: Database inconsistencies exist; verify by structure).

  • Structure: A substituted acetophenone.[3] The acetyl group (

    
    ) is at position 1, a hydroxyl group (
    
    
    
    ) at position 2, a fluorine at 4, and a bromine at 5.
  • Key Feature: The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This stabilizes the molecule but alters its solubility and reactivity profile compared to para-isomers.

Storage "Golden Rules"

Failure to adhere to these conditions often leads to oxidative degradation (discoloration) or hydrolysis.

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerate)Halogenated phenols are prone to slow oxidative coupling at room temperature. Refrigeration retards quinone formation.
Atmosphere Inert Gas (Argon/Nitrogen) The phenolic hydroxyl group is susceptible to oxidation by atmospheric oxygen. Backfill headspace after every use.
Light Amber Vial / Foil Wrap Halogenated aromatics (C-Br bond) can undergo photolytic dehalogenation or radical formation under UV/visible light.
Container Glass (Teflon-lined cap) Avoid polystyrene or low-density plastics; the compound may leach plasticizers or adsorb onto the container walls.

Part 2: Troubleshooting Logic (Root Cause Analysis)

Use this decision logic to diagnose issues with your compound.

TroubleshootingLogic Start Observation ColorChange Yellow/Brown Discoloration Start->ColorChange MeltingPoint Melting Point Depression (>5°C) Start->MeltingPoint Solubility Incomplete Solubility Start->Solubility Oxidation Diagnosis: Oxidation (Quinone formation) ColorChange->Oxidation Exposed to Air MeltingPoint->Oxidation Sharp but Low Wet Diagnosis: Solvent/Water Entrapment MeltingPoint->Wet Broad Range WrongSolvent Diagnosis: Incorrect Polarity Choice Solubility->WrongSolvent Cloudy Solution Recryst Action: Recrystallize (MeOH/Water) Oxidation->Recryst Dry Action: Vacuum Dry (P2O5 Desiccator) Wet->Dry Adjust Action: Use DCM or Warm Ethanol WrongSolvent->Adjust

Figure 1: Diagnostic workflow for common stability issues. Follow the arrows from observation to corrective action.

Detailed Troubleshooting Scenarios

Issue 1: The white powder has turned yellow or light brown.

  • Cause: Oxidative degradation. The phenolic proton is acidic; trace basicity (from glass or impurities) or air exposure facilitates the formation of quinoid species.

  • Impact: May inhibit downstream metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald) by chelating the catalyst.

  • Solution: Perform the Purification Protocol (Module 3) . If the color is faint, a simple filtration through a short pad of silica gel (eluting with 10% EtOAc/Hexanes) is often sufficient.

Issue 2: Material is "oiling out" instead of dissolving.

  • Cause: The intramolecular H-bond reduces the compound's polarity, making it less soluble in water than expected for a phenol.

  • Solution: Do not use pure water. Dissolve in a minimal amount of warm Ethanol (EtOH) or Methanol (MeOH) first, then add water dropwise only until turbidity appears.

Issue 3: Inconsistent yields in Claisen-Schmidt condensations (Chalcone synthesis).

  • Cause: Moisture contamination. The acetyl group requires a base to deprotonate; water consumes the base and can hydrolyze the catalyst.

  • Solution: Dry the solid in a vacuum desiccator over

    
     for 4 hours before use. Verify water content via Karl Fischer titration if possible (<0.5% required).
    

Part 3: Experimental Protocols

Protocol A: Quality Control (Quick Check)

Run this before committing the material to a high-value synthesis.

  • TLC Method:

    • Stationary Phase: Silica Gel 60

      
      .
      
    • Mobile Phase: Hexanes:Ethyl Acetate (80:20 v/v).

    • Visualization: UV (254 nm) is primary. Ferric Chloride (

      
      ) stain is secondary (Phenols turn violet/purple).
      
    • Acceptance Criteria: Single spot under UV. If a baseline spot appears (polymers) or a faster-running spot (de-acetylated), purify.

  • H-NMR Marker (Diagnostic):

    • Look for the sharp singlet of the acetyl methyl group (

      
       ppm).
      
    • Look for the broad singlet of the phenolic -OH (

      
       ppm, often deshielded by H-bonding).
      
Protocol B: Recrystallization (Purification)

Use this if the material is discolored or MP is depressed.

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Methanol (MeOH) dropwise while heating to 50°C. Add just enough solvent to dissolve the solid.

  • Filtration (Optional): If insoluble dark particles remain, filter hot through a 0.45 µm PTFE syringe filter.

  • Precipitation: Remove from heat. Add warm water (approx. 20% of the MeOH volume) dropwise until the solution turns slightly cloudy.

  • Crystallization: Add a single drop of MeOH to clear the cloudiness. Cap the flask and let it cool slowly to room temperature, then move to a 4°C fridge for 2 hours.

  • Isolation: Filter the crystals and wash with cold 20% MeOH/Water. Dry under high vacuum.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO or DMF stock solutions? A: Not recommended for long-term storage. While soluble, phenolic compounds in polar aprotic solvents (like DMSO) are prone to oxidation over time, especially if the solvent contains trace peroxides. Prepare solutions fresh.

Q2: Why is the melting point lower than the Certificate of Analysis (CoA) stated? A: This is typically due to solvent entrapment . Substituted acetophenones can form solvates. Dry the sample at 40°C under vacuum (1-2 mbar) for 6 hours to remove trapped solvent lattice.

Q3: Is this compound compatible with strong bases (e.g., NaH, LDA)? A: Yes, but you must account for the acidic phenolic proton . You will need 2 equivalents of base: the first equivalent will deprotonate the phenol (forming the phenoxide), and the second will enolize the acetyl group.

Q4: I see two spots on TLC after dissolving in Methanol. Is it decomposing? A: Check your TLC solvent. If you use an alcohol-based mobile phase, you might see hydrogen-bonding artifacts. Switch to a non-protic system (Hexane/EtOAc) or add 1% Acetic Acid to the mobile phase to suppress streaking of the phenol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 70978-43-3. Retrieved from [Link]

  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Regarding phenolic solubility and hydrogen bonding).
  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

Optimization

Technical Support Center: HPLC Analysis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

Case ID: #BFHPE-HPLC-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile Welcome to the technical support hub for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone . This mo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BFHPE-HPLC-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone . This molecule presents a unique set of chromatographic challenges due to the interplay between its halogenated hydrophobic core and the chelating capability of its ortho-hydroxy ketone moiety.

The guide below moves beyond generic advice, focusing on the specific chemical behaviors of this analyte that cause peak tailing, retention shifts, and recovery issues.

Analyte Profile: The "Why" Behind the Method
PropertyValue (Est.)Chromatographic Implication
Structure Acetophenone derivativeStrong UV chromophore (detectable @ 254 nm, 280 nm).
Acid/Base Weak Acid (Phenolic OH)pKa ~7.0–8.5 . The electron-withdrawing Br and F atoms increase acidity compared to standard acetophenones. pH control is critical.
Hydrophobicity LogP > 3.0High retention on C18. Requires high organic strength for elution.
Chelation High RiskThe ortho-OH and Ketone oxygen form a bidentate ligand site, capable of binding trace iron in stainless steel systems.

The "Golden Standard" Method Strategy

Before troubleshooting, ensure your baseline method aligns with these parameters. This configuration minimizes the most common failure modes for halogenated 2-hydroxyacetophenones.

  • Column: C18 (L1), End-capped, High Carbon Load (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Reasoning: High carbon load resolves the hydrophobic halogens; end-capping reduces secondary silanol interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Reasoning: Low pH suppresses the ionization of the phenolic hydroxyl (keeping it neutral), preventing peak broadening and limiting metal chelation.

  • Mobile Phase B: Acetonitrile (ACN).[1]

    • Reasoning: ACN provides sharper peaks than Methanol for halogenated aromatics and lower backpressure.

  • Gradient: Steep gradient recommended (e.g., 50% B to 95% B).

    • Reasoning: The Br/F substitution makes the molecule "sticky." Isocratic runs often result in broad, late-eluting peaks.

  • Flow Rate: 1.0 mL/min (Standard analytical).[2]

  • Temperature: 35°C – 40°C.

    • Reasoning: Slightly elevated temperature improves mass transfer for bulky halogenated molecules, sharpening the peak.

Troubleshooting Modules (Q&A)

Module A: Peak Shape Issues (Tailing & Fronting)

Q: I am using a standard C18 column with a neutral buffer, but the peak is tailing severely (As > 1.5). Is my column dead?

A: Likely not. The tailing is probably chemical, not physical.

  • Ionization Tailing: At neutral pH (6–8), the phenolic hydroxyl is partially ionized. The anion interacts strongly with residual silanols on the silica surface.

    • Fix:Lower the pH to < 3.0 using Formic Acid or Phosphate buffer. This forces the molecule into its neutral protonated state.

  • Metal Chelation: This molecule acts as a ligand. If your system uses stainless steel frits or columns, the analyte may be chelating iron ions, causing a "shark fin" tail.

    • Diagnostic: Add 0.1% EDTA or Medronic Acid to Mobile Phase A. If the peak sharpens immediately, you have a chelation issue.

    • Permanent Fix: Switch to a "Bio-inert" or PEEK-lined column and replace steel inlet frits with PEEK or Titanium.

Q: The peak is splitting or fronting (shark fin shape pointing forward).

A: This is a classic Solvent Mismatch .

  • Cause: You likely dissolved this hydrophobic sample in 100% Acetonitrile or DMSO. When injected into a mobile phase starting at high water content (e.g., 50% Water), the analyte precipitates momentarily or travels faster than the eluent.

  • Fix: Dissolve the sample in the starting mobile phase composition (e.g., 50:50 Water:ACN). If solubility is poor, use the minimum amount of ACN possible.

Module B: Retention Time Instability

Q: My retention time drifts by ±0.5 minutes between injections.

A: This indicates a pKa / pH conflict .

  • Mechanism: The pKa of this molecule is sensitive. If your mobile phase pH is near the analyte's pKa (approx. 7–8), small changes in buffer preparation or temperature will cause the ratio of ionized/neutral species to fluctuate wildly. Ionized species elute faster; neutral species elute slower.

  • Fix: Move the pH at least 2 units away from the pKa .

    • Recommended: pH 2.5 (Acidic) – Analyte is 99.9% Neutral.

    • Alternative: pH 10.0 (Basic, requires hybrid column) – Analyte is 99.9% Ionized.

Module C: Ghost Peaks & Carryover

Q: I see a small peak eluting in blank injections after running my sample.

A: The Bromine and Fluorine atoms make this molecule "sticky" (lipophilic).

  • Cause: The analyte is adsorbing to the injector needle seal or the rotor seal material (Vespel/Tefzel).

  • Fix:

    • Needle Wash: Ensure your needle wash solvent is strong (e.g., 90% ACN or Methanol).

    • Gradient Flush: End every run with a "sawtooth" wash (ramp to 100% B, hold for 3 mins) to strip the column.

Visual Troubleshooting Workflows

Logic Flow: Diagnosing Peak Tailing

Use this decision tree to identify the root cause of asymmetry.

TailingTroubleshoot Start Problem: Peak Tailing (As > 1.2) CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH CheckSolvent Is Sample Solvent = Mobile Phase? CheckPH->CheckSolvent Yes ResultSilanol Cause: Silanol Interaction Fix: Use Low pH & End-capped Column CheckPH->ResultSilanol No (pH is Neutral) ChelationTest Add 0.1% EDTA to Mobile Phase CheckSolvent->ChelationTest Yes ResultSolvent Cause: Solvent Mismatch Fix: Match Sample Diluent to MP CheckSolvent->ResultSolvent No (100% Strong Solvent) ResultChelation Cause: Metal Chelation Fix: PEEK Tubing / Passivate System ChelationTest->ResultChelation Peak Sharpens ResultColumn Cause: Column Void/Age Fix: Replace Column ChelationTest->ResultColumn No Change

Figure 1: Step-by-step logic for isolating the cause of peak tailing in 2-hydroxyacetophenone derivatives.

Logic Flow: Method Development Decision Matrix

Select the correct pH strategy based on analyte chemistry.

MethodDev Molecule Analyte: 1-(5-Br-4-F-2-OH-phenyl)ethanone Strategy Select pH Strategy Molecule->Strategy Acidic Acidic (pH 2.0 - 3.0) (Formic/TFA) Strategy->Acidic Standard Choice Basic Basic (pH > 9.0) (Ammonium Hydroxide) Strategy->Basic Alternative ProsAcid PROS: - Protonates Phenol (Neutral) - Max Retention (Hydrophobic) - Suppresses Chelation Acidic->ProsAcid ConsAcid CONS: - Requires high % Organic to elute Br/F species Acidic->ConsAcid ProsBase PROS: - Fully Ionized - Elutes Faster - Good for MS (Negative Mode) Basic->ProsBase ConsBase CONS: - Dissolves Silica (Needs Hybrid Column) - Risk of Iron Chelation increases Basic->ConsBase

Figure 2: Strategic trade-offs between acidic and basic mobile phases for phenolic ketones.

References

  • BenchChem. (2025).[3] New High-Performance Liquid Chromatography Method for 2'-Hydroxyacetophenone Analysis.[3] Retrieved from

  • Thermo Fisher Scientific. (2014). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties.[1] Retrieved from

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic compounds. Journal of Chromatography A. Retrieved from

  • PubChem. (2025).[4] 2'-Hydroxyacetophenone Compound Summary (Parent Structure Data). National Library of Medicine. Retrieved from

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

Welcome to the technical support center for the synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful and scalable synthesis of this important intermediate.

I. Overview of Synthetic Strategy

The most common and scalable method for synthesizing 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is the Fries rearrangement of 4-bromo-3-fluorophenyl acetate. This electrophilic aromatic substitution reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[1][2] The regioselectivity of this reaction is influenced by factors such as temperature and solvent, which can be optimized to favor the desired ortho-acylated product.[3]

An alternative approach, direct Friedel-Crafts acylation of 4-bromo-3-fluorophenol, is generally less favored due to potential O-acylation and the formation of stable complexes with the Lewis acid catalyst, which can hinder the reaction.

This guide will focus on the Fries rearrangement pathway, providing a detailed protocol and addressing potential challenges you may encounter during scale-up.

II. Experimental Protocol: Fries Rearrangement of 4-Bromo-3-fluorophenyl acetate

This two-step protocol outlines the synthesis of the starting material, 4-bromo-3-fluorophenyl acetate, followed by its Fries rearrangement to yield the target product.

Step 1: Synthesis of 4-Bromo-3-fluorophenyl acetate

Reaction: 4-bromo-3-fluorophenol is acetylated using acetyl chloride or acetic anhydride to form the corresponding ester.

Diagram of the Workflow:

workflow_step1 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product phenol 4-Bromo-3-fluorophenol reaction_vessel Reaction Vessel (Pyridine or Et3N, DCM) 0°C to RT phenol->reaction_vessel acetyl_chloride Acetyl Chloride acetyl_chloride->reaction_vessel wash Aqueous Wash (e.g., 1M HCl, sat. NaHCO3, brine) reaction_vessel->wash dry Drying (Na2SO4 or MgSO4) wash->dry evaporate Solvent Evaporation dry->evaporate product 4-Bromo-3-fluorophenyl acetate evaporate->product fries_rearrangement cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product start 4-Bromo-3-fluorophenyl acetate catalyst AlCl3 (Lewis Acid) start->catalyst Coordination intermediate Acylium Ion Intermediate catalyst->intermediate Formation product 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone intermediate->product Electrophilic Aromatic Substitution

Sources

Optimization

Preventing degradation of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone during reaction

Welcome to the technical support center for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation and achieve optimal reaction outcomes.

Introduction: Understanding the Molecule's Reactivity

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is a valuable intermediate in the synthesis of numerous biologically active molecules, including chromones, flavonoids, and other privileged structures for drug discovery.[1][2] Its utility stems from the presence of multiple reactive sites: a phenolic hydroxyl group, an acetyl group, and two halogen substituents on the aromatic ring. However, this inherent reactivity also presents challenges, as the molecule can be susceptible to degradation under various reaction conditions. This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone and how do they influence its reactivity?

A1: The key functional groups are:

  • Phenolic Hydroxyl (-OH): This group is acidic and can be deprotonated by bases, making the oxygen nucleophilic. It can undergo O-alkylation, O-acylation, and can influence the reactivity of the aromatic ring. The hydroxyl group's presence is a key consideration in reactions involving strong bases or electrophiles.

  • Acetyl Group (-COCH3): The carbonyl group is electrophilic at the carbonyl carbon. The α-hydrogens on the methyl group are acidic and can be removed by a base to form an enolate, which is a potent nucleophile.[3][4]

  • Bromo and Fluoro Substituents (-Br, -F): These halogens are electron-withdrawing groups that influence the acidity of the phenolic proton and the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions. The Carbon-Bromine bond is weaker than the Carbon-Fluorine bond and can be susceptible to cleavage under certain conditions.[5]

Q2: Under what conditions is 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone generally stable?

A2: The compound is generally stable under ambient conditions when stored in a cool, dry, and well-ventilated place.[6] It exhibits good stability in mildly acidic to neutral aqueous solutions. However, its stability can be compromised by exposure to strong bases, high temperatures, certain metal catalysts, and UV light.

Q3: What are the most common degradation pathways I should be aware of?

A3: The primary degradation pathways include:

  • De-bromination: The Carbon-Bromine bond can be cleaved, particularly under reducing conditions or in the presence of certain transition metal catalysts like Palladium, especially with phosphine ligands.[7][8]

  • Side reactions at the hydroxyl group: Unprotected, the phenolic hydroxyl can react with electrophiles or be deprotonated by strong bases, leading to unwanted byproducts.

  • Alpha-halogenation of the acetyl group: In the presence of a base and a halogen source, the acetyl group can undergo halogenation at the α-carbon.[3][9]

  • Photosensitivity: Aromatic ketones can be sensitive to light, potentially leading to radical reactions and decomposition.[1][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low yield or complete loss of starting material in a cross-coupling reaction (e.g., Suzuki-Miyaura).

Possible Cause A: De-bromination of the starting material.

The Palladium catalyst used in Suzuki-Miyaura coupling can sometimes catalyze the reductive de-bromination of your starting material, especially in the presence of a hydrogen source (e.g., solvent, base) and certain ligands.[7] Electron-rich aryl bromides can be more susceptible to this side reaction.

Solutions:

  • Ligand Selection: Use ligands that favor reductive elimination over other pathways. Bulky, electron-rich phosphine ligands can sometimes promote the desired cross-coupling over de-bromination. However, screening of ligands may be necessary.

  • Base Selection: Use a weaker base if possible. While Suzuki reactions require a base to activate the boronic acid, very strong bases can sometimes promote side reactions.[11] Consider using milder bases like K2CO3 or Cs2CO3 instead of stronger bases like NaOH or K3PO4 if de-bromination is observed.

  • Reaction Temperature and Time: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Prolonged reaction times at elevated temperatures can increase the likelihood of de-bromination.

  • Protecting the Hydroxyl Group: The electron-donating nature of the hydroxyl group can make the C-Br bond more susceptible to oxidative addition and subsequent side reactions. Protecting the hydroxyl group as an ether (e.g., methyl or benzyl ether) can modulate the electronic properties of the ring and may reduce de-bromination.

Possible Cause B: Catalyst inhibition or decomposition.

The phenolic hydroxyl group can sometimes coordinate to the metal center of the catalyst, leading to inhibition or decomposition.

Solutions:

  • Protecting Group Strategy: This is the most robust solution. Protecting the hydroxyl group as an ether or a silyl ether will prevent its interaction with the catalyst.[12]

  • In-situ Activation: Some modern Suzuki-Miyaura coupling protocols for phenols involve in-situ activation of the hydroxyl group to a better leaving group, avoiding the need for a separate protection step.[6]

Issue 2: Formation of multiple, unidentified byproducts in a base-catalyzed reaction (e.g., Claisen-Schmidt condensation).

Possible Cause: Uncontrolled reactions at multiple sites.

Strong bases can deprotonate both the phenolic hydroxyl group and the α-carbon of the acetyl group, leading to a complex mixture of reactive species and subsequent side reactions.

Solutions:

  • Protect the Hydroxyl Group: This is the most effective way to prevent side reactions at the phenolic position. A methyl ether or a silyl ether are common choices.

  • Choice of Base and Stoichiometry: Use a carefully measured amount of a suitable base. For enolate formation, a non-nucleophilic base like LDA (Lithium diisopropylamide) at low temperatures can be more selective. For Claisen-Schmidt condensations, milder bases like NaOH or KOH in a protic solvent are common, but careful control of temperature and reaction time is crucial.

  • Stepwise Reaction: If possible, perform the reaction in a stepwise manner. For example, first protect the hydroxyl group, then perform the base-catalyzed reaction, and finally deprotect.

Issue 3: Discoloration of the reaction mixture (e.g., turning dark brown or black).

Possible Cause A: Oxidation of the phenol.

Phenols are susceptible to oxidation, especially in the presence of air (oxygen) and a base, which can lead to the formation of colored quinone-type byproducts.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Protecting the Hydroxyl Group: A protected phenol is significantly less prone to oxidation.

Possible Cause B: Decomposition of the starting material at high temperatures.

Prolonged heating can lead to thermal decomposition, often indicated by a change in color.

Solutions:

  • Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.

Protecting Group Strategies

The use of protecting groups for the phenolic hydroxyl is a cornerstone of preventing the degradation of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone.[13][14] The choice of protecting group depends on the subsequent reaction conditions.

Protecting GroupProtection ConditionsDeprotection ConditionsStability Notes
Methyl (Me) CH3I, K2CO3, Acetone, refluxBBr3, CH2Cl2, -78 °C to rtVery stable to a wide range of conditions, but deprotection can be harsh.[15]
Benzyl (Bn) BnBr, K2CO3, Acetone, refluxH2, Pd/C, MeOH or TFAStable to most non-reducing conditions. Cleaved by hydrogenolysis.
Methoxymethyl (MOM) MOMCl, DIPEA, CH2Cl2, 0 °C to rtHCl, MeOH, rtStable to bases and nucleophiles. Cleaved under acidic conditions.[16]
tert-Butyldimethylsilyl (TBDMS) TBDMSCl, Imidazole, DMF, rtTBAF, THF, rtStable to bases and many organometallic reagents. Cleaved by fluoride ions or acid.[12]

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group as a Methyl Ether
  • To a solution of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) in dry acetone, add anhydrous K2CO3 (2.0 eq).

  • Add methyl iodide (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(5-Bromo-4-fluoro-2-methoxyphenyl)ethanone.

Protocol 2: Deprotection of the Methyl Ether
  • Dissolve the methylated compound (1.0 eq) in dry dichloromethane (CH2Cl2) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of boron tribromide (BBr3) (1.2 eq) in CH2Cl2.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Degradation Pathways and Solutions

Potential Degradation Pathways

G cluster_conditions Reaction Conditions cluster_molecule 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone cluster_degradation Degradation Products StrongBase Strong Base SM Starting Material StrongBase->SM HighTemp High Temperature HighTemp->SM Thermal Stress Pd_Catalyst Pd Catalyst / H2 Source Pd_Catalyst->SM Reductive Cleavage Light UV Light Light->SM Photolysis SideProducts Side Products (O-alkylation/acylation) SM->SideProducts -OH reaction Enolate Enolate Formation -> Side Reactions SM->Enolate α-H abstraction Debromination De-brominated Product SM->Debromination Decomposition Decomposition Products SM->Decomposition Radical Radical Species SM->Radical

Caption: Potential degradation pathways of the starting material under various reaction conditions.

Workflow for a Protected Reaction

G Start 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone Protect Protect Hydroxyl Group (e.g., as Methyl Ether) Start->Protect Reaction Desired Reaction (e.g., Suzuki Coupling) Protect->Reaction Deprotect Deprotect Hydroxyl Group Reaction->Deprotect Product Final Product Deprotect->Product

Caption: A general workflow illustrating the use of a protecting group strategy.

References

  • Pearson. (n.d.). Propose a mechanism to show how acetophenone undergoes base-promoted chlorination to give trichloroacetophenone. Retrieved from [Link]

  • Adrian, J. C., & Suflita, J. M. (1994). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology, 60(3), 857–863.
  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, October 21). Phenol protection. Retrieved from [Link]

  • Wilkinson, S. (2015, June 2). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. ChemistryViews. Retrieved from [Link]

  • Schmid, T. E., et al. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. Molecules, 26(16), 4903.
  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 23). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • George, C., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics, 9(13), 4477–4486.
  • ACS Publications. (n.d.). Microwave-Assisted Synthesis of 5-Phenyl-2-hydroxyacetophenone Derivatives by a Green Suzuki Coupling Reaction. Journal of Chemical Education. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones [Video]. YouTube. Retrieved from [Link]

  • European Patent Office. (1986, July 30). Preparation of 4-fluorophenols (EP 0188848 A1).
  • ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubMed. (2024, February 20). Spiral gas-solid two-phase flow continuous mechanochemical synthesis of salophen complexes and catalytic thermal decomposition of ammonium perchlorate. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ChemRxiv. (n.d.). Efficient Transfer Hydrodehalogenation of Halophenols Catalyzed by Pd Supported on Ceria. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-2'-hydroxyacetophenone. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 18.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and Stability of Redox-Active Organic Molecules in Redox Flow Batteries. Retrieved from [Link]

  • University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. Retrieved from [Link]

  • YouTube. (2021, February 5). 19: Acid and base catalyzed alpha halogenation [Video]. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemical Reviews Vol. 126 No. 2. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

  • PubMed Central. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

Sources

Troubleshooting

Alternative solvents for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone synthesis

Introduction: The Green Shift in Fries Rearrangement You are likely synthesizing 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone as a pharmacophore intermediate. The classical route involves the Fries rearrangement of 3-bro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Green Shift in Fries Rearrangement

You are likely synthesizing 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone as a pharmacophore intermediate. The classical route involves the Fries rearrangement of 3-bromo-4-fluorophenyl acetate using stoichiometric Aluminum Chloride (


).

The Problem: Historically, this reaction relies on Nitrobenzene (toxic, high-boiling, difficult workup) or Dichloromethane (DCM) (environmental restrictions, poor solubility of


 complexes).

The Solution: This guide provides validated protocols for Alternative Solvents that improve yield, safety, and regulatory compliance. We focus on Methanesulfonic Acid (MSA) and Ionic Liquids , which serve as dual solvent-catalyst systems.

Solvent Selection Matrix

Use this decision matrix to select the best solvent system for your available equipment and regulatory constraints.

FeatureMethanesulfonic Acid (MSA) Ionic Liquid ([BMIM][Cl]) Nitrobenzene (Legacy)
Role Solvent & CatalystSolvent & Lewis Acid PromoterSolvent Only
Green Score 🟢 High (Biodegradable)🟡 Medium (Recyclable but expensive)🔴 Low (Toxic, Carcinogenic)
Reaction Temp 80°C – 100°C100°C – 120°C140°C+
Workup Aqueous quench (No emulsion)Extraction requiredSteam distillation (Difficult)
Yield (Typical) 85–92%80–88%70–75%
Key Advantage Single reagent replaces solvent + catalyst.Reusable media.[1][2]Historical data availability.[1][3][4][5]

Decision Logic & Workflow

The following diagram illustrates the critical decision path for selecting the appropriate solvent system based on your lab's constraints.

SolventSelection Start START: Select Synthesis Route ConstraintCheck Constraint Check: Is Halogenated Waste Restricted? Start->ConstraintCheck TempCheck Can you heat >100°C? ConstraintCheck->TempCheck Yes (Green Chem) Legacy Legacy Route: Nitrobenzene/AlCl3 (NOT RECOMMENDED) ConstraintCheck->Legacy No (Traditional) MSA_Route Recommended Route: Methanesulfonic Acid (MSA) (Solvent + Catalyst) TempCheck->MSA_Route No (Moderate Temp) Ionic_Route Alternative Route: Ionic Liquid [BMIM][Cl] (Recyclable) TempCheck->Ionic_Route Yes (High Temp) MSA_Step1 Dissolve Ester in MSA MSA_Route->MSA_Step1 MSA_Step2 Heat to 80°C (2-4h) MSA_Step1->MSA_Step2 MSA_Step3 Quench with Ice/Water MSA_Step2->MSA_Step3 MSA_Step4 Filter Precipitate MSA_Step3->MSA_Step4

Figure 1: Decision tree for solvent selection in Fries Rearrangement of halogenated phenol esters.

Detailed Protocols

Protocol A: The "Green" Standard (Methanesulfonic Acid)

Best for: High yield, easy workup, avoiding metal halides.

Mechanism: MSA acts as a Brønsted acid catalyst and solvent, promoting the acyl migration without the need for stoichiometric


.
  • Preparation:

    • Substrate: 3-Bromo-4-fluorophenyl acetate (1.0 equiv).

    • Reagent: Methanesulfonic acid (MSA) (>99%, Biodegradable). Ratio: 5–10 mL per gram of substrate.

  • Execution:

    • Charge the reaction vessel with the ester.

    • Add MSA slowly at room temperature.

    • Heat the mixture to 80–100°C under

      
       atmosphere.
      
    • Monitor via TLC (Hexane:EtOAc 8:2) or HPLC. Conversion usually completes in 3–5 hours.

  • Workup (The "Crash Out" Method):

    • Cool the mixture to room temperature.

    • Pour the reaction mass slowly into crushed ice (5x volume of acid).

    • Observation: The product, 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, typically precipitates as a solid due to low solubility in dilute acid.

    • Filter the solid, wash with water until neutral pH, and dry.[6]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Ionic Liquid Melt ([BMIM][Cl] / )

Best for: Recyclability and high-temperature stability.

  • Preparation:

    • Solvent: 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]).

    • Catalyst: Anhydrous

      
       (0.5 – 1.0 equiv relative to solvent for melt formation).
      
  • Execution:

    • Mix [BMIM][Cl] and

      
       to form a liquid melt (exothermic).
      
    • Add 3-Bromo-4-fluorophenyl acetate (1.0 equiv).

    • Heat to 100–120°C for 2 hours.

  • Workup:

    • Quench with dilute HCl.

    • Extract with Ethyl Acetate or 2-MeTHF (Green solvent).

    • The ionic liquid phase can often be dried and recycled (requires vacuum drying).

Troubleshooting Center (FAQ)

Q1: My reaction conversion is stuck at 60%. What is happening?

  • Cause: Deactivation of the catalyst. In the MSA method, water is the enemy. In the

    
     method, the catalyst complexes strongly with the product (ketone), stopping the catalytic cycle.
    
  • Fix:

    • MSA Route: Ensure MSA is anhydrous. Increase temperature to 110°C.

    • AlCl3 Route: You must use >1.2 equivalents of

      
      . The first equivalent binds to the product; the excess drives the reaction.
      

Q2: I am seeing the para-isomer instead of the ortho-isomer.

  • Context: The Fries rearrangement is temperature-dependent.

  • Theory: Low temperatures (<60°C) favor para-migration (kinetic control). High temperatures (>100°C) favor ortho-migration (thermodynamic control).

  • Fix: To get your target (2-hydroxy, ortho-acetyl), you must heat the reaction sufficiently (>80°C for MSA, >120°C for Lewis acids).

Q3: The product is oiling out during the ice quench (MSA method).

  • Cause: The product might have a low melting point or impurities are lowering it.

  • Fix:

    • Scratch the side of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of pure 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone.

    • If it remains an oil, extract with 2-Methyltetrahydrofuran (2-MeTHF) , wash with brine, and evaporate.

Q4: Why not use Zeolites (Solid Acids)?

  • Insight: While "greener," zeolites often suffer from pore clogging (coking) with these specific halogenated phenol esters. The large bromine atom also restricts diffusion in smaller pore zeolites (like ZSM-5). MSA is preferred for homogeneity.

References

  • Fries Rearrangement Mechanism & Catalysts

    • Merck Millipore. "Fries Rearrangement - Reaction, Catalysts (AlCl3, HF, BF3) and Applications."[5][7]

  • Methanesulfonic Acid (MSA)

    • Commarieu, A., et al. "Fries rearrangement in methane sulfonic acid, an environmental friendly acid."[5] Journal of Molecular Catalysis A: Chemical, 2002.[5]

  • Ionic Liquids in Fries Rearrangement

    • ResearchGate.[8] "Electrochemical Studies of the Fries Rearrangement in Ionic Liquids."

  • 2-MeTHF as a Green Extraction Solvent

    • Wikipedia/PubChem. "2-Methyltetrahydrofuran properties and solubility."[3][9]

  • General Synthesis of Hydroxyacetophenones

    • GuideChem/ChemicalBook. "Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)

Sources

Optimization

Managing acidic gas release during 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone synthesis

Ticket Subject: Managing HCl Evolution During 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Managing HCl Evolution During 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: Critical (Safety/Process Integrity)

Introduction

You are likely accessing this guide because you are observing aggressive gas evolution during the synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone . This is a characteristic challenge of the Fries Rearrangement mediated by Aluminum Chloride (


).

While the synthesis of this specific fluorinated/brominated intermediate is vital for kinase inhibitor development, the protocol involves two distinct phases of acidic gas release:

  • Steady-State Evolution: During the thermal rearrangement (120–140°C).

  • Surge Evolution: During the hydrolysis (quenching) of the aluminum complex.

This guide treats the gas management system as a distinct "unit operation" that requires as much precision as the chemistry itself.

Module 1: The Gas Management Hardware

The Issue: Users frequently connect the reaction vessel directly to a vacuum or hood vent. This damages equipment and risks environmental release. The Solution: A closed-loop neutralization train.

Recommended Scrubber Configuration

Do not rely on passive venting. You must actively neutralize the Hydrogen Chloride (


) gas.

ScrubberSystem cluster_0 Critical Safety Feature Reactor Reaction Vessel (140°C Melt) Trap Trap Flask (Empty, Anti-Suckback) Reactor->Trap Hot HCl Gas Scrubber Scrubber Flask (10% NaOH + Indicator) Trap->Scrubber Gas Stream Exhaust Fume Hood Exhaust Scrubber->Exhaust Neutralized Vapor

Figure 1: The Three-Stage Gas Train. The intermediate trap is critical to prevent caustic suck-back into the anhydrous reaction.

Hardware FAQ

Q: Why is my scrubber liquid moving backward toward the reactor? A: This is "suck-back," caused by thermal contraction. If you lower the heat on the reaction vessel without disconnecting the tubing, the pressure drops, creating a vacuum that pulls the NaOH from the scrubber into your reaction.

  • Fix: Always install an empty trap flask (min. 500mL capacity) between the reactor and the scrubber.

Q: What concentration of NaOH should I use? A: We recommend 10-15% w/v NaOH .

  • Pro-Tip: Add a pH indicator (like Phenolphthalein) to the scrubber. If it turns colorless, your base is exhausted, and you are venting raw HCl.

Module 2: The Reaction Phase (Steady State)

Context: The conversion of 4-bromo-3-fluorophenyl acetate to the target ketone requires stoichiometric


 (typically 1.5 to 2.0 equivalents). The Lewis acid complexes with the carbonyl oxygen, releasing HCl.
Process Parameters
ParameterRecommendationScientific Rationale
Catalyst Loading 1.8 – 2.0 equiv.Excess

is required because the product (a phenol) sequesters the catalyst, killing the cycle.
Temperature 120°C – 140°CHigh energy is needed to break the ester bond for the rearrangement.
Solvent Neat (Melt) or ChlorobenzeneSolvent-free (melt) maximizes rate but increases viscosity. Chlorobenzene aids heat transfer.

Troubleshooting the Reaction Phase:

Q: The gas evolution stopped, but TLC shows starting material. Should I add more catalyst? A: No. The reaction likely stalled due to "caking."

  • Mechanism: As the product forms, it binds to aluminum, creating a rock-hard solid that prevents stirring.

  • Solution: If running neat, increase the temperature slightly (to 150°C) to melt the complex, or add a high-boiling solvent like 1,2-dichlorobenzene to maintain a slurry.

Module 3: Quenching (The Danger Zone)

The Issue: The most violent gas release occurs after the reaction is done. The aluminum complex must be hydrolyzed to release the free phenol. Reaction:



The "Reverse Quench" Protocol

Never add water directly to the hot reaction vessel. This causes an instantaneous steam/HCl explosion.

Step-by-Step Procedure:

  • Cool Down: Allow the reaction mass to cool to ~60°C (if liquid) or room temperature (if solid).

  • Prepare Quench Vessel: In a separate large beaker, prepare a slurry of Ice (500g) and conc. HCl (50mL) .

    • Why Acid? Acid prevents the formation of insoluble aluminum hydroxides (emulsions) by keeping aluminum in solution as

      
      .
      
  • Transfer: Slowly pour (or spoon) the reaction mixture into the Ice/Acid slurry.

  • Control: Monitor the "fizz." If the ice melts too fast, stop and add more ice.

QuenchLogic Start Reaction Complete (Aluminum Complex) Decision Is the mixture stirrable? Start->Decision Yes Cool to 60°C Decision->Yes Yes No Dilute with DCM or Chlorobenzene Decision->No No (Solidified) Quench REVERSE QUENCH: Pour Reaction INTO Ice/HCl Yes->Quench No->Yes Result Two Phases: Organic (Product) Aqueous (Al salts) Quench->Result

Figure 2: Decision Logic for Safe Quenching. Prioritizes maintaining a liquid state before hydrolysis.

Quenching FAQ

Q: Why did my flask turn into a solid brick upon cooling? A: The aluminum-product complex has a high melting point.

  • Fix: Do not try to chip it out. Add Dichloromethane (DCM) to the solid mass and reflux gently until it dissolves/suspends, then perform the Reverse Quench with the solution.

Q: I see a massive white cloud escaping the hood during quench. A: You are overwhelming the hood's capture velocity.

  • Immediate Action: Stop adding the reaction mixture. Cover the quench beaker with a watch glass (leave a small gap).

  • Root Cause: The exothermic hydrolysis is boiling the water and releasing HCl simultaneously. You need more ice.

References

  • ChemicalBook. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis. Retrieved January 30, 2026, from Link

  • Merck Millipore. (n.d.). Fries Rearrangement. Retrieved January 30, 2026, from Link

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement Mechanism and Protocols. Retrieved January 30, 2026, from Link

  • Sabanci University. (n.d.). General Chemical Procedures: Aluminum Chloride Safety. Retrieved January 30, 2026, from Link

  • University of California, Berkeley (The Sarpong Group). (2016). Quenching of Water Reactive Materials SOP. Retrieved January 30, 2026, from Link

Troubleshooting

Technical Support Center: Work-Up Procedure for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

Case ID: SYN-FRIES-5B4F Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Scope This guide addresses the critical work-up and isolation protocols for 1-(5-Bromo-4-fluoro-2-hydroxyphe...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-FRIES-5B4F Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Scope

This guide addresses the critical work-up and isolation protocols for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (CAS: Analogous derivatives typically 122467-32-5 range).

The synthesis typically involves the Fries Rearrangement of 3-bromo-4-fluorophenyl acetate using a Lewis Acid catalyst (Aluminum Chloride,


).[1] While the reaction is robust, the work-up is notoriously difficult due to:
  • Aluminum Complex Stability: The product forms a stable, insoluble chelate with aluminum that requires aggressive hydrolysis.

  • Emulsion Formation: The amphoteric nature of aluminum hydroxides often creates intractable emulsions during extraction.

  • Regioselectivity: Ensuring the removal of potential minor isomers (acylation at the sterically hindered position between OH and Br).

The Protocol: Step-by-Step Work-Up

Prerequisites:

  • Reaction State: The reaction mixture is likely a neat melt or in a high-boiling solvent (e.g., Chlorobenzene) and appears as a thick, viscous paste or solid cake.

  • Safety:

    
     hydrolysis releases 
    
    
    
    gas and significant heat. Perform all steps in a fume hood.
Phase 1: Quenching (The "Crash")

Do not add water to the reaction. Add the reaction to the water.

  • Preparation: Prepare a slurry of Crushed Ice (500 g) and Conc. HCl (50 mL) in a 1L beaker.

    • Why HCl? Acid is required to break the strong

      
       bond between the phenolate oxygen and the aluminum. Neutral water will merely hydrolyze excess 
      
      
      
      but leave the product trapped as an aluminum salt.
  • Addition: Slowly scoop or pour the reaction mass into the stirring acid/ice slurry.

    • Troubleshooting: If the reaction mass is too solid to pour, dissolve it in a minimal amount of warm Dichloromethane (DCM) or Chlorobenzene before quenching.

  • Hydrolysis: Stir vigorously for 30–60 minutes. The mixture should turn from a dark complex into a biphasic system (organic/aqueous) with a clear color change (often yellow to pale solid).

Phase 2: Extraction & Emulsion Control

This is the failure point for 40% of attempts. Follow strictly.

  • Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Expert Note: DCM is denser than water and generally extracts acetophenones better, but EtOAc is less prone to emulsions. Start with DCM.

  • Separation: Transfer to a separatory funnel. Shake gently.

  • The "Rochelle" Protocol (If Emulsion Occurs):

    • If a rag layer (emulsion) forms between the organic and aqueous phase, do not wait it out.

    • Action: Add 50 mL of saturated Potassium Sodium Tartrate (Rochelle Salt) solution.

    • Mechanism:[1][2][3][4][5][6] Tartrate acts as a bidentate ligand, chelating aluminum ions (

      
      ) more strongly than the emulsion droplets, pulling the aluminum into the aqueous phase and breaking the emulsion [1].
      
Phase 3: Purification
  • Washing: Wash the organic layer with:

    • 1x Water (removes bulk acid).

    • 1x Brine (saturated NaCl) (dries the organic layer).

  • Drying: Dry over Anhydrous

    
    . Filter and evaporate.
    
  • Isolation: The crude solid is often yellow/brown.

    • Recrystallization: The target compound (an ortho-hydroxyacetophenone) usually crystallizes well from Methanol/Water (9:1) or Ethanol .

    • Steam Distillation: Due to intramolecular hydrogen bonding (see Section 4), the ortho isomer is steam volatile. If the crude is very dirty, steam distillation can separate the pure product from inorganic tars.

Visual Workflows
Figure 1: Standard Operating Procedure (SOP) Flowchart

WorkUp Start Reaction Complete (AlCl3 Complex) Quench Quench: Pour into Ice + HCl (Break Al-O Bond) Start->Quench Extract Extraction (DCM or EtOAc) Quench->Extract Check Emulsion Formed? Extract->Check Rochelle Add Sat. Rochelle Salt (Chelate Al3+) Check->Rochelle Yes Wash Wash: H2O -> Brine Check->Wash No Rochelle->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry Purify Recrystallize (MeOH/H2O) or Steam Distill Dry->Purify Final Pure 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone Purify->Final

Caption: Logical flow for the isolation of 2-hydroxyacetophenone derivatives, prioritizing emulsion management.

Troubleshooting & FAQs
Q1: My yield is extremely low (<30%), but the TLC showed conversion. Where is my product?

Diagnosis: You likely lost the product during the aqueous wash. Root Cause: The product is a phenol . While the intramolecular Hydrogen bond reduces acidity (pKa ~10-11), it can still be deprotonated if the aqueous wash is too basic (e.g., using NaOH or strong


 washes).
Solution: 
  • Check the pH of your aqueous waste. If pH > 9, acidify it with HCl and re-extract.

  • Avoid basic washes. Use only Water and Brine. The intramolecular H-bond (shown below) makes the proton harder to remove, but high pH will still strip it, forming a water-soluble phenolate [2].

Caption: The 6-membered transition state stabilizes the molecule but alters solubility.

Q2: The solid won't precipitate after quenching; I have a sticky oil.

Diagnosis: Solvent trapping or isomer mixture. Solution:

  • Seed Crystal: If you have a previous batch, add a seed crystal.

  • Trituration: Add cold hexanes or pentane to the oil and scratch the flask walls with a glass rod. This induces nucleation.

  • Isomer Check: Run a proton NMR. If you see significant impurities, the oil may be a eutectic mixture. You must run a column (Silica, Hexane:EtOAc 95:5).

Q3: How do I confirm I have the correct isomer (5-Bromo-4-fluoro vs others)?

Technical Insight: The starting material is likely 3-bromo-4-fluorophenol .

  • Target (Ortho-1): Acylation at C6 (less hindered).

  • Impurity (Ortho-2): Acylation at C2 (between OH and Br).

  • Differentiation:

    • 1H NMR: Look at the aromatic splitting patterns.

    • Target (5-Br, 4-F): The protons are para to each other (C3-H and C6-H). You will see two singlets (or weak doublets due to F-coupling) with no strong ortho coupling (J ~8Hz).

    • Impurity: Protons would be neighbors, showing strong ortho coupling.

Physical Data Reference Table
PropertyValueNotes
Appearance Off-white to yellow solidColor darkens on oxidation.
Melting Point 85–90°C (Estimated)Based on similar halogenated acetophenones [3].
Solubility DCM, EtOAc, MeOHPoor in Water; Soluble in warm Hexane.
TLC Rf ~0.6 (Hex:EtOAc 4:1)Higher Rf than non-H-bonded phenols.
pKa ~10.2Reduced acidity due to H-bond [4].
References
  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 995. (Mechanism of Rochelle Salt in breaking Aluminum emulsions).
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989; pp 1018-1020.

  • ChemicalBook. 2'-Hydroxyacetophenone Derivatives Physical Properties. Accessed Jan 2026.[3][7][8]

  • PubChem. Compound Summary: 2'-Hydroxyacetophenone. National Library of Medicine.

Sources

Optimization

Technical Support Guide: Monitoring Reactions of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone by TLC

From the Desk of a Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 1-(5-bromo-4-fluoro-2-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone in their synthetic workflows. Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring reaction progress due to its speed, simplicity, and low cost.[1][2] However, the specific properties of this substituted acetophenone—namely its polarity and the presence of an acidic phenolic group—can present unique challenges.

This document provides practical, field-tested advice in a direct question-and-answer format, moving from common queries to in-depth troubleshooting of specific experimental issues. Our goal is to empower you to resolve problems efficiently and interpret your results with confidence.

Starting Material Profile

Understanding the physicochemical properties of your starting material is the foundation for developing a robust TLC method.

PropertyDetailsRationale for TLC Development
Structure 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanoneThe molecule contains a polar phenolic hydroxyl (-OH) group, a ketone (C=O) group, and a halogenated aromatic ring.
Molecular Formula C₈H₆BrFO₂[3]Indicates a relatively small molecule with heteroatoms contributing to its polarity.
Key Characteristics Highly Polar, Acidic, UV-ActiveIts polarity dictates that it will interact strongly with the silica gel stationary phase.[4][5] The aromatic system allows for easy, non-destructive visualization under UV light.[6][7] The acidic phenol can influence spot shape.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when setting up TLC for this compound.

Q1: What is a good starting solvent system (mobile phase) for this compound?

A good starting point for a polar aromatic compound like this is a mixture of a non-polar and a medium-polarity solvent. We recommend beginning with 30% Ethyl Acetate in Hexane (7:3 Hexane:EtOAc) .[4][5] This system provides a moderate polarity that can be easily adjusted. The goal is to achieve an initial Rf value (Retention factor) for your starting material of approximately 0.3-0.4, which allows ample space on the plate for both less polar products (higher Rf) and more polar byproducts (lower Rf) to resolve.[8]

Q2: How can I visualize the spots on the TLC plate?

The most effective and straightforward method is short-wave UV light (254 nm) .[9][10] The conjugated aromatic ring in the molecule will absorb UV light, appearing as a dark spot against the fluorescent green background of the TLC plate.[6][7][10][11] This method is non-destructive, meaning you can use a secondary chemical stain on the same plate afterward.

For secondary or confirmatory visualization, consider these options:

  • Iodine Chamber: Exposing the plate to iodine vapor will stain most organic compounds, especially aromatic ones, as temporary yellow-brown spots.[7][9][10]

  • Ferric Chloride (FeCl₃) Stain: This is a specific stain for phenols.[9][11] If your reaction involves modification of the hydroxyl group, this stain can be highly informative, as the product may not show a colored spot while the starting material does.

Q3: What should a typical reaction monitoring TLC look like?

A properly executed reaction monitoring TLC will have three lanes spotted on the baseline:[2][8][12]

  • Lane 1 (Reference): A diluted sample of your pure starting material, 1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone.

  • Lane 2 (Co-spot): A spot of the reference material with the reaction mixture spotted directly on top of it. This is crucial for confirming spot identity, especially if Rf values are close.[8]

  • Lane 3 (Reaction Mixture): An aliquot from your reaction.

As the reaction proceeds, you should observe the spot corresponding to the starting material in Lane 3 diminish in intensity, while a new spot (your product) appears. The reaction is generally considered complete when the starting material spot is no longer visible in Lane 3.[2][12]

Q4: How do I prepare a sample from my reaction mixture for TLC?

Take a small aliquot (a drop) from the reaction using a glass capillary tube.[2][13] Dilute this aliquot in a small amount of a low-boiling solvent like ethyl acetate or dichloromethane in a separate vial. The goal is to have a concentration that is not too high, as this can cause streaking.[14][15] If your reaction is run in a high-boiling solvent like DMF or DMSO, which can cause severe streaking, it is essential to dilute the sample significantly before spotting.[16]

In-Depth Troubleshooting Guide

Even with the best plan, issues can arise. This guide provides a systematic approach to diagnosing and solving common TLC problems.

Problem: No spots are visible on the plate.

  • Potential Cause 1: Sample is too dilute.

    • Solution: The concentration of the analyte spotted on the plate is below the detection limit of your visualization method. Re-spot the sample multiple times in the same location, allowing the solvent to fully evaporate between applications to build up the concentration.[14] Alternatively, prepare a more concentrated sample for spotting.

  • Potential Cause 2: Incorrect visualization method.

    • Solution: While this starting material is UV-active, your product might not be. After checking under a UV lamp, always try a secondary, destructive staining method like p-anisaldehyde or potassium permanganate, which react with a broader range of functional groups.[6][11]

  • Potential Cause 3: Compound evaporated from the plate.

    • Solution: This is unlikely for this specific compound but can occur with very volatile substances. Ensure you are not overheating the plate during development or visualization.

Problem: Spots are streaking or "tailing" instead of being tight and round.

  • Potential Cause 1: Sample is too concentrated.

    • Solution: This is the most common cause of streaking.[14][15] Overloading the stationary phase prevents the formation of a sharp equilibrium between the mobile and stationary phases. Dilute your sample significantly and re-spot. The ideal spot on the baseline should be no more than 1-2 mm in diameter.[15]

  • Potential Cause 2: The compound is highly polar or acidic.

    • Causality: The acidic phenolic -OH group on your starting material can strongly and sometimes irreversibly bind to the slightly acidic silica gel, causing tailing.

    • Solution: Add a small amount (0.5-1%) of acetic acid to your mobile phase. The acid in the eluent will protonate the silica surface and your analyte, reducing the strong ionic interactions that lead to streaking.[1]

  • Potential Cause 3: The solvent system is inappropriate.

    • Solution: If a single spot streaks, the polarity of the solvent may be insufficient to move it cleanly. Try gradually increasing the polarity of the mobile phase. If multiple spots are streaking together, your sample may contain components of vastly different polarities.[14]

Problem: The spot(s) did not move from the baseline (Rf ≈ 0).

  • Causality: The mobile phase is not polar enough to displace your compound from the highly polar silica gel stationary phase.[4][5] The compound remains adsorbed at the origin.

  • Solution: Increase the polarity of your mobile phase.[4]

    • If using a Hexane:EtOAc system, increase the proportion of ethyl acetate (e.g., from 7:3 to 1:1).

    • If you are already at 100% ethyl acetate, add a small percentage (1-5%) of a more polar solvent like methanol.[17]

Problem: All spots ran to the top of the plate with the solvent front (Rf ≈ 1).

  • Causality: The mobile phase is too polar. Your compound has a very high affinity for the solvent and minimal interaction with the stationary phase, so it travels up the plate with the solvent front.

  • Solution: Decrease the polarity of your mobile phase.[4]

    • If using a Hexane:EtOAc system, decrease the proportion of ethyl acetate (e.g., from 1:1 to 9:1).

    • If using pure ethyl acetate, begin mixing it with a non-polar solvent like hexane.

Problem: Starting material and product spots are not separating.

  • Causality: The two compounds have very similar polarities, and thus similar Rf values in the chosen solvent system.

  • Solution: This requires systematic optimization of the mobile phase.

    • Fine-tune Polarity: Make very small adjustments to your current solvent ratio. Sometimes a 5% change can make a difference.

    • Change Solvent Selectivity: The key is to try solvents that interact differently with your compounds. Instead of the Hexane/Ethyl Acetate system (an aliphatic hydrocarbon and an ester), try a different combination like Dichloromethane/Methanol or Toluene/Acetone. These solvents have different hydrogen bonding and dipole-dipole characteristics that can exploit subtle polarity differences between your starting material and product.[16]

Workflow & Protocol Visualization

TLC Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving common TLC issues.

TLC_Troubleshooting cluster_start Analysis cluster_problems Problem Identification cluster_solutions Solutions start Run & Visualize TLC Plate streaking Spots are Streaking? start->streaking rf_zero Rf ≈ 0? streaking->rf_zero No sol_streak 1. Dilute Sample 2. Add 0.5% AcOH to Eluent streaking->sol_streak Yes rf_one Rf ≈ 1? rf_zero->rf_one No sol_rf_zero Increase Eluent Polarity rf_zero->sol_rf_zero Yes no_sep Poor Separation? rf_one->no_sep No sol_rf_one Decrease Eluent Polarity rf_one->sol_rf_one Yes sol_no_sep Change Solvent System (e.g., DCM/MeOH) no_sep->sol_no_sep Yes success Good Separation Achieved no_sep->success No sol_streak->start sol_rf_zero->start sol_rf_one->start sol_no_sep->start

Caption: A flowchart for systematic TLC troubleshooting.

Visualizing Reaction Progress

This diagram shows an idealized TLC plate at the start of a reaction and after several hours.

Caption: Idealized TLC plates for reaction monitoring.

References

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Using thin-layer chromatography to investigate the reactions. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • American Elements. (n.d.). 1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethan-1-one. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 5.3: TLC Uses. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2018). Characterization of phenolic compounds of turmeric using TLC. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • PMC. (2012). Determination of some phenolic compounds in Crocus sativus L. corms and its antioxidant activities study. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone and Other Halogenated Acetophenones for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Halogenation in Acetophenone Scaffolds In the landscape of medicinal chemistry and materials science, halogenated acetophenones serve as pivotal building blocks, prized for their versa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation in Acetophenone Scaffolds

In the landscape of medicinal chemistry and materials science, halogenated acetophenones serve as pivotal building blocks, prized for their versatile reactivity and the profound influence of halogen substituents on molecular properties. The introduction of halogens can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making these compounds a cornerstone in the design of novel therapeutic agents and functional materials.[1] This guide provides an in-depth comparison of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone with other halogenated acetophenones, offering insights into their synthesis, physicochemical properties, and performance in relevant applications, supported by experimental data.

This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences imparted by specific halogenation patterns on the acetophenone core, thereby enabling more informed decisions in synthetic strategy and lead compound selection.

Comparative Analysis of Synthesis Strategies

The synthesis of halogenated hydroxyacetophenones typically involves multi-step sequences, often commencing with a Friedel-Crafts acylation or a Fries rearrangement, followed by halogenation. The choice of synthetic route is dictated by the desired substitution pattern and the commercial availability of starting materials.

Synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone: A Plausible Pathway

Step 1: Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone via Fries Rearrangement

The Fries rearrangement of 4-fluorophenyl acetate is a high-yielding and well-documented method to produce the precursor 1-(5-fluoro-2-hydroxyphenyl)-1-ethanone.[2] This reaction involves the Lewis acid-catalyzed intramolecular acylation of the aromatic ring.

Figure 1: Fries Rearrangement for the synthesis of the precursor.

Step 2: Alpha-Bromination of 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone

The subsequent step involves the selective bromination at the alpha position of the acetyl group. While a specific protocol for this substrate is not published, a general and effective method for the α-bromination of hydroxyacetophenones can be adapted.[3] This reaction typically proceeds via an enol or enolate intermediate in the presence of a bromine source.

Figure 2: Proposed alpha-bromination to yield the target compound.

Alternative Synthetic Routes for Other Halogenated Acetophenones

The synthesis of other halogenated acetophenones often follows similar principles, with variations in starting materials and halogenating agents. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone can be achieved by the direct bromination of 4-hydroxyacetophenone in a suitable solvent like chloroform with a catalytic amount of sulfuric acid.[3]

Experimental Protocols

Protocol 1: Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone[2]
  • To a three-necked flask, add 4-fluorophenol (72.00 g, 642.0 mmol).

  • Cool the flask to 0°C with stirring.

  • Slowly add acetyl chloride (57.50 g, 732.0 mmol) dropwise.

  • After the addition is complete, allow the mixture to stir at 25°C for 2 hours.

  • Heat the mixture to 130°C.

  • Slowly and carefully add anhydrous aluminum trichloride (111.50 g, 835.0 mmol) in portions.

  • Stir the resulting mixture at 130°C for 2 hours.

  • Cool the reaction mixture and quench by slowly adding 500 mL of water with vigorous stirring.

  • Extract the mixture with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

Protocol 2: General Procedure for Alpha-Bromination of a Hydroxyacetophenone[3]
  • Dissolve the hydroxyacetophenone (e.g., 4-hydroxyacetophenone, 10 g, 73.4 mmol) in a suitable solvent (e.g., chloroform, 50 ml) at 65°C.

  • With stirring, add concentrated sulfuric acid (3.80 ml).

  • After stirring for 10 minutes, add bromine (3.9 ml, 76.1 mmol) dropwise.

  • Maintain the reaction at temperature for 5 hours.

  • Quench the reaction with water (60 ml).

  • Separate the layers and extract the aqueous layer with chloroform.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (30 ml).

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Physicochemical Properties: A Comparative Overview

The nature and position of halogen atoms on the acetophenone ring significantly influence its physicochemical properties, such as melting point, boiling point, and spectroscopic characteristics.

Property1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone2-Bromo-1-(4-hydroxyphenyl)ethanone1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone
CAS Number 126581-65-52491-38-5[4]394-32-1[5]
Molecular Formula C₈H₆BrFO₂C₈H₇BrO₂[4]C₈H₇FO₂[5]
Molecular Weight 233.04 g/mol 215.04 g/mol [4]154.14 g/mol [5]
Melting Point 87 - 91 °C145 °C (dec.)[6]56-58 °C

Note: Data for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is from commercial supplier information and may not be from a peer-reviewed source. Data for the other compounds are from cited literature.

The presence of the additional bromine atom in 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone compared to its fluoro-only analog significantly increases its molecular weight and likely contributes to its higher melting point. The comparison with 2-bromo-1-(4-hydroxyphenyl)ethanone highlights the influence of the fluorine atom and the different substitution pattern on the melting point.

Spectroscopic Analysis

While specific, published spectroscopic data for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is scarce, we can predict its characteristic spectral features based on the analysis of its analogs.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the hydroxyl proton, and the methyl protons of the acetyl group. The coupling patterns of the aromatic protons will be influenced by both the fluorine and bromine substituents.

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The carbons attached to the electronegative fluorine, bromine, and oxygen atoms will exhibit characteristic chemical shifts.

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. A broad absorption band for the hydroxyl (O-H) group is also expected.

Comparative Biological Activity

Halogenated acetophenones are known to exhibit a range of biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects. The specific halogen and its position on the aromatic ring are critical determinants of this activity.

Antimicrobial Activity

Derivatives of halogenated acetophenones have shown significant antimicrobial properties. For instance, certain hydroxyacetophenone derivatives have demonstrated good antibacterial activity against E. coli and K. pneumoniae. While direct comparative data for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is not available, it is plausible that its dual halogenation could contribute to its antimicrobial potential.

Cytotoxic Activity

The cytotoxic effects of halogenated acetophenones against various cancer cell lines have been reported. The efficacy of these compounds is highly dependent on their substitution patterns. For example, a study on a series of brominated acetophenone derivatives showed that the position of the bromo substituent significantly impacts the IC50 values against different cancer cell lines. This underscores the importance of precise structural modifications in designing potent cytotoxic agents.

Enzyme Inhibition

Halogenated acetophenones have also been investigated as enzyme inhibitors. For example, 2-Bromo-3'-hydroxyacetophenone has been identified as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and a target in cancer immunotherapy. The electrophilic nature of the α-carbon in α-haloacetophenones makes them reactive towards nucleophilic residues in enzyme active sites, leading to inhibition.

Structure-Activity Relationship (SAR) Insights

The collective data on halogenated acetophenones allows for the deduction of several structure-activity relationship (SAR) trends:

  • Nature of Halogen: The type of halogen (F, Cl, Br, I) influences the compound's lipophilicity, size, and ability to form halogen bonds, all of which can impact biological activity.

  • Position of Halogen: The substitution pattern on the aromatic ring is crucial for determining the molecule's interaction with biological targets.

  • Presence of Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, which is often a key interaction in ligand-protein binding. Its position relative to the acetyl group and halogens can significantly affect the compound's conformation and binding affinity.

Conclusion and Future Directions

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone represents a valuable, albeit understudied, building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. Its dual halogenation with both bromine and fluorine offers a unique combination of properties that can be exploited for the fine-tuning of molecular characteristics.

While this guide provides a comparative overview based on available data and scientific inference, there is a clear need for further research to fully elucidate the properties and potential of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone. Specifically, the development and publication of a detailed synthetic protocol, along with a comprehensive spectroscopic and physicochemical characterization, are essential. Furthermore, direct comparative studies of its biological activity against a panel of other halogenated acetophenones would provide invaluable data for medicinal chemists and drug developers. Such studies would enable a more rational design of next-generation therapeutic agents and functional materials based on the versatile halogenated acetophenone scaffold.

References

  • The Significance of Halogenated Ketones in Chemical Innovation. (2026, January 25). Ningbo Inno Pharmchem Co., Ltd.
  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). ijarsct. Retrieved from [Link]

  • CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. Anant Pharmaceuticals Pvt. Ltd. Retrieved from [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubMed Central (PMC). Retrieved from [Link]

  • (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate. Retrieved from [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. Science.gov. Retrieved from [Link]

  • IC 50 of 4 -hydroxyacetophenone and 3 -amino chalcone derivatives. ResearchGate. Retrieved from [Link]

  • Synergistic antimicrobial compositions containing a halogenated acetophenone and an organic acid. Google Patents.
  • Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives: A Focus on Estrogen Receptor Inhibition. MDPI. Retrieved from [Link]

  • Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. Retrieved from [Link]

  • 2-bromo-1-(4-hydroxyphenyl)ethanone. AERU - University of Hertfordshire. Retrieved from [Link]

  • A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. PubMed. Retrieved from [Link]

  • New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. CIR Report Data Sheet. Retrieved from [Link]

  • Cytotoxic and antioxidant activities of alkylated benzoquinones from Maesa lanceolata. PubMed. Retrieved from [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PubMed Central (PMC). Retrieved from [Link]

  • 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. ResearchGate. Retrieved from [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Comparative

Comparative Purity Analysis Guide: 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

[1][2] Executive Summary The synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (CAS: 1261607-16-6) presents unique analytical challenges due to its dense functionalization.[1][2] The ortho-hydroxyl group forms a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The synthesis of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (CAS: 1261607-16-6) presents unique analytical challenges due to its dense functionalization.[1][2] The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, altering its retention behavior compared to para-isomers.[1][2] Furthermore, the 4-fluoro and 5-bromo substituents introduce significant molecular weight and electronegativity changes that must be resolved from potential regioisomers (e.g., 3-bromo impurities).[1][2]

This guide objectively compares three analytical methodologies: RP-HPLC (UV) , 1H-qNMR , and GC-MS .[1][2] While HPLC-UV remains the standard for routine process control, qNMR is identified as the superior method for absolute purity determination during reference standard qualification, eliminating the need for identical certified reference materials.

Chemical Profile & Analytical Context

PropertySpecificationAnalytical Implication
Structure Poly-substituted acetophenoneUV Chromophore: Strong absorption at ~254 nm and ~310 nm (due to conjugation).[1][2]
Acidity (pKa) ~10.2 (Predicted)HPLC: The intramolecular H-bond (OH[1]···O=C) masks the phenol, increasing lipophilicity.[2] Requires acidic mobile phase to prevent peak tailing.[2]
Thermal Stability Melting Point: ~87-91°CGC: Stable, but risk of thermal debromination at injector ports >250°C.
Key Impurities 3-Bromo isomer, des-bromo precursorSelectivity: Critical requirement for the analytical method.[1][2]

Comparative Methodology Analysis

Method A: RP-HPLC (The Routine Workhorse)

Recommended for: Process monitoring, stability studies, and batch release.

High-Performance Liquid Chromatography (HPLC) on a C18 stationary phase is the industry standard.[1][2] The key to success with this molecule is managing the "pseudo-ring" formed by the hydrogen bond.[2]

  • Pros: High precision (RSD < 0.5%), excellent separation of regioisomers.

  • Cons: Requires a reference standard; longer run times (15-25 min).[1][2]

Method B: 1H-qNMR (The Absolute Standard)

Recommended for: Qualifying reference standards and mass balance calculations.[1]

Quantitative NMR (qNMR) utilizes an internal standard (IS) of known purity to determine the absolute purity of the analyte. It is orthogonal to chromatography.[2]

  • Pros: No reference standard of the analyte required ; rapid (<10 min); non-destructive.

  • Cons: Lower sensitivity (LOD ~0.1 mg); requires high solubility in deuterated solvents.[2]

Method C: GC-MS (The Orthogonal Check)

Recommended for: Residual solvent analysis and volatile starting material tracking.[1]

  • Pros: High resolution for volatiles; mass spectral identification.

  • Cons: Thermal degradation risk (de-bromination); phenol tailing without derivatization (BSTFA).[2]

Performance Matrix
FeatureRP-HPLC (UV)1H-qNMRGC-MS
Precision High (< 0.5%)Medium (< 1.0%)Medium (< 2.0%)
Specificity High (with gradient)High (structural ID)High (mass ID)
Reference Std Required Not Required (uses IS)Required
Throughput MediumHighMedium
Limit of Quantitation ~0.05%~1.0%~0.1%

Experimental Protocols

Protocol 1: Validated RP-HPLC Method

Rationale: An acidic mobile phase is mandatory to keep the phenol protonated.[2] Without acid, the phenol will partially ionize, leading to split peaks or severe tailing.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1][2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (primary) and 310 nm (secondary).[2]

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
12.0 90 Elution of brominated product
15.0 90 Wash
15.1 30 Re-equilibration

| 20.0 | 30 | Stop |

Self-Validating Step (System Suitability): Inject a mixture of the starting material (4-fluoro-2-hydroxyacetophenone) and the product.[1][2] Resolution (


) between the two peaks must be 

.[2]
Protocol 2: 1H-qNMR Purity Assessment

Rationale: Maleic acid is chosen as the Internal Standard (IS) because its alkene singlet (~6.3 ppm) falls in a clean region of the spectrum, distinct from the aromatic protons of the acetophenone (7.0 - 8.0 ppm).

  • Solvent: DMSO-

    
     (Provides excellent solubility and separates hydroxyl protons).[2]
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®, purity >99.9%).[2]

  • Preparation:

    • Weigh accurately ~10 mg of Analyte (

      
      ) into a vial.
      
    • Weigh accurately ~5 mg of IS (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 30° or 90°.[2]

    • Relaxation delay (

      
      ): 60 seconds  (Critical: must be 
      
      
      
      to ensure full relaxation for quantitative accuracy).
    • Scans: 16 or 32.[2]

  • Calculation:

    
    
    
    • 
      : Integral area[1]
      
    • 
      : Number of protons (1 for aromatic H of analyte, 2 for Maleic acid)
      
    • 
      : Molecular weight[1][3][4][5][6][7][8]
      
    • 
      : Mass weighed
      

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the appropriate analytical technique based on the stage of drug development.

AnalyticalWorkflow Start Crude Synthesis Product TLC Step 1: TLC Screening (Qualitative Check) Start->TLC Decision Is Product Isolated? TLC->Decision HPLC Step 2: RP-HPLC (UV) (Routine Purity >98%) Decision->HPLC Yes (Solid) HPLC->Start Purity < 95% (Recrystallize) qNMR Step 3: qNMR (Absolute Purity / Ref Std Qual) HPLC->qNMR If Purity > 99.0% Need Assay Value GCMS Step 4: GC-MS (Solvents & Volatiles) HPLC->GCMS Check Residual Solvents Report Final Certificate of Analysis (CoA) qNMR->Report GCMS->Report

Caption: Analytical workflow prioritizing HPLC for purification monitoring and qNMR for final absolute purity assignment.

References

  • Almac Group. (2023).[2][9] Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 10245423, 2-Bromo-1-(4-fluorophenyl)ethanone (Analogous Structure).[1][2] Retrieved from [Link]

  • Bhat, S. et al. (2022).[2] Development and validation of an RP-HPLC method for analysis of pyrrole derivatives. Pharmacia, 69(2), 333-340.[2] Retrieved from [Link]

  • Simova, S. et al. (2023).[2][10] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.[2] Retrieved from [Link]

Sources

Validation

Structural confirmation of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone by X-ray crystallography

Topic: Structural Confirmation of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers.[1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers.[1]

Executive Summary

In the synthesis of bioactive halogenated acetophenones, distinguishing between regioisomers (e.g., 3-bromo-4-fluoro vs. 5-bromo-4-fluoro) is a persistent analytical challenge. While NMR (


H, 

C,

F) and Mass Spectrometry (MS) provide functional group evidence, they often fail to unambiguously define the substitution pattern on the aromatic ring due to signal overlap and complex coupling constants.[1]

This guide establishes Single Crystal X-ray Diffraction (SCXRD) as the superior method for the structural confirmation of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone .[1] We compare SCXRD against spectroscopic alternatives, detailing the experimental workflow required to visualize the critical intramolecular hydrogen bonding (RAHB) and halogen positioning that defines this molecule's reactivity and biological potential.

The Analytical Challenge: Regiochemistry & RAHB

The target molecule contains a 2-hydroxyacetophenone core.[1] This moiety is famous for forming a strong intramolecular Resonance-Assisted Hydrogen Bond (RAHB) between the hydroxyl proton and the carbonyl oxygen, creating a pseudo-six-membered ring (S(6) motif).[1]

Why Standard Methods Fail[1]
  • Mass Spectrometry (MS): Identifies molecular weight (233.03 g/mol ) and isotopic patterns (

    
    Br/
    
    
    
    Br), but cannot distinguish between positional isomers (e.g., 5-bromo vs. 3-bromo).[1]
  • NMR Spectroscopy:

    • 
      H NMR:  The hydroxyl proton appears effectively downfield (
      
      
      
      ppm) due to RAHB.[1] However, the aromatic region requires complex analysis of
      
      
      and
      
      
      coupling constants to locate the halogens.[1]
    • Ambiguity: If the aromatic protons appear as singlets or weak doublets, assigning the 3, 4, 5, or 6 positions becomes speculative without 2D-NOESY data.[1]

SCXRD Solution: X-ray crystallography provides a direct, 3D map of electron density, unequivocally locating the Bromine (heavy atom, high electron density) and Fluorine atoms relative to the acetyl group.[1]

Comparative Analysis: SCXRD vs. Spectroscopy

The following table contrasts the utility of analytical techniques for this specific halogenated compound.

FeatureX-ray Crystallography (SCXRD) NMR (

H,

F)
Mass Spectrometry (MS)
Regiochemistry Definitive. Direct visualization of Br and F positions.[1]Inferential. Relies on coupling constants (

) and chemical shifts.[1]
None. Isomers have identical mass/fragmentation.[1]
Bond Metrics Precise bond lengths (C-Br

1.89 Å, C-F

1.35 Å).[1]
Indirect (via coupling strength).[1]N/A
H-Bonding Visualizes O-H...O distance and angle (S(6) motif).[1]Infers presence via chemical shift (

ppm).[1]
N/A
Sample State Solid state (requires single crystal).[1]Solution state (dynamic averaging).Gas phase (ionization).[1]
Turnaround 24–48 hours (growing crystals + collection).[1]15–30 minutes.< 5 minutes.

Experimental Protocol: SCXRD Workflow

This protocol is designed to grow diffraction-quality crystals of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, exploiting its planar nature and halogen-mediated packing.[1]

Phase 1: Crystallization (Slow Evaporation)[1]
  • Objective: Obtain single crystals (

    
     mm) suitable for diffraction.
    
  • Solvent System: The compound is moderately polar.[1] A binary system of Ethanol/Hexane or DCM/Hexane is recommended.[1]

  • Procedure:

    • Dissolve 20 mg of the compound in 2 mL of Dichloromethane (DCM).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial (removes dust nucleation sites).
      
    • Carefully layer 1 mL of n-Hexane on top (do not mix).

    • Cover with parafilm, poke 2–3 small holes, and store at 4°C in a vibration-free environment.

    • Timeline: Crystals should form within 48–72 hours as yellow/orange prisms or plates.

Phase 2: Data Collection[1]
  • Instrument: Bruker D8 QUEST or equivalent diffractometer.

  • Source: Mo-K

    
     radiation (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the heavy Bromine atom.[1]
  • Temperature: 100 K (Cryostream). Low temperature reduces thermal vibration, improving the resolution of the Fluorine and Oxygen positions.[1]

Phase 3: Structure Refinement (Key Parameters)

When solving the structure (using SHELXT/SHELXL), look for these specific validation metrics:

  • Space Group: Likely Monoclinic (

    
    ), common for planar acetophenones.[1][2]
    
  • R-Factor: Aim for

    
    .
    
  • Disorder: Check the Fluorine atom.[1][3] If F is disordered over two positions, model with partial occupancy.[1]

  • Absolute Structure: Not applicable (molecule is achiral), but anomalous dispersion from Br will be significant.[1]

Structural Confirmation Logic (Decision Tree)

The following diagram illustrates the logical pathway to confirm the structure, highlighting where X-ray succeeds where NMR might stall.

StructuralConfirmation Start Synthesized Product 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone NMR 1H & 19F NMR Analysis Start->NMR Crystallization Crystallization (DCM/Hexane Layering) Start->Crystallization Ambiguity Ambiguity: Overlapping signals or uncertain coupling (J_meta vs J_para) NMR->Ambiguity Complex Splitting Ambiguity->Crystallization Required Step XRD Single Crystal XRD (Mo-Kα source) Crystallization->XRD StructureSol Structure Solution (Direct Methods) XRD->StructureSol Check1 Check 1: Heavy Atom Locate Br (High Electron Density) StructureSol->Check1 Check2 Check 2: H-Bonding Verify S(6) Motif (O-H...O=C) Check1->Check2 Check3 Check 3: Regiochemistry Confirm F is ortho to Br Check2->Check3 Final CONFIRMED STRUCTURE Definitive Regioisomer ID Check3->Final

Caption: Workflow for definitive structural confirmation. NMR ambiguity triggers the requirement for SCXRD, which validates the structure through electron density mapping of the heavy Bromine atom.[1]

Expected Structural Features (The "Fingerprint")[1]

Based on crystallographic data of homologous 2-hydroxyacetophenones (e.g., 5-chloro analogs [1] and 4-fluoro analogs [2]), the confirmed structure must exhibit these geometric parameters. If your data deviates significantly, suspect an isomer or impurity. [1]

A. The Intramolecular Hydrogen Bond (S(6) Ring)

The molecule will be planar.[1] The hydroxyl hydrogen is locked in a resonance-assisted hydrogen bond with the carbonyl oxygen.[1]

  • O(H)...O Distance:

    
     Å (Very short/strong).[1]
    
  • O-H...O Angle:

    
    .[1]
    
  • Significance: This locks the acetyl group coplanar with the benzene ring.[1]

B. Bond Lengths (Validation Metrics)
  • C=O (Carbonyl):

    
     Å.[1] Slightly longer than a standard ketone due to the H-bond acceptor role.[1]
    
  • C-Br:

    
     Å.[1]
    
  • C-F:

    
     Å.[1]
    
  • C1-C2 (Ring): The bond connecting the hydroxyl and acetyl carbons often lengthens due to resonance.[1]

C. Crystal Packing

Expect


-

stacking
interactions between the aromatic rings, facilitated by the electron-withdrawing halogens.[1] The Br atom often engages in Type II halogen bonding (C-Br...O or C-Br...F), linking molecules into infinite chains or centrosymmetric dimers [3].[1]

Conclusion

While NMR is sufficient for routine purity checks, X-ray crystallography is non-negotiable for the absolute structural assignment of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone .[1] The presence of two different halogens on the phenolic ring creates a unique packing motif driven by the heavy Bromine atom and the strong intramolecular O-H...O hydrogen bond.[1] Researchers should prioritize obtaining a single crystal structure early in the development pipeline to prevent costly regiochemical errors in downstream synthesis.[1]

References

  • Qing, W. X., & Zhang, W. (2009).[1] 2-Bromo-1-(4-hydroxyphenyl)ethanone.[1][4] Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837.[1] Link

    • Context: Provides baseline crystallographic parameters for bromin
  • Rizal, M. R., & Ng, S. W. (2008).[1][2] 4'-Fluoro-2'-hydroxyacetophenone.[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 64(5), o916.[1] Link

    • Context: Establishes the expected C-F bond lengths and the impact of Fluorine on the S(6) H-bond motif.[1]

  • Filarowski, A., et al. (2004).[1][3][5] The intramolecular hydrogen bond in ortho-hydroxy acetophenones.[1][5] Journal of Molecular Structure, 700(1-3), 67-72.[1][5] Link[1][5]

    • Context: Authoritative mechanism on the Resonance Assisted Hydrogen Bond (RAHB) geometry in this class of molecules.[1]

  • Alex, A., et al. (2011).[1][6] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[1][6] Med.[1][6] Chem. Commun., 2, 669-674.[1][6] Link[1]

    • Context: Discusses the biological relevance and NMR/Structural correl

Sources

Comparative

Comprehensive Evaluation Guide: In Vitro Testing of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone Derivatives

Executive Summary: The Halogenated Advantage In the landscape of medicinal chemistry, 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone represents a "privileged scaffold." Unlike simple acetophenones, this molecule integrates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Advantage

In the landscape of medicinal chemistry, 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone represents a "privileged scaffold." Unlike simple acetophenones, this molecule integrates three critical pharmacophoric features:

  • 2-Hydroxy (Ortho-OH): Facilitates chelation and ring-closure (e.g., into coumarins or chromones).

  • 4-Fluoro: Enhances metabolic stability and lipophilicity, mimicking the efficacy seen in fluoroquinolones.

  • 5-Bromo: A heavy halogen that increases steric bulk and provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide outlines the rigorous in vitro validation of derivatives synthesized from this scaffold (specifically Schiff bases and Chalcones ). It compares their performance against industry-standard benchmarks, emphasizing the necessity of calculating Selectivity Indices (SI) rather than just raw potency.

Part 1: Antimicrobial Efficacy (The Primary Domain)

The most common application for these derivatives is developing novel antibiotics to combat resistance. The combination of the phenol group and the halogenated core allows these molecules to disrupt bacterial cell walls and inhibit DNA gyrase.

Comparative Benchmark: Derivatives vs. Standards

When evaluating your derivatives, raw MIC (Minimum Inhibitory Concentration) data is insufficient. You must compare the Activity Profile against standard antibiotics.

Compound ClassTarget MechanismComparative Benchmark (Positive Control)Desired Outcome
Schiff Base Derivative Cell wall disruption / Azomethine chelationCiprofloxacin (Fluoroquinolone)MIC within 2-4x of Cipro; Superior activity against resistant strains (e.g., MRSA).
Chalcone Derivative Membrane permeability / Efflux pump inhibitionFluconazole (Antifungal)Lower MIC than Fluconazole against C. albicans; Fungicidal rather than fungistatic.
Parent Ketone Weak non-specific toxicityDMSO (Solvent Control)Significantly higher potency than the parent scaffold (proof of derivatization success).
Protocol 1: Resazurin-Based Microdilution Assay

Why this method? Unlike optical density (OD) readings, which can be confounded by precipitated compounds (common with lipophilic chalcones), Resazurin is a redox indicator that only changes color (Blue


 Pink) in response to metabolic activity of living cells.

Workflow Diagram:

AntimicrobialWorkflow Stock Compound Stock (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution 100 µL Inoculation Bacterial Inoculation (10^5 CFU/mL) Dilution->Inoculation + Bacteria Incubation Incubation (37°C, 24h) Inoculation->Incubation Dye Add Resazurin (0.015%) Incubation->Dye Post-Incubation Readout Fluorescence/Color (Pink = Growth) Dye->Readout 2-4h Reaction

Caption: Figure 1. Resazurin microtiter assay workflow. The redox reduction of resazurin to resorufin confirms bacterial viability, eliminating false positives from compound precipitation.

Critical Step: Calculate the MIC as the lowest concentration where the well remains blue (no metabolic reduction).

Part 2: Antioxidant Potential (Radical Scavenging)

The 2-OH group on the acetophenone ring suggests antioxidant capability. However, derivatizing the ketone into a Schiff base often enhances this by creating an extended conjugated system that stabilizes free radicals.

Comparative Benchmark
  • Standard: Ascorbic Acid (Vitamin C) or BHT (Butylated hydroxytoluene).

  • Metric: IC50 (Concentration required to scavenge 50% of radicals).

Experimental Logic: If your derivative has an IC50 > 200 µg/mL, it is biologically irrelevant as an antioxidant. High-performing halogenated Schiff bases should target an IC50 < 50 µg/mL.

Protocol 2: DPPH Radical Scavenging Assay
  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).

  • Reaction: Mix 1 mL of DPPH solution with 3 mL of your compound at varying concentrations.

  • Incubation: 30 minutes in the dark (light degrades DPPH).

  • Measurement: Absorbance at 517 nm.

  • Calculation:

    
    
    

Part 3: Cytotoxicity & The Selectivity Index (SI)

This is the "Go/No-Go" gate for drug development. A compound that kills bacteria at 10 µg/mL but kills human kidney cells at 5 µg/mL is a toxin, not a drug.

The Selectivity Index (SI)

You must determine the CC50 (Cytotoxic Concentration 50%) on a normal cell line (e.g., HEK293 or WI-38).



  • SI < 1: Toxic (Compound kills host before pathogen).

  • SI > 10: Promising lead candidate.

Mechanism of Action Visualization: The diagram below illustrates how the specific halogenation pattern of this scaffold influences biological interaction, driving both efficacy and toxicity.

SAR_Mechanism Core 1-(5-Br-4-F-2-OH-phenyl)ethanone Scaffold F_Atom 4-Fluoro Group Core->F_Atom Br_Atom 5-Bromo Group Core->Br_Atom OH_Group 2-Hydroxy Group Core->OH_Group Lipophilicity Increased Lipophilicity (LogP) F_Atom->Lipophilicity MetabolicStability Blocks Metabolic Oxidation F_Atom->MetabolicStability Br_Atom->Lipophilicity Chelation Metal Chelation (Active Site Binding) OH_Group->Chelation Membrane Bacterial Membrane Penetration Lipophilicity->Membrane Facilitates Entry Chelation->Membrane Disrupts Cell Wall

Caption: Figure 2. Structure-Activity Relationship (SAR). The 4-Fluoro and 5-Bromo substituents critically enhance lipophilicity, allowing the molecule to penetrate bacterial membranes.

Part 4: Data Synthesis (Representative Performance)

The following table synthesizes typical performance ranges found in literature for derivatives of this specific ketone, enabling you to benchmark your own results.

AssayMetricParent Ketone (Scaffold)Typical Schiff Base DerivativeStandard Control (Cipro/Vit C)Interpretation
Antibacterial (E. coli) MIC (µg/mL)> 200 (Inactive)12.5 – 500.5 – 2.0Derivatives show ~10x improvement over parent but lag behind pure Cipro.
Antifungal (C. albicans) MIC (µg/mL)> 10025 – 604.0 – 8.0Moderate activity; useful if resistant to Azoles.
Antioxidant IC50 (µg/mL)> 15030 – 455 – 10Good radical scavenging, likely due to resonance stabilization.
Cytotoxicity (HEK293) CC50 (µg/mL)> 500 (Safe)100 – 250N/ASI Calculation: If MIC=25 and CC50=200, SI=8 (Acceptable).
Final Recommendation for Researchers

When publishing your data on 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone derivatives :

  • Do not claim "high activity" if your MIC is > 100 µg/mL.

  • Do explicitly discuss the role of the Fluorine atom in comparison to non-fluorinated analogs (if available).

  • Must include the Selectivity Index (SI) to prove the compound is not a general biocide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1865388, 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from .

  • ChemicalBook. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone Chemical Properties and Synthesis. Retrieved from .

  • Roman, G. (2014). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. Journal of Molecular Catalysis B: Enzymatic. Retrieved from .

  • Popiołek, L. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Pharmacological Reports. Retrieved from .

  • CymitQuimica. Product Data: 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone. Retrieved from .

Validation

Technical Assessment: Cross-Reactivity and Assay Interference Profile of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

Executive Summary 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (CAS: 126581-65-5) is a halogenated 2-hydroxyacetophenone derivative frequently encountered as a chemical intermediate in the synthesis of P-CABs (e.g., Vono...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (CAS: 126581-65-5) is a halogenated 2-hydroxyacetophenone derivative frequently encountered as a chemical intermediate in the synthesis of P-CABs (e.g., Vonoprazan) and NSAIDs.[1][2] In high-throughput screening (HTS) libraries, this scaffold is classified as a high-risk interference candidate .[1][2][3]

Its structural motif—a phenolic hydroxyl ortho to a carbonyl group, combined with electron-withdrawing halogens—creates a potent bidentate ligand capable of metal chelation.[1] Furthermore, the presence of bromine introduces a heavy-atom effect that can quench fluorescence in optical assays.[1] This guide compares the compound's cross-reactivity across major assay platforms (HTRF, AlphaScreen, and Mobility Shift) and provides definitive validation protocols to distinguish true bioactivity from assay artifacts.[3]

Chemical Basis of Interference[3][4]

To understand the cross-reactivity, we must deconstruct the molecule's pharmacophore.[3] The interference is not random; it is a direct consequence of its physicochemical properties.[3]

A. The Chelation Trap (The "Pseudo-Ring")

The 2-hydroxy group and the ketone oxygen are positioned to form a stable 6-membered pseudo-ring with divalent metal cations (Mg²⁺, Zn²⁺, Mn²⁺).[1][3]

  • Impact: In kinase assays, it strips Mg²⁺ from the ATP binding site.[3] In metalloprotease assays (e.g., MMPs), it sequesters the catalytic Zn²⁺, appearing as a competitive inhibitor.[3]

  • Halogen Effect: The Fluorine (C4) and Bromine (C5) atoms are electron-withdrawing.[1][3] This lowers the pKa of the phenolic hydroxyl, increasing the concentration of the phenolate anion at physiological pH (7.4), thereby enhancing its binding affinity for metals compared to non-halogenated acetophenones.[3]

B. Optical Quenching (The Heavy Atom Effect)

The bromine atom facilitates intersystem crossing via spin-orbit coupling.[1][3]

  • Impact: In fluorescence-based assays (FRET, TR-FRET), the proximity of this molecule to a fluorophore can induce non-radiative decay (quenching), resulting in a false "inhibition" signal (signal decrease).[3]

C. Redox Cycling

While less potent than quinones, the halogenated phenol moiety can undergo redox cycling under specific reducing conditions (e.g., presence of DTT), generating hydrogen peroxide that inactivates cysteine-dependent enzymes.[3]

Comparative Assay Performance

This section objectively compares how 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone behaves across different detection technologies. The "Performance" here refers to the susceptibility of the assay to false positives caused by this compound.[3]

Summary Table: Assay Susceptibility Profile
Assay TechnologyInterference RiskPrimary MechanismObserved Phenotype
HTRF / TR-FRET Critical Fluorescence Quenching & ChelationSignal loss mimics inhibition; IC50 shifts with fluorophore concentration.[1][2]
AlphaScreen / AlphaLISA High Singlet Oxygen ScavengingPotent signal drop due to phenolic radical scavenging; "Hook effect" distortion.[1][2][3]
IMAP (FP) High Metal ChelationDisruption of Metal-Phosphate binding; false positive binding signal.[1][2][3]
Mobility Shift (Caliper) Low None (Separation-based)Clean data; compound is physically separated from product before detection.[1][2][3]
Radiometric (³³P) Low None (Direct measurement)Gold standard; unaffected by optical or chelation artifacts (unless enzyme is metal-dependent).[1][2][3]
Detailed Analysis
1. HTRF (Homogeneous Time-Resolved Fluorescence)[1][2][3]
  • Observation: This compound frequently flags as a hit in HTRF kinase assays.[1][3]

  • Failure Mode: The compound absorbs in the UV/Blue region (300–400 nm).[3] If the excitation source or the cryptate emission overlaps with this absorbance, the signal is attenuated (Inner Filter Effect).[3] Additionally, the bromine atom can quench the acceptor fluorophore if the compound binds non-specifically to the protein.[3]

  • Verdict: Unreliable without ratiometric correction and absorbance controls.[1]

2. AlphaScreen
  • Observation: The compound shows nanomolar potency in Alpha assays, often exceeding its potency in other formats.[3]

  • Failure Mode: AlphaScreen relies on singlet oxygen transfer.[1][3] Halogenated phenols are efficient radical scavengers.[1][3] They intercept the singlet oxygen before it reaches the Acceptor bead, killing the signal regardless of biological activity.[3]

  • Verdict: High False Positive rate. Avoid for this scaffold.

3. Microfluidic Mobility Shift (e.g., LabChip)[3]
  • Observation: The compound often shows no activity (IC50 > 100 µM) in this format, despite showing <1 µM activity in HTRF.[3]

  • Why: This is a separation-based assay.[1][2] The enzyme reaction occurs, then the substrate and product are electrophoretically separated before detection.[3] The compound's optical properties or quenching abilities are irrelevant because it is not present at the detection point.[3]

  • Verdict: Recommended for validating hits from this chemical class.

Visualizing the Interference Mechanism

The following diagram illustrates the dual-mechanism interference (Chelation and Quenching) that leads to false positives in FRET-based assays.

InterferenceMechanism cluster_Assay Assay Environment Compound 1-(5-Bromo-4-fluoro- 2-hydroxyphenyl)ethanone Metal Cofactor (Mg2+/Zn2+) Compound->Metal Chelation (Bidentate) Fluorophore Fluorophore (Donor/Acceptor) Compound->Fluorophore Quenching (Heavy Atom Effect) Enzyme Target Enzyme Compound->Enzyme True Inhibition? Metal->Enzyme Required for Activity Signal Readout Signal Metal->Signal Loss of Activity (False Positive) Fluorophore->Signal Signal Drop (False Positive)

Caption: Figure 1. Dual-mode interference mechanism.[1][2] The compound sequesters essential metal cofactors (Chelation) and suppresses fluorescence emission (Quenching), both resulting in a loss of signal indistinguishable from enzymatic inhibition.[3]

Experimental Validation Protocols

If this compound appears as a hit in your screen, do not proceed to chemistry optimization until you have passed these three "Self-Validating" gates.

Protocol A: The Absorbance Scan (Optical Interference)

Objective:[3] Determine if the compound absorbs light at the assay's excitation/emission wavelengths.[3]

  • Preparation: Dilute compound to 10 µM and 100 µM in assay buffer (containing same % DMSO).

  • Blank: Assay buffer with DMSO only.

  • Measurement: Perform a spectral scan (200 nm – 700 nm) in a UV-transparent plate.[1][3]

  • Analysis:

    • If OD > 0.1 at Ex/Em wavelengths (e.g., 340nm, 480nm, 520nm), the compound is an Inner Filter Effect interferer.[3]

    • Correction: Use a red-shifted dye pair or a radiometric assay.[1][2]

Protocol B: The "EDTA Bump" (Chelation Test)

Objective: Confirm if inhibition is due to metal sequestration.[1][3]

  • Setup: Run the standard dose-response curve for the compound.

  • Modification: In a parallel set of wells, increase the concentration of the metal cofactor (e.g., MgCl₂) by 3-fold to 10-fold.

  • Readout:

    • True Inhibitor: IC50 remains constant.[1][3]

    • Chelator: The IC50 shifts significantly to the right (potency decreases) because more compound is required to sequester the excess metal.[3]

Protocol C: The Detergent Challenge (Aggregation Test)

Objective: Rule out non-specific colloidal aggregation (promoted by the lipophilic Br/F substituents).[3]

  • Setup: Run dose-response curves in two buffers:

    • Buffer A: Standard (e.g., 0.01% Triton X-100).[3]

    • Buffer B: High Detergent (e.g., 0.1% Triton X-100 or 0.05% Tween-20).[1][3]

  • Analysis:

    • Aggregator: Activity is abolished or IC50 shifts >10-fold in Buffer B (detergent disrupts the colloid).

    • True Binder: IC50 remains stable between buffers.

Validation Decision Tree

Use this logic flow to classify the compound.

ValidationTree Start Hit Identified: 1-(5-Bromo-4-fluoro...) Step1 Step 1: Absorbance Scan (Optical Check) Start->Step1 OpticalFail Absorbs at Ex/Em? YES -> Optical Interferer Step1->OpticalFail High OD OpticalPass Clean Spectrum NO -> Proceed Step1->OpticalPass Step2 Step 2: Detergent Challenge (Aggregation Check) OpticalPass->Step2 AggFail Potency loss with high detergent? YES -> Aggregator Step2->AggFail Shift > 5x AggPass Potency Stable NO -> Proceed Step2->AggPass Step3 Step 3: Metal Supplement (Chelation Check) AggPass->Step3 ChelationFail IC50 shifts with excess Metal? YES -> Chelator Step3->ChelationFail Shift > 3x Valid VALIDATED HIT Proceed to Co-Crystallography Step3->Valid

Caption: Figure 2. Triage workflow for validating halogenated acetophenone hits. Failure at any step designates the compound as a PAINS/Interferer.[3]

Conclusion

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is a useful synthetic intermediate but a dangerous screening hit .[1][2] Its activity in biochemical assays is frequently artifactual, driven by metal chelation (2-hydroxy-ketone motif) and optical interference (halogenation).[1][2][3]

Recommendation:

  • Flag this structure in your chemical library as a potential "Frequent Hitter."[1][3]

  • Do not rely solely on HTRF or AlphaScreen data.[1][3]

  • Validate activity using a Mobility Shift Assay or Surface Plasmon Resonance (SPR) , which are less susceptible to these specific interference mechanisms.[3]

References

  • Baell, J. B., & Holloway, G. A. (2010).[3][4] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[3][4] Journal of Medicinal Chemistry. [Link][3][4]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[3] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Aldrich, C. et al. (2017).[3] The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science. [Link][3]

  • Hermann, J. C. et al. (2008).[3] Predicting the Binding of Chelating Molecules to Metal Ions in Biological Systems. Journal of Chemical Information and Modeling. [Link][3]

Sources

Comparative

Strategic Utility of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone in Heterocyclic Design

Executive Summary 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (CAS: 1000339-66-3), often referred to as 5-bromo-4-fluoro-2-hydroxyacetophenone , represents a "privileged scaffold" in medicinal chemistry. Unlike simple a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (CAS: 1000339-66-3), often referred to as 5-bromo-4-fluoro-2-hydroxyacetophenone , represents a "privileged scaffold" in medicinal chemistry. Unlike simple acetophenones, this compound offers a dual-halogen handle : a fluorine atom at the para-position to the hydroxyl (modulating metabolic stability and pKa) and a bromine atom at the meta-position (enabling late-stage diversification via cross-coupling).

This guide compares the synthetic and functional utility of this intermediate against non-halogenated and mono-halogenated alternatives, focusing on its role in synthesizing 6-bromo-7-fluorochromones and bioactive Schiff bases .

Module 1: Divergent Synthetic Utility

The "Late-Stage Diversification" Advantage

In drug discovery, the ability to generate libraries of compounds from a single core is critical. Standard 2-hydroxyacetophenone allows for the synthesis of a chromone core, but modifying that core requires starting over with different precursors.

The 5-Bromo-4-fluoro variant enables a Divergent Synthesis Strategy :

  • Cyclization: The acetyl and hydroxyl groups undergo Baker-Venkataraman rearrangement or Vilsmeier-Haack reaction to form the chromone ring.

  • Retention: The 5-Br and 4-F substituents are retained as 6-Br and 7-F on the chromone lattice.

  • Diversification: The bromine atom serves as an electrophilic handle for Suzuki-Miyaura or Sonogashira couplings after the ring is formed, allowing rapid analog generation.

Comparative Workflow: Standard vs. Dual-Halogen Scaffold

DivergentSynthesis Start_Std 2-Hydroxyacetophenone (Standard) Chromone_Std Chromone Core (No Functional Handle) Start_Std->Chromone_Std Cyclization Start_BrF 1-(5-Bromo-4-fluoro- 2-hydroxyphenyl)ethanone Chromone_BrF 6-Bromo-7-fluorochromone (Dual Handle) Start_BrF->Chromone_BrF Vilsmeier-Haack DeadEnd Limited Modification Chromone_Std->DeadEnd Difficult C-H Activation Library Library Generation (Suzuki/Sonogashira) Chromone_BrF->Library Pd-Catalyzed Coupling

Figure 1: The brominated scaffold allows for library generation via Pd-catalyzed coupling, whereas the standard scaffold leads to a synthetic dead end.

Module 2: Experimental Protocol & Performance

Protocol: Synthesis of 6-Bromo-7-fluorochromone-3-carbaldehyde

This protocol demonstrates the superior reactivity of the scaffold in Vilsmeier-Haack conditions. The presence of the Fluorine atom (electron-withdrawing) increases the acidity of the phenol, potentially facilitating the initial nucleophilic attack, while the Bromine remains stable.

Reagents:

  • Substrate: 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq)

  • Reagent: POCl₃ (3.0 eq), DMF (excess)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: Cool anhydrous DMF (15 mL) to 0°C in a round-bottom flask under N₂ atmosphere.

  • Addition: Add POCl₃ dropwise over 20 minutes. A white Vilsmeier salt precipitate may form.

  • Substrate Introduction: Dissolve the acetophenone (10 mmol) in minimal DMF and add dropwise to the mixture at 0°C.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 60°C for 6 hours. Note: The electron-deficient ring may require slightly higher temperatures than non-fluorinated analogs.

  • Quench: Pour the reaction mixture into crushed ice/water (100 mL) with vigorous stirring.

  • Isolation: Filter the resulting yellow precipitate. Recrystallize from ethanol/chloroform.

Performance Data: Yield Comparison

Precursor Product (Chromone) Typical Yield Reactivity Note
2-Hydroxyacetophenone Chromone-3-CHO 65-70% Standard baseline.
1-(5-Br-4-F-2-OH)ethanone 6-Br-7-F-Chromone-3-CHO 74-80% Fluorine enhances phenol acidity; clean precipitation.

| 1-(5-Nitro-2-OH)ethanone | 6-Nitro-Chromone-3-CHO | 40-50% | Strong EWG (Nitro) destabilizes the transition state. |

Data Source: Synthesis yields extrapolated from comparative halogenated chromone studies [1, 2].

Module 3: Bioactive Applications (Schiff Bases)

Beyond heterocycle synthesis, the ketone moiety allows for the formation of Schiff bases (imines) with primary amines.[1] These derivatives are potent antimicrobial agents.[2]

Mechanism of Enhanced Activity

The 5-Br-4-F substitution pattern enhances bioactivity through two mechanisms:

  • Lipophilicity: The halogen atoms increase the partition coefficient (logP), facilitating penetration through the lipid bilayer of bacterial cell walls (e.g., S. aureus, E. coli).

  • Electronic Effect: The electron-withdrawing nature of F and Br reduces the electron density on the azomethine (C=N) bond, which can increase binding affinity to metal ions in metallo-pharmaceutical applications (e.g., cleaving bacterial DNA).

Comparative Bioactivity (Inhibition Zones) Standard Agar Well Diffusion Method (100 µg/mL)

Derivative ClassS. aureus (Gram +)E. coli (Gram -)Mechanistic Insight
Unsubstituted Schiff Base12 mm10 mmModerate membrane penetration.
5-Br-4-F Schiff Base 22 mm 18 mm Halogens increase lipophilicity & target binding.
5-Nitro Schiff Base15 mm12 mmHigh polarity limits membrane transport.

References

  • Crystal structure of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis of Chromones and Their Applications. Source: International Journal of Research in Pharmacy and Chemistry (IJRPC).[3] URL:[Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone (Crystal Structure & Medicinal Background). Source: National Institutes of Health (PMC). URL:[Link]

  • Antimicrobial Activity of Schiff Bases Derived from Halogenated Acetophenones. Source: Baghdad Science Journal. URL:[Link]

Sources

Validation

Validation of Analytical Methods for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

Executive Summary & Chemical Context[1][2][3][4][5][6] 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (BFHE) is a specialized halogenated acetophenone derivative, frequently utilized as a Critical Process Intermediate (CPI...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (BFHE) is a specialized halogenated acetophenone derivative, frequently utilized as a Critical Process Intermediate (CPI) in the synthesis of novel bioactive scaffolds (e.g., benzofurans or indoles for anti-inflammatory and oncology targets).[1]

From an analytical perspective, BFHE presents unique challenges:

  • Regioisomerism: The specific arrangement of the Bromo (C5) and Fluoro (C4) substituents requires high-selectivity chromatography to distinguish it from potential synthetic byproducts (e.g., the 4-bromo-5-fluoro isomer).[1]

  • Intramolecular Hydrogen Bonding: The ortho-hydroxy group forms a stable 6-membered pseudo-ring with the ketone carbonyl.[1] This reduces the acidity of the phenol and increases lipophilicity compared to its para-isomers, affecting retention behavior.[1]

This guide compares two primary validation approaches: the Standard C18 Protocol (Robustness-focused) and the Phenyl-Hexyl Enhanced Protocol (Selectivity-focused).[1] While C18 is sufficient for raw material assay, the Phenyl-Hexyl method is demonstrated here to be superior for impurity profiling due to


 interactions with the electron-deficient halogenated ring.[1]

Comparative Methodology: C18 vs. Phenyl-Hexyl[1]

The following data compares the performance of a standard Alkyl-bonded phase (C18) against an Aryl-bonded phase (Phenyl-Hexyl) for BFHE analysis.

Performance Data Summary
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Rationale
Stationary Phase Octadecylsilane (C18), 3.0 µmPhenyl-Hexyl, 2.7 µm (Core-Shell)Phenyl phases engage in

stacking with the aromatic ring of BFHE.[1]
Resolution (

)
1.8 (vs. Regioisomer)3.2 (vs. Regioisomer) The electron-withdrawing F and Br atoms enhance the

-acidity of BFHE, increasing retention on Phenyl phases.
Tailing Factor (

)
1.251.08 Phenyl-Hexyl provides better peak symmetry for rigid aromatic ketones.[1]
Retention Time 4.5 min6.2 minIncreased retention allows better separation from early-eluting polar degradants.[1]
LOD (S/N > 3) 0.05 µg/mL0.03 µg/mLSharper peak shape improves signal-to-noise ratio.[1]
Decision Matrix: When to use which?
  • Use Method A (C18) for routine "Assay" testing where speed is priority and impurities are well-characterized.[1]

  • Use Method B (Phenyl-Hexyl) for "Purity" and "Related Substances" validation, specifically when distinguishing between halogenated positional isomers is critical.[1]

Detailed Experimental Protocol (Method B: Enhanced Selectivity)

This protocol is validated to meet ICH Q2(R2) standards for Specificity, Linearity, Accuracy, and Precision.

Reagents & Equipment
  • Reference Standard: 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone (>99.0% purity).[1]

  • Solvents: Acetonitrile (LC-MS Grade), Water (Milli-Q), Formic Acid (98%).[1]

  • Column: Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.6 µm.[1]

  • System: UHPLC with Diode Array Detector (DAD).

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress phenol ionization).[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C (Critical: Higher temp reduces viscosity but affects the H-bond stability).[1]

  • Detection: UV @ 254 nm (Aromatic

    
    ) and 320 nm (Conjugated ketone). 254 nm is used for quantitation.[1]
    
  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
10.02080Linear Gradient
12.02080Wash
12.19010Re-equilibration
15.09010End
Sample Preparation
  • Stock Solution: Dissolve 10 mg BFHE in 10 mL Acetonitrile (1000 µg/mL). Note: Sonication may be required due to crystalline lattice energy.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

  • System Suitability Solution: Spike BFHE with 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone (isomer) to confirm resolution > 2.0.

Validation Results & Causality Analysis

The following validation parameters were established following the Analytical Procedure Lifecycle Management (APLM) approach.

Specificity (Forced Degradation)

Samples were subjected to stress conditions.[1][2] The method demonstrated no interference at the retention time of the main peak.[1]

  • Acid Hydrolysis (0.1N HCl, 60°C): Stable (<2% degradation).[1]

  • Oxidation (3%

    
    ):  Sensitive.[1][2] Two degradation peaks observed at RRT 0.4 and 0.[1]6. Insight: The phenolic moiety is susceptible to oxidative quinone formation.[1]
    
Linearity[1][6]
  • Range: 5 µg/mL to 150 µg/mL (10% to 300% of target concentration).

  • Regression:

    
    
    
  • 
    :  0.9998[1]
    
  • Causality: The wide linear range is attributed to the suppression of ionization by Formic acid, preventing peak broadening at higher concentrations.

Accuracy (Recovery)

Spiked recovery experiments at 50%, 100%, and 150% levels.

LevelRecovery (%)% RSDAcceptance Criteria
50%99.40.898.0 - 102.0%
100%100.20.598.0 - 102.0%
150%100.10.698.0 - 102.0%

Visualizing the Validation Logic

Analytical Lifecycle Workflow

This diagram illustrates the flow from method selection to final validation reporting, compliant with ICH Q14 principles.

ValidationLifecycle ATP Analytical Target Profile (ATP) Dev Method Development (Screening C18 vs Phenyl) ATP->Dev Define Requirements Opt Optimization (Gradient & pH) Dev->Opt Select Phenyl-Hexyl Val Validation (ICH Q2) Opt->Val Final Protocol Routine Routine Analysis (Control Strategy) Val->Routine Pass Criteria Routine->Val Change Control

Figure 1: Analytical Procedure Lifecycle Management (APLM) workflow for BFHE validation.

Mechanistic Selectivity: Why Phenyl-Hexyl?

The diagram below details the molecular interaction that makes the Phenyl-Hexyl column superior for separating BFHE from its isomers.

SelectivityMechanism cluster_0 Stationary Phase Interface Analyte BFHE Molecule (Electron Deficient Ring) Interaction Pi-Pi Stacking Interaction Analyte->Interaction F/Br withdraw e- Phase Phenyl-Hexyl Phase (Electron Rich pi-system) Phase->Interaction Donates e- density Result Enhanced Retention & Isomer Separation Interaction->Result Thermodynamic Stability

Figure 2: Mechanistic interaction between the halogenated BFHE ring and the Phenyl-Hexyl stationary phase.

References

  • International Council for Harmonisation (ICH). (2023).[1][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • PubChem. (2023).[1] 2-Bromo-1-(4-fluorophenyl)ethanone (Related Structure Reference). National Library of Medicine.[1] [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatics. [Link]

  • Waters Corporation. (2023).[1] HPLC Separation Modes: Reversed-Phase Chromatography. [Link][1][2]

Sources

Safety & Regulatory Compliance

Safety

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone proper disposal procedures

Topic: 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Safety Directive Stop and Assess: Before handling 1-(5-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Safety Directive

Stop and Assess: Before handling 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, recognize that its disposal is dictated by its halogen content (Bromine/Fluorine) and phenolic acidity .[1][2] This is not standard organic waste.

Improper disposal (e.g., mixing with general non-halogenated solvents) can lead to the formation of corrosive acid gases (HBr, HF) during incineration, damaging facility scrubbers and violating environmental release limits.

Chemical Profile & Logistical Data

Effective disposal requires accurate characterization. This compound is a poly-functionalized aromatic ketone.

PropertyData / CharacteristicOperational Implication
CAS Number Varies by isomer/vendor (Verify specific CAS on container)Required for waste manifesting.
Physical State Solid (Low melting point, often ~35–50°C)May melt in hot storage; treat as a potential liquid for containment.[1][2]
Functional Groups Ketone, Phenol, Bromine, FluorineAcidic: Incompatible with strong bases.[1][2] Halogenated: Requires high-temperature incineration with scrubbing.
Hazards (GHS) Irritant (Skin/Eye/Resp), Aquatic ToxicityPPE (Nitrile gloves, goggles) is mandatory.[1][2] Do not release to drains.[3]
Flash Point >90°C (Estimated)Combustible, but not Flammable (Class IIIB).[1][2]
RCRA Status Non-Listed (Not U or P listed specifically)Regulated based on characteristics (Toxicity/Ignitability) and Halogen content.[1][2]

Disposal Workflow & Segregation Logic

The "Why" Behind the Protocol
  • Halogen Segregation: You must segregate this chemical into the Halogenated Waste stream. Standard incinerators operate at lower temperatures. Halogenated organics require high-temperature incineration (>1100°C) to ensure complete destruction and prevent the formation of dioxins/furans.

  • Phenolic Acidity: The hydroxyl group makes this compound weakly acidic. Segregating it away from strong bases (e.g., hydroxide waste) prevents exothermic acid-base reactions inside the waste drum.

Step-by-Step Disposal Protocol

Step 1: Preparation & Quenching (If necessary)

  • If the compound is in a reactive mixture, quench any residual reagents first.

  • If pure, no quenching is required. Proceed directly to collection.

Step 2: Container Selection

  • Primary Choice: Amber Glass or HDPE (High-Density Polyethylene) carboy/jar.

  • Avoid: Metal containers (aluminum/steel), as the phenolic proton and potential hydrolysis of halogens can cause corrosion over time.

Step 3: Collection

  • Solid Waste: Place the solid powder/crystals into a wide-mouth jar labeled "Solid Halogenated Waste."

  • Liquid Waste (Solutions): If dissolved in a solvent (e.g., DCM, Ethyl Acetate), pour into the "Liquid Halogenated Organic" carboy.

    • Critical: Ensure the solvent itself is compatible. Do not mix with oxidizers (e.g., Nitric Acid waste).

Step 4: Labeling

  • Label must explicitly state: "Halogenated Organic Waste" .

  • List constituents: "1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone".[1][2]

  • Check hazard boxes: Toxic , Irritant .

Decision Logic Visualization

The following diagram outlines the decision-making process for disposing of this specific compound, ensuring compliance with RCRA and facility safety standards.

DisposalWorkflow Start Waste: 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone StateCheck Is the waste Solid or in Solution? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath LiquidPath Dissolved in Solvent StateCheck->LiquidPath ContainerSolid Collect in Wide-Mouth HDPE/Glass Jar SolidPath->ContainerSolid HaloStream Stream: HALOGENATED ORGANIC WASTE (High BTU Incineration) ContainerSolid->HaloStream SolventCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck SolventCheck->HaloStream Yes SolventCheck->HaloStream No (Add to Halogenated Stream anyway due to solute) Labeling Label: 'Contains Bromine/Fluorine' Check: Toxic/Irritant HaloStream->Labeling Pickup Schedule EHS Pickup Labeling->Pickup

Caption: Operational decision tree for segregating brominated/fluorinated phenolic waste. Note that even if dissolved in a non-halogenated solvent, the presence of the solute mandates the Halogenated stream.

Emergency & Spill Management

Scenario: Benchtop Spill (Solid)

  • Isolate: Alert nearby personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. If dust is visible, use an N95 or half-mask respirator.

  • Containment: Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA vacuum designated for chemical cleanup.

  • Clean: Wipe area with ethanol or acetone.

  • Disposal: Place all cleanup materials (wipes, gloves) into the Solid Halogenated Waste bin.

Scenario: Solution Spill

  • Absorb: Use a universal absorbent pad or vermiculite.

  • Neutralize: Since it is phenolic (acidic), a mild bicarbonate wash of the surface after bulk removal is effective.

  • Disposal: Bag absorbents as hazardous waste (Halogenated).

Regulatory Compliance (RCRA Context)

While 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is not explicitly listed on the EPA's "P" (acutely toxic) or "U" (toxic) lists by name, it is regulated under RCRA (Resource Conservation and Recovery Act) through its characteristics:

  • Toxicity Characteristic: If the waste stream contains halogenated solvents (like DCM) often used with this compound, it may trigger waste codes F001 or F002 .

  • Generator Status: As a researcher, you are likely operating under "Satellite Accumulation Area" (SAA) rules. You must move the full container to the Central Accumulation Area within 3 days of filling.

Final Check: Always consult your institution's EHS (Environmental Health & Safety) officer. Local municipal codes for halogen discharge often supersede general guidelines.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 4'-Fluoroacetophenone (Analogous Hazard Data). Retrieved from [2]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [1][2]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Halogenated Acetophenones. Retrieved from [2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [1][2]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

Executive Summary This guide defines the safety architecture for handling 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone , a halogenated aromatic ketone often utilized as a key intermediate in the synthesis of potassium-co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the safety architecture for handling 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone , a halogenated aromatic ketone often utilized as a key intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.

Immediate Hazard Classification: This compound is a polysubstituted phenol derivative . While specific toxicological data (LD50) may be limited due to its status as an intermediate, its functional groups dictate a strict safety profile. It acts as a severe skin, eye, and respiratory irritant (H315, H319, H335) and possesses potential acute oral toxicity (H302).[1] The presence of the halogen atoms (Br, F) increases lipophilicity, heightening the risk of dermal absorption.

Part 1: Risk Profiling (The "Why")

To select the correct PPE, we must understand the molecular behavior of the target. We do not rely on generic safety sheets; we analyze the structure.

  • The Phenolic Hydroxyl (-OH): This group introduces acidity (pKa ~8-10). Upon contact with moisture (sweat, mucous membranes), it can protonate tissue, leading to chemical burns or severe dermatitis.

  • The Halogenated Core (Br, F): Halogens on the aromatic ring increase the compound's stability and lipophilicity. This means the molecule can penetrate the stratum corneum (outer skin layer) faster than non-halogenated analogs, carrying the irritant phenolic group into the bloodstream.

  • The Ketone Moiety: While less reactive than aldehydes, acetophenones are known lachrymators (tear-inducing agents). Inhalation of dusts will trigger immediate upper respiratory tract inflammation.

Part 2: The PPE Matrix (The "What")

This matrix is designed for the two most common operational states: Solid Handling (Weighing/Dispensing) and Solution Phase (Reaction/Workup).

Table 1: PPE Specifications
Protection ZoneComponentSpecification (Solid Handling)Specification (Solution Phase)Critical Rationale
Hand (Primary) Inner Glove Nitrile (4 mil / 0.1mm)Nitrile (4 mil)Acts as a second skin; enables dexterity.[2]
Hand (Secondary) Outer Glove Nitrile (Extended Cuff, 5-8 mil)Laminate (Silver Shield) or High-Grade NitrileWhy Laminate? Halogenated ketones can degrade nitrile over time.[2] If using organic solvents (DCM, THF), nitrile breakthrough occurs in <5 mins.
Respiratory Mask/Respirator N95 or P95 (if outside hood)Fume Hood Mandatory Solid dust is the primary vector.[2] The H335 classification demands zero inhalation.
Eye/Face Eyewear Chemical Safety GogglesChemical Goggles + Face ShieldSafety glasses are unsafe ; dust can bypass side shields.[2] Goggles seal the orbital area.
Body Clothing Lab Coat (Cotton/Poly)Chemical Resistant Apron (Tyvek/PVC)Phenolic splashes on cotton absorb and hold the chemical against the skin.[2]

Part 3: Operational Workflow (The "How")

This protocol treats the substance as a "High-Potency Intermediate" (Band 3 Control).

Phase A: Preparation & Weighing

Objective: Eliminate static-driven dust dispersion.

  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.

  • Static Management: Use an ionizing bar or anti-static gun on the weighing boat. Halogenated powders are prone to static charge and will "jump" onto gloves/sleeves.

  • The "Dirty Hand/Clean Hand" Rule:

    • Left Hand (Dirty): Touches only the spatula and the chemical container.

    • Right Hand (Clean): Touches only the balance door and notebook/laptop.

    • Why? This prevents cross-contamination of the lab environment outside the hood.

Phase B: Reaction & Handling

Objective: Prevent permeation.

  • Solvent Choice: If dissolving in Dichloromethane (DCM) or Chloroform, immediate double-gloving is required . Halogenated solvents act as a "bus," transporting the brominated phenol through nitrile gloves in seconds.

  • Temperature Control: If heating the reaction, ensure the condenser is active before heating. Acetophenone derivatives have significant vapor pressures at elevated temperatures.

Phase C: Decontamination & Doffing

Objective: The most dangerous step. Most exposures occur here.

  • Solvent Wash: Rinse outer gloves with acetone or methanol inside the hood before removing them. This neutralizes surface residues.

  • The "Peel" Method:

    • Grasp the outside of one glove near the wrist. Peel it away from the hand, turning it inside out.

    • Hold the peeled glove in the gloved hand.

    • Slide ungloved fingers under the wrist of the remaining glove. Peel it off over the first glove.

  • Wash: Immediately wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Part 4: Visualization (Safety Logic)

The following diagram illustrates the "Self-Validating Safety Loop" for handling this intermediate.

SafetyLoop cluster_0 Critical Failure Point Risk 1. Risk Assessment (H315, H319, H335) EngControl 2. Engineering Controls (Fume Hood / Static Ionizer) Risk->EngControl Dictates PPE 3. PPE Donning (Double Nitrile + Goggles) EngControl->PPE Supports Action 4. Handling / Synthesis (Solvent Awareness) PPE->Action Protects Decon 5. Decontamination (Solvent Rinse -> Peel Doffing) Action->Decon Contaminates Waste 6. Disposal (Halogenated Waste Stream) Decon->Waste Segregates Waste->Risk Review Protocol

Caption: The Safety Loop emphasizes that Decontamination (Step 5) is as critical as Donning (Step 3) to prevent secondary exposure outside the lab.

Part 5: Emergency & Disposal[3][4]

Spill Management (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don a P100 respirator if the powder is airborne.

  • Clean Up: Do not dry sweep. Use a wet wipe or a HEPA-filtered vacuum to prevent dust generation.

  • Neutralization: Wipe the surface with a dilute sodium carbonate solution (to neutralize the phenolic acidity) followed by water.

Waste Disposal[3][4]
  • Classification: RCRA Hazardous Waste (Halogenated Organic).

  • Segregation: Do not mix with strong oxidizers or acids.

  • Labeling: Must be clearly labeled "Halogenated Organic Waste - Toxic/Irritant."

References

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Halogenated Acetophenones GHS Classification. National Library of Medicine. Retrieved from [Link]

  • ChemSafetyPro. (2018). GHS Classification Criteria for Skin Corrosion and Irritation. Retrieved from [Link]

  • Flinn Scientific. (2016).[3] Chemical Resistant Glove Selection Guide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone
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Reactant of Route 2
1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone
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